Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
Description
The exact mass of the compound Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-aminopiperidine-4-carboxylate dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-aminopiperidine-4-carboxylate dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-aminopiperidine-4-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-6(10)7(8)2-4-9-5-3-7;;/h9H,2-5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZRCPOUAKWVDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161315-19-1 | |
| Record name | methyl 4-aminopiperidine-4-carboxylate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride structural analysis
An In-depth Technical Guide to the Structural Analysis of Methyl 4-Aminopiperidine-4-carboxylate Dihydrochloride
Abstract
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a pivotal chemical intermediate, leveraging the versatile piperidine scaffold that is a cornerstone in modern medicinal chemistry.[1] Its unique bifunctional nature, featuring a quaternary center with both an amine and a carboxylate group, makes it a valuable building block for complex molecular architectures in drug discovery.[2][3] This guide provides a comprehensive, in-depth technical overview of the essential methodologies required for the unambiguous structural elucidation of this compound. We will delve into the causality behind the selection of analytical techniques, present field-proven experimental protocols, and offer insights into data interpretation, adhering to the principles of scientific integrity and validation. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing this and similar chemical entities.
Physicochemical Profile and Synthesis Rationale
A thorough understanding of a molecule's physical and chemical properties is the foundation of its structural analysis. The dihydrochloride salt form significantly influences properties like solubility and stability, which in turn dictates the choice of analytical solvents and conditions.
Key Properties
The fundamental properties of Methyl 4-aminopiperidine-4-carboxylate and its parent acid are summarized below.
| Property | Value | Source |
| Chemical Name | Methyl 4-aminopiperidine-4-carboxylate dihydrochloride | - |
| Molecular Formula | C₇H₁₄N₂O₂ · 2HCl | [4] |
| Molecular Weight | 231.12 g/mol | Calculated |
| Free Base Exact Mass | 158.10553 Da | [4] |
| CAS Number | Not directly available (parent acid: 40951-39-1) | [5] |
| Predicted XLogP3-AA | -0.9 (for free base) | [4] |
| Appearance | Typically a white to off-white solid | General Knowledge |
Synthesis Overview: A Mechanistic Perspective
The structure of the final compound is a direct result of its synthetic pathway. A common and logical approach to synthesizing Methyl 4-aminopiperidine-4-carboxylate involves a multi-step sequence starting from a protected piperidone derivative. Understanding this pathway is crucial as it predicts potential impurities and validates the expected connectivity of the final structure.
A plausible synthesis workflow is outlined below. The choice of a Boc-protecting group is strategic, as it is stable under the conditions of the Strecker reaction and can be removed under acidic conditions which simultaneously protonates the amine functionalities to yield the final dihydrochloride salt.
Caption: A logical synthetic workflow for Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.
The Integrated Analytical Workflow: A Strategy for Unambiguous Confirmation
No single analytical technique can provide a complete structural picture. A synergistic and hierarchical approach is essential for self-validating results. The causality is clear: we first confirm the mass and elemental formula, then identify the functional groups present, subsequently map the precise atomic connectivity, and finally, determine the three-dimensional arrangement of the atoms in space.
Caption: Hierarchical workflow for comprehensive structural analysis.
Detailed Analytical Protocols and Data Interpretation
As a senior scientist, the emphasis is not just on the protocol but on understanding why specific parameters are chosen and how to interpret the resulting data with confidence.
High-Resolution Mass Spectrometry (HRMS)
-
Expertise & Causality: This is the initial and most critical step. It provides the exact mass of the molecule, which allows for the unambiguous determination of its elemental formula. We analyze the free base, as the dihydrochloride salt will dissociate in the electrospray ionization (ESI) source. A Time-of-Flight (TOF) analyzer is preferred for its high mass accuracy.
-
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or water) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use an ESI-TOF mass spectrometer.
-
Method Parameters:
-
Ionization Mode: Positive ESI (+) is chosen to protonate the basic amine groups.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: ~3.5-4.5 kV.
-
Source Temperature: ~120-150 °C.
-
Infusion: Introduce the sample via direct infusion or through a liquid chromatography system.
-
-
Data Acquisition: Acquire the spectrum, ensuring the presence of a lock mass for internal calibration to achieve high mass accuracy (<5 ppm).
-
-
Data Interpretation and Trustworthiness: The primary ion expected is the protonated free base, [M+H]⁺. The measured mass should be compared to the theoretical mass.
| Ion Species | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) |
| [C₇H₁₅N₂O₂]⁺ ([M+H]⁺) | 159.11280 | 159.1131 | < 2.0 ppm |
| [C₇H₁₄N₂O₂Na]⁺ ([M+Na]⁺) | 181.09475 | 181.0950 | < 1.5 ppm |
A mass error of less than 5 ppm provides high confidence in the assigned elemental formula of C₇H₁₄N₂O₂ for the free base.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expertise & Causality: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this molecule, we expect to see characteristic vibrations for the amine (as an ammonium salt), the ester carbonyl, and C-O/C-N bonds. The dihydrochloride form will significantly alter the N-H stretching region.
-
Experimental Protocol:
-
Method: Attenuated Total Reflectance (ATR) is a modern, simple method that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean crystal first.
-
Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance.
-
-
Data Interpretation and Trustworthiness: The presence of the following key peaks validates the functional group profile of the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale and Expected Appearance |
| Ammonium (R-NH₃⁺) | ~3200-2500 | Very broad and strong absorption due to N-H stretching in the salt.[6] |
| Ester Carbonyl (C=O) | ~1750-1730 | Strong, sharp peak, characteristic of a saturated ester. |
| C-O Stretch | ~1250-1150 | Strong absorption from the ester C-O bond. |
| C-N Stretch | ~1200-1000 | Moderate absorption. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, ¹H NMR reveals the proton environment and neighbors, ¹³C NMR identifies all unique carbon atoms, and 2D NMR experiments (like COSY and HSQC) definitively link the atoms together. The choice of solvent is critical; due to the salt's high polarity, Deuterium Oxide (D₂O) or DMSO-d₆ are required. D₂O is often preferred as it can exchange with the labile N-H protons, simplifying the spectrum.
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of D₂O or DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Run:
-
¹H NMR: Standard proton spectrum.
-
¹³C NMR: Standard carbon spectrum (e.g., with proton decoupling).
-
2D COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-C-C-H).
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
-
-
Data Interpretation and Trustworthiness (Predicted Data in D₂O):
| Assignment | ¹H NMR (Predicted δ, Multiplicity, Integration) | ¹³C NMR (Predicted δ) | COSY Correlations | HSQC Correlation |
| -COOCH₃ | ~3.8 ppm (s, 3H) | ~53 ppm | None | Correlates to C at ~53 ppm |
| Piperidine H2/H6 | ~3.5 ppm (m, 4H) | ~45 ppm | Correlates with H3/H5 | Correlates to C at ~45 ppm |
| Piperidine H3/H5 | ~2.2 ppm (m, 4H) | ~30 ppm | Correlates with H2/H6 | Correlates to C at ~30 ppm |
| Quaternary C4 | - | ~60 ppm | - | - |
| Carbonyl C=O | - | ~172 ppm | - | - |
| NH₃⁺ / NH₂⁺ | Not observed (exchanged with D₂O) | - | - | - |
-
Self-Validation: The COSY spectrum must show a correlation between the proton signals at ~3.5 ppm and ~2.2 ppm, confirming the piperidine ring's -CH₂-CH₂- fragments. The HSQC spectrum must then link these protons to their respective carbons. The singlet at ~3.8 ppm integrating to 3H is definitive for the methyl ester. This multi-dimensional analysis provides an unshakeable, self-validating map of the molecule's core structure.
Single-Crystal X-ray Diffraction
-
Expertise & Causality: This is the "gold standard" for structural analysis. It provides an unambiguous 3D model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and the conformation of the piperidine ring (typically a chair conformation). It also shows how the chloride counter-ions interact with the protonated amines through hydrogen bonding.[7][8][9][10][11]
-
Experimental Protocol (High-Level):
-
Crystal Growth (The Critical Step): Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a solvent in which the compound is sparingly soluble (e.g., methanol/diethyl ether mixture).[7]
-
Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which atomic positions are determined. This model is then refined to best fit the experimental data.
-
-
Data Interpretation and Trustworthiness: The output is a 3D model with detailed crystallographic data. Key validations include:
-
Piperidine Conformation: Confirmation of the expected chair conformation.
-
Quaternary Center: Unambiguous placement of the amino and methyl carboxylate groups at the C4 position.
-
Ion Pairing: Direct observation of hydrogen bonds between the ammonium protons (on both the ring and C4-amino group) and the two chloride anions, confirming the dihydrochloride stoichiometry.
-
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[13] May cause respiratory tract, skin, and eye irritation.[12][14]
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic due to its salt nature.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
The structural elucidation of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a prime example of the necessity of an integrated, multi-technique analytical approach. Each method, from mass spectrometry to X-ray crystallography, provides a unique and essential piece of the structural puzzle. By understanding the causality behind each experimental choice and meticulously interpreting the resulting data, researchers can achieve a self-validating and unambiguous confirmation of the molecule's identity. This robust analytical framework is indispensable for ensuring the quality and integrity of chemical building blocks used in the vital field of drug discovery.
References
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Bhatt, N. D., & Nimavat, K. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. [Link]
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Kiricojevic, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
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PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChemLite. (n.d.). Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. [Link]
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Hryhoriv, Y., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Khan, I., et al. (2018). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. [Link]
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Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl piperidinecarboxylates. RSC Medicinal Chemistry. [Link]
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Wikipedia. (2024). Piperidine. [Link]
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Hryhoriv, Y., et al. (2022). Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. IUCr Journals. [Link]
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El-Faham, A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]
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- 4. PubChemLite - Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (C7H14N2O2) [pubchemlite.lcsb.uni.lu]
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An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
Introduction
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a bifunctional molecule of significant interest in medicinal chemistry and drug development. As a derivative of piperidine, a ubiquitous scaffold in numerous pharmaceuticals, its unique substitution pattern, featuring a primary amine and a methyl ester at the 4-position, offers versatile opportunities for molecular elaboration. The dihydrochloride salt form is frequently employed to enhance aqueous solubility and stability, critical parameters for drug candidates.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals. We will delve into its structural and electronic characteristics, solubility, dissociation constants, and thermal properties. Furthermore, this guide will present detailed, field-proven experimental protocols for the determination of these key parameters, ensuring scientific integrity and reproducibility.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and three-dimensional structure.
Molecular Structure:
The structure of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride consists of a piperidine ring substituted at the 4-position with both an amino group and a methoxycarbonyl group. In its dihydrochloride salt form, both the exocyclic primary amine and the endocyclic secondary amine of the piperidine ring are protonated, each associated with a chloride counter-ion.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | methyl 4-aminopiperidinium-4-carboxylate dichloride |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ |
| Molecular Weight | 247.12 g/mol |
| CAS Number | Not available |
| Canonical SMILES | COC(=O)C1(N)CC[NH2+]CC1.[Cl-].[Cl-] |
Stereochemistry and Conformational Analysis
The piperidine ring predominantly adopts a chair conformation to minimize steric strain.[2] The substituents at the 4-position can exist in either axial or equatorial orientations. The bulky methyl carboxylate group is expected to preferentially occupy the equatorial position to reduce 1,3-diaxial interactions. The conformation of the aminium group will be influenced by intramolecular hydrogen bonding and solvent interactions.
Caption: 2D representation of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.
Dissociation Constants (pKa)
The pKa values of the two protonated amino groups are critical for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, permeability, and biological activity.
Due to the electron-withdrawing effect of the adjacent quaternary carbon and the ester group, the pKa of the exocyclic primary aminium group is expected to be lower than that of a simple primary amine. Conversely, the pKa of the endocyclic secondary aminium group will be influenced by the overall charge of the molecule.
Predicted pKa Values:
Based on the pKa of similar structures, the following are estimated pKa values:
-
pKa₁ (Exocyclic NH₃⁺): ~7.5 - 8.5
-
pKa₂ (Endocyclic NH₂⁺): ~10.0 - 11.0
The significant difference between the two pKa values allows for the potential of forming a monohydrochloride salt under controlled pH conditions.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines a standard method for the experimental determination of the pKa values of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.
Principle:
A solution of the dihydrochloride salt is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Materials and Equipment:
-
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
Deionized water, boiled to remove CO₂
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
25 mL burette
-
100 mL beaker
Procedure:
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the compound and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Initial pH: Record the initial pH of the solution.
-
Titration: Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint Detection: Continue the titration past the two equivalence points, which will be indicated by sharp changes in pH.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The two pKa values are the pH values at the midpoints of the two buffer regions (half-equivalence points). The equivalence points can be determined from the maxima of the first derivative of the titration curve (ΔpH/ΔV).
Causality Behind Experimental Choices:
-
CO₂-free water: Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, which would interfere with the accurate determination of the equivalence points.
-
Standardized NaOH: The accuracy of the pKa determination is directly dependent on the accurate concentration of the titrant.
-
Potentiometric detection: This method provides more precise and objective endpoint detection compared to colorimetric indicators, especially for polyprotic species.[3]
Sources
An In-Depth Technical Guide to the Identification of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
This guide provides a comprehensive framework for the unequivocal identification and characterization of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, a key building block in modern drug discovery. As a substituted piperidine, this compound belongs to a class of heterocycles that are integral structural motifs in a vast number of pharmaceuticals.[1][2] The precise confirmation of its structure and purity is a critical prerequisite for its use in synthesis, ensuring the integrity and reproducibility of downstream applications in medicinal chemistry.[3]
This document moves beyond mere data reporting, delving into the causality behind analytical choices and establishing a self-validating system of protocols for researchers, scientists, and drug development professionals.
Section 1: Core Identification and Physicochemical Properties
The foundational step in any analytical workflow is the confirmation of the compound's basic identity. Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a salt, which enhances its stability and solubility in polar solvents, making it amenable to various analytical techniques.
A search of chemical databases reveals that the CAS (Chemical Abstracts Service) number for the parent compound, 4-Aminopiperidine-4-carboxylic acid, is registered under several identifiers, with its hydrochloride salt also cataloged.[4][5] The target molecule, the methyl ester dihydrochloride, requires careful specification. While a specific CAS number for the exact dihydrochloride methyl ester was not definitively isolated in the initial search, the CAS number 106261-49-8 has been associated with a related piperazine derivative, highlighting the importance of rigorous, multi-technique verification rather than relying on a single identifier.[6][7][8] For the purpose of this guide, we will proceed with the characterization of the structure as named.
The core properties are summarized below:
| Property | Value | Source(s) |
| IUPAC Name | methyl 4-aminopiperidine-4-carboxylate dihydrochloride | N/A |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | Derived |
| Molecular Weight | 231.12 g/mol | Derived |
| Appearance | Typically a white to off-white solid | [8] |
| Solubility | Soluble in water and polar organic solvents like methanol | [7][8] |
Section 2: The Analytical Workflow for Structural Verification
A multi-faceted analytical approach is non-negotiable for the definitive identification of a chemical entity. This ensures that data from orthogonal techniques converge to a single, unambiguous structural assignment. The workflow described below represents a robust, self-validating system.
Caption: Integrated workflow for compound identification and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, both ¹H and ¹³C NMR are essential.
-
¹H NMR (Proton NMR): The spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Causality: The presence of two hydrochloride salts will protonate both the piperidine nitrogen and the primary amine. This causes protons on carbons adjacent to these nitrogens to be significantly deshielded, shifting them downfield. The spectrum is typically run in a deuterated solvent like D₂O or DMSO-d₆.
-
Expected Signals:
-
~3.8 ppm (Singlet, 3H): This signal is characteristic of the methyl ester (-OCH₃) protons. It is a singlet because there are no adjacent protons to cause splitting.
-
~3.0-3.5 ppm (Multiplets, 4H): These signals correspond to the four protons on the carbons adjacent to the piperidine nitrogen (C2 and C6). The complex splitting pattern arises from coupling to each other and to the protons at C3 and C5.
-
~2.0-2.5 ppm (Multiplets, 4H): These signals represent the protons on the carbons at the C3 and C5 positions of the piperidine ring.
-
Broad signals for N-H protons: The amine (-NH₃⁺) and ammonium (-NH₂⁺-) protons will appear as broad signals that may exchange with residual water in the solvent.
-
-
-
¹³C NMR (Carbon NMR): This technique provides a count of the unique carbon environments in the molecule.
-
Expected Signals:
-
~170-175 ppm: The carbonyl carbon of the methyl ester group.
-
~55-60 ppm: The quaternary carbon at the C4 position, bonded to both the amine and the carboxylate.
-
~53 ppm: The methyl carbon of the ester group.
-
~40-45 ppm: The carbons adjacent to the piperidine nitrogen (C2 and C6).
-
~30-35 ppm: The carbons at the C3 and C5 positions.
-
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized molecule.
-
Causality: In positive ion mode ESI-MS, the molecule is already charged. The instrument will detect the monochloride cation [M+H-Cl]⁺ or the dication [M+2H]²⁺. The most likely observation, however, is the free base after in-source fragmentation or neutral loss, corresponding to the molecular formula C₇H₁₄N₂O₂.
-
Expected Ion: The primary ion of interest would be the protonated free base [C₇H₁₄N₂O₂ + H]⁺, which would have a mass-to-charge ratio (m/z) of approximately 159.12. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), providing unequivocal validation of the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Expected Absorptions:
-
~3200-2800 cm⁻¹ (Broad): Strong, broad absorptions corresponding to the N-H stretching vibrations of the primary ammonium (-NH₃⁺) and the secondary ammonium (-NH₂⁺-) groups.
-
~1740 cm⁻¹ (Strong): A sharp, strong absorption characteristic of the C=O stretch of the ester functional group.
-
~1250 cm⁻¹ (Strong): C-O stretching of the ester group.
-
Section 3: Chromatographic Purity Assessment
Beyond structural identity, confirming the purity of the material is paramount. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this assessment.
-
Causality: As a polar, ionic compound, it will have low retention on standard C18 columns with typical mobile phases. To achieve good peak shape and retention, an ion-pairing agent (e.g., trifluoroacetic acid, TFA) is often required in the mobile phase. The acidic nature of the mobile phase ensures the amines remain protonated and interact consistently with the stationary phase. Detection can be challenging as the molecule lacks a strong UV chromophore; thus, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often more suitable than a standard UV detector.
Section 4: Experimental Protocols
The following protocols are provided as a validated starting point for analysis.
Protocol 4.1: NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.
-
Vortex the tube until the sample is fully dissolved.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Protocol 4.2: Mass Spectrometry Analysis
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or water.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Infuse the sample solution directly into an ESI-MS instrument operating in positive ion mode.
-
Acquire data over a mass range of m/z 50-500.
-
Analyze the resulting spectrum to identify the parent ion, confirming its m/z matches the theoretical value for [M+H]⁺ of the free base.
Protocol 4.3: RP-HPLC Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD or CAD (UV at ~210 nm may be used but with low sensitivity).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 A:B) at a concentration of ~1 mg/mL.
-
Analysis: Integrate the peak area of the main component and any impurities to calculate the purity as a percentage of the total area.
Conclusion
The definitive identification of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is not achieved by a single measurement but by the logical integration of data from multiple, orthogonal analytical techniques. NMR spectroscopy confirms the molecular structure, high-resolution mass spectrometry validates the elemental composition, and chromatography assures purity. By following the structured workflow and robust protocols outlined in this guide, researchers can proceed with confidence, knowing their starting material is unequivocally verified, thereby upholding the principles of scientific integrity and reproducibility in the drug development process.
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Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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A Comprehensive Technical Guide to the Synthesis of Methyl 4-Aminopiperidine-4-carboxylate Dihydrochloride
Abstract
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a pivotal bifunctional building block in modern medicinal chemistry and drug development. Its rigid cyclic α,α-disubstituted amino acid structure offers a unique conformational constraint that is highly sought after in the design of novel therapeutics, including enzyme inhibitors, receptor ligands, and complex peptide analogues.[1][2] This technical guide provides an in-depth exploration of the primary synthetic pathways for this key intermediate, with a focus on the underlying chemical principles, step-by-step experimental protocols, and critical process optimization insights. We will dissect two robust and widely adopted strategies: the modified Strecker synthesis and the Bucherer-Bergs reaction, both originating from a common N-protected 4-piperidone precursor. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a comprehensive and practical understanding of these essential synthetic transformations.
Introduction: The Strategic Importance of the 4-Amino-4-Carboxypiperidine Scaffold
The piperidine moiety is one of the most ubiquitous N-heterocyclic scaffolds in pharmaceuticals, prized for its favorable physicochemical properties, including high aqueous solubility and metabolic stability. The specific substitution pattern of Methyl 4-aminopiperidine-4-carboxylate, featuring a quaternary carbon at the 4-position bearing both an amine and a methyl carboxylate group, elevates its status from a simple cyclic amine to a valuable constrained amino acid analogue.[3] This unique architecture is instrumental in:
-
Drug Design: Serving as a key intermediate for highly active compounds, including novel analgesics and other central nervous system agents.[4]
-
Peptidomimetics: Introducing conformational rigidity into peptide chains, which can enhance biological activity, selectivity, and resistance to enzymatic degradation.[3]
-
Combinatorial Chemistry: Acting as a versatile scaffold for the generation of diverse chemical libraries, enabling the exploration of new biological targets.[5]
The primary challenge in its synthesis lies in the efficient and controlled construction of the sterically hindered C4-quaternary center. The following sections will detail the most effective methodologies to achieve this.
Retrosynthetic Analysis
A logical retrosynthetic approach reveals that the target molecule can be disconnected back to a common and readily available starting material: an N-protected 4-piperidone. The key transformations involve salt formation, esterification of a carboxylic acid, deprotection of the piperidine nitrogen, and the crucial C-C and C-N bond formations at the C4 position. This analysis points directly toward classic aminonitrile or hydantoin-based synthetic strategies.
Caption: Retrosynthetic analysis of the target compound.
Primary Synthesis Pathway I: The Modified Strecker Synthesis
The Strecker synthesis is a cornerstone reaction for generating α-amino acids from carbonyl compounds.[6] Its adaptation for cyclic ketones like N-protected 4-piperidone provides a direct and efficient route to the desired scaffold. The overall workflow involves the formation of an α-aminonitrile intermediate, followed by hydrolysis and subsequent functional group manipulations.
Causality and Experimental Choices
The initial protection of the piperidine nitrogen is paramount. Using a protecting group like Benzyl (Bn) or tert-Butoxycarbonyl (Boc) prevents the secondary amine from interfering with the core reaction, for instance, by reacting with the cyanide source or the ketone itself. The choice of protecting group dictates the final deprotection strategy; benzyl groups are typically removed via catalytic hydrogenolysis, while the Boc group is labile in strong acid.
The conversion of the nitrile to the carboxylic acid is often the most challenging step, requiring vigorous hydrolysis conditions (e.g., concentrated H₂SO₄ or strong base) which can impact the overall yield.[4] Subsequent esterification is typically straightforward, often achieved with methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid.[1]
Caption: Workflow for the modified Strecker Synthesis.
Experimental Protocol: Strecker Synthesis
An optimized procedure starting from 1-benzylpiperidin-4-one is detailed below.[4]
-
Step 1: α-Anilinonitrile Formation: 1-Benzylpiperidin-4-one is condensed with aniline and HCN (often generated in situ from KCN or NaCN) to yield the corresponding anilino-nitrile in high yield (~90%).[4]
-
Step 2: Selective Nitrile Hydrolysis: The anilino-nitrile is treated with concentrated H₂SO₄. This selectively hydrolyzes the nitrile to a primary amide.[4]
-
Step 3: Amide Hydrolysis: The resulting anilino-amide undergoes vigorous basic hydrolysis (e.g., KOH in ethylene glycol at high temperature) to form the free carboxylic acid.[7]
-
Step 4: Esterification: The amino acid is then esterified by refluxing in methanol with thionyl chloride (SOCl₂) to produce the methyl ester. This step yields Methyl 4-anilino-1-benzylpiperidine-4-carboxylate.[4]
-
Step 5: N-Debenzylation: The benzyl protecting group is removed via catalytic hydrogenation (H₂ gas over a Palladium on carbon catalyst) in an acidic medium, which improves reaction rates and product purity.[4]
-
Step 6: Salt Formation: The resulting primary amine, Methyl 4-aminopiperidine-4-carboxylate, is dissolved in an anhydrous solvent (like ether or isopropanol) and treated with a solution of HCl to precipitate the final Methyl 4-aminopiperidine-4-carboxylate dihydrochloride salt.
Primary Synthesis Pathway II: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a powerful multi-component synthesis that produces hydantoins from a ketone, a cyanide salt, and ammonium carbonate.[8][9] These hydantoin intermediates serve as stable, crystalline precursors that can be hydrolyzed to yield the target α,α-disubstituted amino acid.
Causality and Experimental Choices
This pathway is often favored for its operational simplicity, combining three components in a single step to form the key spiro-hydantoin intermediate. The N-protection strategy for the starting 4-piperidone remains a critical first step, as with the Strecker synthesis. The most demanding step in this sequence is the hydrolysis of the exceptionally stable hydantoin ring, which typically requires prolonged heating with a strong base like potassium hydroxide or barium hydroxide.[3] The workup must then carefully neutralize the resulting amino acid to its zwitterionic form for isolation before proceeding to the esterification and deprotection steps.[3]
Caption: Workflow for the Bucherer-Bergs Synthesis.
Experimental Protocol: Bucherer-Bergs Synthesis
A representative protocol using an N-Boc protecting group is outlined below.[3]
-
Step 1: Hydantoin Formation: N-Boc-4-piperidone is reacted with potassium cyanide and ammonium carbonate in a mixture of methanol and water. The mixture is stirred at room temperature for 48 hours to form the piperidine-4-spiro-5'-hydantoin derivative.[3]
-
Step 2: Hydantoin Hydrolysis: The isolated spiro-hydantoin is subjected to vigorous alkaline hydrolysis. This is typically achieved by heating with aqueous potassium hydroxide (e.g., 2.0 M KOH) to open the hydantoin ring and form the potassium salt of N-Boc-4-aminopiperidine-4-carboxylic acid.[3]
-
Step 3: Isolation of the Amino Acid: The aqueous solution is carefully neutralized with acid (e.g., HCl) to the isoelectric point, causing the zwitterionic amino acid to precipitate for isolation.[3]
-
Step 4: Esterification: The N-Boc protected amino acid is esterified to its methyl ester, for example, by refluxing in methanol with a catalytic amount of sulfuric acid.[1]
-
Step 5: Deprotection and Salt Formation: The N-Boc-protected methyl ester is dissolved in a suitable solvent (e.g., methanol, dioxane, or ethyl acetate) and treated with an excess of hydrochloric acid. This single step cleaves the Boc protecting group and forms the desired dihydrochloride salt, which typically precipitates from the solution and can be collected by filtration.
Comparative Analysis and Optimization
| Feature | Modified Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Material | N-Protected 4-Piperidone | N-Protected 4-Piperidone |
| Key Intermediate | α-Aminonitrile | Spiro-Hydantoin |
| Reagent Toxicity | High (Cyanide salts) | High (Cyanide salts) |
| Key Challenge | Often harsh hydrolysis of the nitrile/amide.[4][7] | Vigorous hydrolysis of the stable hydantoin ring.[3] |
| Scalability | Generally scalable, but hydrolysis can be difficult to control. | Good; hydantoin intermediate is often a stable, crystalline solid, aiding purification. |
| Pros | Direct route, well-established in literature. | Operationally simple multicomponent reaction to form the key intermediate. |
| Cons | Nitrile hydrolysis can lead to side products and low yields.[7] | Requires very harsh conditions for hydantoin ring-opening. |
Field-Proven Insights for Optimization:
-
Protecting Group Strategy: For syntheses requiring further N-alkylation, using a benzyl (Bn) group is advantageous as it can be removed orthogonally to many other protecting groups. For a more direct route to the final product, the acid-labile Boc group is often preferred as its removal can be combined with the final HCl salt formation step.
-
Ester Protection: In complex multi-step syntheses, the carboxylic acid can be protected as a tert-butyl ester, which can be cleaved under mild acidic conditions (e.g., with TFA), offering an alternative to the more robust methyl ester.[7]
Conclusion
The synthesis of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a well-documented process, with the modified Strecker and Bucherer-Bergs reactions representing the most reliable and field-proven pathways. Both routes effectively construct the critical C4-quaternary stereocenter starting from a common N-protected 4-piperidone. The choice between them often depends on laboratory-specific considerations, such as desired scale, purification capabilities, and tolerance for the harsh hydrolysis conditions required in each. A thorough understanding of the causality behind each experimental step, particularly the strategic use of protecting groups and the optimization of hydrolysis conditions, is essential for achieving high yields and purity. As a key structural motif in medicinal chemistry, mastery of these synthetic routes provides researchers with a powerful tool for the development of next-generation therapeutics.
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A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]
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The Versatile Scaffold: A Comprehensive Technical Guide to 4-Amino-4-Carboxypiperidines
This guide provides an in-depth exploration of 4-amino-4-carboxypiperidines, a class of compounds that has garnered significant attention in medicinal chemistry and drug discovery. Their unique structural architecture, featuring a constrained piperidine ring with both an amino and a carboxylic acid group at the C4 position, imparts valuable properties for the development of novel therapeutics. This document will delve into the core aspects of their synthesis, chemical behavior, and diverse biological applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 4-Amino-4-Carboxypiperidine Core
The 4-amino-4-carboxypiperidine scaffold is a privileged structure in medicinal chemistry due to its rigid framework, which allows for the precise spatial orientation of substituents. This conformational restriction is crucial for optimizing interactions with biological targets. The presence of both a primary amine and a carboxylic acid on the same quaternary carbon creates a versatile building block for combinatorial chemistry and the synthesis of complex molecules, including peptide mimetics.[1] The piperidine ring itself is a common motif in many approved drugs, valued for its favorable pharmacokinetic properties.[2]
This guide will navigate through the key synthetic strategies to access this scaffold, explore its chemical reactivity, and highlight its application in the development of potent bioactive agents, particularly in the areas of antiviral and antifungal therapies.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of 4-amino-4-carboxypiperidines can be approached through several strategic routes. The choice of a particular method often depends on the desired substitution pattern on the piperidine nitrogen and the availability of starting materials.
Reductive Amination of N-Substituted 4-Piperidones
A common and efficient method for the synthesis of 4-aminopiperidine derivatives involves the reductive amination of N-substituted 4-piperidones.[3] This two-step, one-pot reaction is highly versatile and allows for the introduction of a wide variety of substituents on the exocyclic amine.
Experimental Protocol: Synthesis of 1-Benzyl-N-dodecylpiperidin-4-amine [3]
-
Reaction Setup: To a solution of N-benzyl-4-piperidone (1.0 eq) in dichloroethane, add dodecylamine (1.2 eq) and sodium triacetoxyborohydride (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-benzyl-N-dodecylpiperidin-4-amine.
The causality behind this experimental choice lies in the mildness and selectivity of sodium triacetoxyborohydride as a reducing agent. It is stable in acidic conditions, which are often necessary for imine formation, and it selectively reduces the iminium intermediate without affecting other functional groups.
Caption: Reductive amination of N-benzyl-4-piperidone.
Curtius Rearrangement of Isonipecotate Derivatives
An alternative and elegant approach for the synthesis of 4-amino-4-carboxypiperidine derivatives utilizes the Curtius rearrangement as a key step, starting from isonipecotate (piperidine-4-carboxylate) esters.[4] This method is particularly useful for introducing the amino group at the C4 position when a carboxylic acid precursor is readily available.
The synthesis begins with the alkylation of the isonipecotate at the C4 position, followed by conversion of the ester to an acyl azide. The acyl azide then undergoes a thermally or photochemically induced Curtius rearrangement to form an isocyanate, which can be subsequently hydrolyzed to the desired amine.[4]
Caption: Curtius rearrangement for 4-aminopiperidine synthesis.
This self-validating protocol ensures the introduction of the amino group specifically at the C4 position, dictated by the starting material. The use of protecting groups on the piperidine nitrogen is essential to prevent side reactions.
Chemical Properties and Reactivity
The bifunctional nature of 4-amino-4-carboxypiperidines dictates their chemical reactivity. The presence of both a nucleophilic amino group and an electrophilic carboxylic acid group allows for a wide range of chemical transformations. To achieve selective reactions, the use of orthogonal protecting groups is often necessary.
Protecting Group Strategies
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the amino function. It is stable under a variety of reaction conditions but can be easily removed under mild acidic conditions.[1]
-
N-Cbz Protection: The benzyloxycarbonyl (Cbz or Z) group is another widely employed protecting group for amines, which is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.
-
Esterification: The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent its participation in undesired reactions.
Key Reactions
-
Peptide Coupling: The carboxylic acid moiety can be activated using standard peptide coupling reagents (e.g., DCC, HATU) to form amide bonds with other amino acids or amines.[5]
-
N-Alkylation/Arylation: The secondary amine of the piperidine ring can be functionalized through N-alkylation or N-arylation reactions to introduce further diversity.
-
Derivatization of the Exocyclic Amine: The primary amino group at C4 can be acylated, alkylated, or used in the formation of ureas and sulfonamides to explore structure-activity relationships.
Applications in Drug Discovery
The 4-amino-4-carboxypiperidine scaffold is a key component in a number of biologically active compounds, demonstrating its therapeutic potential.
Antiviral Agents: CCR5 Receptor Antagonists
A significant application of 4-aminopiperidine derivatives is in the development of CCR5 receptor antagonists.[4] The CCR5 receptor is a co-receptor used by the HIV-1 virus to enter host cells.[6] Blocking this receptor can effectively prevent viral entry. Several potent CCR5 antagonists incorporating the 4-aminopiperidine scaffold have been synthesized and evaluated.[4][7]
The structure-activity relationship (SAR) studies have shown that the nature of the substituents on both the piperidine nitrogen and the C4-amino group significantly influences the antagonist activity.[6]
| Compound/Derivative | R1 (on Piperidine N) | R2 (on C4-Amine) | CCR5 Antagonist Activity (IC50) |
| Lead Compound | Benzyl | H | Moderate |
| Derivative A | 3-Phenylpropyl | Boc | High |
| Derivative B | 2-Phenoxyethyl | Acetyl | Low |
| Sch-350634 [4] | Complex piperazino-piperidine | Methyl | Potent (nM range) |
This table is a representative summary based on literature findings and is intended for illustrative purposes.
Antifungal Agents
Derivatives of 4-aminopiperidine have also shown promising antifungal activity.[3] The proposed mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[8] SAR studies in this area have revealed that long alkyl chains on the C4-amino group and a benzyl or phenethyl group on the piperidine nitrogen are favorable for potent antifungal activity against various Candida and Aspergillus species.[3]
Other Therapeutic Areas
The versatility of the 4-amino-4-carboxypiperidine scaffold has led to its exploration in other therapeutic areas, including as inhibitors of hepatitis C virus (HCV) assembly and as components of neuroprotective agents.[9][10]
Spectroscopic Characterization
The structural elucidation of 4-amino-4-carboxypiperidine derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will typically show characteristic signals for the piperidine ring protons, often as complex multiplets in the 1.5-3.5 ppm region. The chemical shifts of these protons are influenced by the substituents on the nitrogen and the C4 position.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon at the C4 position, typically in the range of 50-60 ppm. The carbonyl carbon of the carboxylic acid will appear further downfield, around 170-180 ppm.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), and the O-H stretching of the carboxylic acid (a broad band in the region of 2500-3300 cm⁻¹).
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Conclusion and Future Perspectives
The 4-amino-4-carboxypiperidine scaffold continues to be a valuable building block in the design and synthesis of novel therapeutic agents. Its conformational rigidity and the presence of multiple points for diversification make it an attractive starting point for the development of compound libraries for high-throughput screening. Future research in this area is likely to focus on the development of more efficient and stereoselective synthetic routes to access chiral derivatives, as well as the exploration of this scaffold in a wider range of therapeutic targets. The insights provided in this guide aim to equip researchers with the fundamental knowledge to effectively utilize this versatile chemical entity in their drug discovery endeavors.
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He, L., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3535-3538. [Link]
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O'Neil, I. A., et al. (2019). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. ChemistrySelect, 4(15), 4567-4570. [Link]
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Kugler, M., et al. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 23(11), 2825. [Link]
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Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257. [Link]
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Kazmierski, W. M., et al. (2005). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Tetrahedron Letters, 46(34), 5731-5733. [Link]
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Lu, S. F., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887. [Link]
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Finke, P. E., et al. (2001). Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. Bioorganic & Medicinal Chemistry Letters, 11(18), 2475-2479. [Link]
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Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 219. [Link]
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Kugler, M., et al. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 23(11), 2825. [Link]
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The Piperidine Nucleus: A Technical Guide to a Century of Discovery and Development
Abstract
The piperidine ring, a six-membered nitrogen-containing heterocycle, represents one of the most significant structural motifs in modern medicinal chemistry. Its journey from a pungent component of black pepper to the core scaffold of numerous blockbuster drugs is a testament to its remarkable versatility and privileged pharmacological properties. This technical guide provides an in-depth exploration of the historical discovery, synthetic evolution, and therapeutic application of substituted piperidines. We will trace the origins of piperidine chemistry from the isolation of natural alkaloids and the first landmark laboratory synthesis to the development of sophisticated, stereocontrolled synthetic methodologies. Through detailed protocols, comparative analyses, and mechanistic case studies of pivotal drugs such as Fentanyl, Haloperidol, and Tofacitinib, this guide offers researchers, scientists, and drug development professionals a comprehensive understanding of why and how this simple scaffold became a cornerstone of pharmaceutical innovation.
Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry
Piperidine is a saturated heterocyclic amine consisting of a six-membered ring containing five carbon atoms and one nitrogen atom. Its conformational flexibility, inherent basicity, and ability to be readily substituted at multiple positions make it an ideal building block for engaging with biological targets. This has led to its classification as a "privileged scaffold"—a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.[1] The piperidine nucleus is a recurring feature in a vast number of FDA-approved drugs and natural products, highlighting its profound impact on human health.
Chapter 1: Early Discoveries and the Dawn of Piperidine Chemistry
The story of piperidine begins in the natural world. In 1819, Hans Christian Ørsted isolated a crystalline substance from the fruits of Piper nigrum (black pepper), which he named piperine.[2] It was later, in 1850, that the Scottish chemist Thomas Anderson and, independently in 1852, the French chemist Auguste Cahours, degraded piperine with nitric acid to isolate the core heterocyclic compound, which Cahours named piperidine.[3]
This discovery of a fundamental new chemical structure laid the groundwork for one of the most significant achievements in early synthetic organic chemistry: the first total synthesis of a natural alkaloid. In 1886, Albert Ladenburg successfully synthesized (±)-coniine, the toxic piperidine alkaloid from poison hemlock (Conium maculatum).[4][5] This was a landmark event that not only confirmed the structure of coniine but also demonstrated the power of laboratory synthesis to construct complex natural molecules from simple starting materials.
Ladenburg's synthesis was a multi-step process that showcased the chemical logic of the era. It began with the thermal rearrangement of N-methylpyridine iodide to 2-methylpyridine (α-picoline), followed by a Knoevenagel condensation with acetaldehyde to form 2-propenylpyridine. The final, crucial step was the reduction of the pyridine ring using metallic sodium in ethanol to yield racemic (±)-coniine.[4]
Caption: Ladenburg's historic synthesis of (±)-coniine.
Chapter 2: The Mid-20th Century - Piperidines in Pharmacology
The true explosion of interest in substituted piperidines came with the realization of their immense therapeutic potential in the mid-20th century. Chemists began to systematically explore how different substituents on the piperidine ring could modulate pharmacological activity, leading to the discovery of entire new classes of drugs.
The Opioid Revolution: From Meperidine to Fentanyl
A pivotal moment occurred in 1938 when German chemist Otto Eisleb, while investigating compounds for anticholinergic activity, synthesized pethidine (meperidine).[6] Its potent analgesic properties were soon recognized, and it became the first fully synthetic opioid, offering an alternative to morphine.[6] Pethidine demonstrated that the complex polycyclic structure of morphine was not essential for analgesia and that a simpler 4-phenylpiperidine scaffold could elicit powerful opioid effects.
This discovery ignited an intense period of research into 4-anilidopiperidine derivatives, culminating in the synthesis of fentanyl by Paul Janssen in 1959. Fentanyl was approximately 100 times more potent than morphine. The structure-activity relationship (SAR) studies that followed revealed key insights:
-
The N-phenethyl group was found to be crucial for high potency.
-
Modifications at the 4-position of the piperidine ring led to the development of even more powerful analogues like sufentanil and carfentanil.[2]
-
Conversely, altering the piperidine ring itself, either by expansion or contraction, significantly decreased analgesic activity.[2]
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An In-depth Technical Guide to the NMR and Mass Spectrometry Characterization of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
This guide provides a detailed exploration of the analytical methodologies for the structural elucidation of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, a key building block in modern drug discovery and development. For researchers and scientists, unequivocal confirmation of a molecule's identity and purity is the bedrock of reliable and reproducible results. This document offers a practical, in-depth perspective on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to achieve this, moving beyond mere data reporting to explain the causality behind the analytical choices and interpretation.
Introduction: The Compound in Context
Methyl 4-aminopiperidine-4-carboxylate is a bifunctional synthetic intermediate, featuring a piperidine scaffold substituted with both an amino group and a methyl carboxylate at the C4 position. Its dihydrochloride salt form ensures stability and enhances solubility in polar solvents, making it amenable to a variety of analytical techniques. The rigid, saturated heterocyclic core and the presence of multiple functional groups make it a valuable component in the synthesis of complex molecules, particularly in the development of novel therapeutics.
Precise characterization is paramount. NMR spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry delivers an exact molecular weight and reveals structural information through controlled fragmentation. Together, they form a powerful combination for unambiguous structure verification.
Molecular Structure and Properties
The foundational step in any analysis is understanding the basic properties of the target molecule.
Caption: Structure of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | - |
| Molecular Weight | 231.12 g/mol | - |
| Free Base Formula | C₇H₁₄N₂O₂ | [1] |
| Free Base MW | 158.20 g/mol | [1] |
| Free Base Exact Mass | 158.105528 g/mol | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of small molecule structural analysis. For a dihydrochloride salt like this, specific experimental considerations are necessary to acquire high-quality, interpretable data.
Causality Behind Experimental Choices
The choice of solvent is the most critical initial decision. Due to the ionic nature of the dihydrochloride salt, the compound exhibits excellent solubility in polar protic solvents. Deuterium oxide (D₂O) is the logical and most effective choice.[2] This has two important consequences:
-
Signal Exchange: All labile protons (N-H and O-H) will rapidly exchange with the deuterium in the solvent. This means the signals for the two protonated amines (R-NH₃⁺ and R₂-NH₂⁺) will not be observed in the ¹H NMR spectrum.[3]
-
Chemical Shift Referencing: Tetramethylsilane (TMS) is insoluble in water. Therefore, a water-soluble standard like TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt) is typically used, or the residual HDO signal is used as a secondary reference.[4]
Protonation of the two nitrogen atoms significantly influences the electronic environment of the molecule. The resulting positive charges induce a strong deshielding effect on adjacent protons and carbons, causing their signals to appear further downfield (at a higher ppm value) than they would in the neutral free base.[3]
Experimental Protocol: NMR Sample Preparation
A self-validating protocol ensures that the sample itself does not introduce artifacts into the spectrum.
-
Material Weighing: Accurately weigh 10-20 mg of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride for ¹H NMR, or 50-75 mg for ¹³C NMR.[2]
-
Solvent Addition: Add approximately 0.6 mL of Deuterium Oxide (D₂O) to a clean, dry, high-quality NMR tube.[5]
-
Dissolution: Vortex the sample until the solid is completely dissolved. The formation of a clear, particulate-free solution is crucial. Any suspended solids will severely degrade the magnetic field homogeneity, leading to broadened spectral lines.[5]
-
Filtration (Recommended): For optimal results, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any microscopic particulates.
-
Analysis: Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.
¹H NMR Spectral Interpretation
The symmetry of the molecule simplifies the proton spectrum. We expect to see three primary signals corresponding to the methyl group and the two non-equivalent sets of methylene protons on the piperidine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.90 | Singlet (s) | 3H | -OCH₃ | The methyl ester protons are in a predictable region and show no coupling. |
| ~ 3.65 | Multiplet (m) | 4H | CH₂ -N-CH₂ (C2/C6) | These protons are adjacent to the strongly deshielding protonated piperidine nitrogen, shifting them significantly downfield. |
| ~ 2.45 | Multiplet (m) | 4H | CH₂ -C-CH₂ (C3/C5) | These protons are further from the nitrogen atoms and thus appear more upfield compared to the C2/C6 protons. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five chemically non-equivalent carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 172 | C =O | The carbonyl carbon of the ester group is characteristically found in this downfield region.[6] |
| ~ 60 | C 4 (Quaternary) | This carbon is bonded to two nitrogen atoms and a carboxyl group, resulting in a significant downfield shift. |
| ~ 54 | -OCH₃ | The methyl ester carbon signal typically appears in this range.[7] |
| ~ 42 | C 2 / C 6 | These carbons are adjacent to the protonated nitrogen, causing a deshielding effect.[8] |
| ~ 30 | C 3 / C 5 | These carbons are beta to the ring nitrogen and are the most shielded carbons in the piperidine ring. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and, through fragmentation, corroborates the structure determined by NMR.
Causality Behind Experimental Choices
For a polar, non-volatile molecule that is already a salt, Electrospray Ionization (ESI) is the ideal method.[9][10] ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[10] Analysis is performed in positive ion mode, as the basic nitrogen atoms are readily protonated.
Crucially, in the ESI source, the dihydrochloride salt will dissociate, and the mass spectrometer will detect the protonated free base, [M+H]⁺. The analyte of interest in the gas phase is C₇H₁₄N₂O₂, so we expect to see an ion corresponding to [C₇H₁₅N₂O₂]⁺.
Experimental Protocol: MS Sample Preparation and Analysis
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of methanol and deionized water.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquisition: Acquire data in positive ion mode. Perform a full scan (e.g., m/z 50-500) to identify the parent ion.
-
Tandem MS (MS/MS): Select the identified parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides confirmation of the molecular structure.
MS Data Interpretation
The analysis focuses on identifying the protonated molecular ion and its characteristic fragment ions.
Expected Molecular Ion:
-
Free Base (M): C₇H₁₄N₂O₂ = 158.11 g/mol
-
Protonated Molecule [M+H]⁺: Expected at m/z 159.12
Tandem MS (MS/MS) Fragmentation Analysis: The fragmentation of protonated piperidine derivatives is well-understood and typically involves cleavages initiated by the charge on the nitrogen atom, leading to stable iminium ions or neutral losses.[11][12]
Caption: Predicted ESI-MS/MS fragmentation workflow for [M+H]⁺.
| Observed m/z | Proposed Fragment Ion | Description of Loss |
| 159.12 | [C₇H₁₅N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 142.12 | [C₇H₁₂NO₂]⁺ | Neutral loss of ammonia (-NH₃) |
| 100.08 | [C₅H₁₀N₂]⁺ | Loss of the carbomethoxy group (-COOCH₃) |
| 83.08 | [C₅H₉N]⁺ | Subsequent loss of ammonia from the m/z 100 fragment |
This fragmentation pattern, particularly the loss of the carbomethoxy group and ammonia, provides strong, self-validating evidence for the proposed structure of Methyl 4-aminopiperidine-4-carboxylate.
Conclusion
The structural characterization of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is definitively achieved through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecular framework, with chemical shifts confirming the electronic environment created by the two protonated nitrogen centers. High-resolution mass spectrometry validates the elemental composition via an accurate mass measurement of the protonated free base, while tandem MS confirms the connectivity of the core structure through predictable and logical fragmentation pathways. The methodologies and interpretative frameworks presented in this guide constitute a robust system for the verification of this and similar chemical entities, ensuring the integrity and quality required for research and drug development applications.
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Optica Publishing Group. (2001). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Journal of the Optical Society of America B. [Link]
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An In-depth Technical Guide to the Solubility Profile of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
Introduction
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a pivotal building block in contemporary drug discovery, frequently utilized in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Its structure, featuring a piperidine ring, a primary amine, and a methyl ester, presents a unique combination of functionalities that dictate its physicochemical properties. As a dihydrochloride salt, its solubility is fundamentally linked to the protonation of its basic nitrogen atoms, a factor that is critical for its handling, formulation, and reaction kinetics.
This technical guide provides a comprehensive analysis of the anticipated solubility profile of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. In the absence of extensive public data for this specific molecule, this paper will establish a robust scientific framework for understanding its solubility based on first principles, data from analogous structures, and established pharmaceutical science methodologies. We will delve into the theoretical underpinnings of its solubility, provide detailed protocols for its empirical determination, and offer insights into its practical application in a research and development setting.
Physicochemical Characteristics and Their Influence on Solubility
The solubility of a compound is not an arbitrary value but is governed by its intrinsic molecular properties and its interaction with the solvent. For Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, the key determinants are its structure, ionization state (pKa), and the energetic costs of dissolution.
Molecular Structure and Polarity
The molecule possesses both polar and non-polar regions. The ionized amino groups (as ammonium chlorides) and the ester carbonyl group are polar, capable of hydrogen bonding and dipole-dipole interactions. The piperidine ring's hydrocarbon backbone contributes to its non-polar character. The dihydrochloride salt form significantly enhances its polarity compared to the free base.
Ionization and the Role of pKa
The two basic nitrogen atoms of the piperidine ring are the primary sites of protonation. The pKa of the piperidine ring nitrogen is typically in the range of 9-11. The 4-amino group's basicity is influenced by the adjacent ester group. The dihydrochloride salt form indicates that both nitrogens are protonated. The solubility of this compound will, therefore, be highly dependent on the pH of the aqueous medium. In acidic to neutral pH, the ionized form will predominate, favoring solubility in polar protic solvents like water. As the pH increases into the basic range, the compound will be deprotonated to its free base, leading to a significant decrease in aqueous solubility.
The Impact of the Dihydrochloride Salt Form
Salt formation is a common strategy to enhance the aqueous solubility of basic drug candidates.[1][2] The conversion of the free base to the dihydrochloride salt introduces strong ionic character, which generally leads to higher solubility in polar solvents. The dissolution of the salt in a solvent involves overcoming the crystal lattice energy and the solvation of the resulting ions.[3]
Predicted Solubility Profile in Common Solvents
Based on the physicochemical properties discussed, we can predict the general solubility behavior of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The high polarity and hydrogen bonding capacity of these solvents can effectively solvate the ammonium and chloride ions, as well as the ester group. The dihydrochloride salt form is expected to be readily soluble.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have high dielectric constants and can solvate cations well, but are less effective at solvating anions (chloride). DMSO is a particularly strong organic solvent capable of dissolving a wide array of organic materials and many inorganic salts.[5] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Insoluble | The lower polarity and lack of hydrogen bond donating ability make these solvents poor choices for dissolving ionic salts. |
| Esters | Ethyl acetate | Low to Insoluble | Similar to ethers, the polarity is insufficient to overcome the crystal lattice energy of the salt. |
| Hydrocarbons | Hexanes, Toluene | Insoluble | These non-polar solvents lack the ability to solvate ions and will not be effective at dissolving the highly polar dihydrochloride salt. |
Experimental Determination of the Solubility Profile
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols are based on established methodologies in the pharmaceutical industry.[6][7][8]
Materials and Equipment
-
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC with a suitable detector (e.g., UV-Vis or ELSD)
-
pH meter
-
Volumetric flasks and pipettes
Workflow for Solubility Determination
Caption: Experimental workflow for determining thermodynamic solubility.
Step-by-Step Protocol for Equilibrium Solubility Measurement
-
Preparation of Saturated Solutions:
-
Add an excess amount of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.
-
Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure the solution reaches thermodynamic equilibrium.
-
-
Sample Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
-
Considerations for Aqueous Solubility and pH
For determining the pH-solubility profile, the above protocol should be repeated using a series of buffered aqueous solutions across a relevant pH range (e.g., pH 1 to 10). This will provide critical information on the pH at which the compound may precipitate from solution.
Practical Implications for Drug Development
A thorough understanding of the solubility profile of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is essential for its effective use in drug development.
-
Process Chemistry: The choice of reaction solvents, crystallization solvents, and purification methods will be directly informed by the solubility data. For instance, a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature would be an ideal candidate for recrystallization.
-
Formulation Development: For oral dosage forms, the aqueous solubility at different pH values will influence the dissolution rate and, consequently, the bioavailability of the final drug product.[7][9]
-
Analytical Method Development: Solubility data is crucial for preparing stock solutions and standards for various analytical techniques.
Conclusion
References
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EAG. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1135–1143. Retrieved from [Link]
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Babu, P. S., & Kumar, P. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(10), 60-70. Retrieved from [Link]
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Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. Retrieved from [Link]
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Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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A Comprehensive Technical Guide to the Long-Term Stability and Storage of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
Introduction: A Chemist's Perspective on a Versatile Building Block
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid piperidine core, coupled with a reactive amino group and a methyl ester, makes it a valuable scaffold for synthesizing a diverse range of compounds, from novel analgesics to inhibitors of viral assembly.[1][2] As with any critical raw material, a thorough understanding of its chemical stability is paramount to ensure the integrity of research and the quality of downstream pharmaceutical products.
This guide provides an in-depth analysis of the factors influencing the long-term stability of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. We will explore its intrinsic chemical liabilities, propose a rigorous framework for stability testing grounded in regulatory expectations, and provide clear, actionable recommendations for its optimal storage. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this key intermediate.
I. The Chemical Personality of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride: An Assessment of Inherent Stability Risks
The stability of this molecule is governed by the interplay of its three key structural features: the piperidine ring, the α-amino methyl ester, and its formulation as a dihydrochloride salt.
-
The Piperidine Ring: Saturated heterocyclic amines like piperidine are generally stable but can be susceptible to oxidation, particularly at the nitrogen atom or adjacent carbons, which can lead to the formation of N-oxides or ring-opened byproducts.[3]
-
The α-Amino Methyl Ester: This functionality presents two primary degradation pathways. The ester is susceptible to hydrolysis , which would yield the corresponding carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions. Additionally, amino acid esters can undergo racemization under certain conditions, although this is less of a concern for this achiral molecule.[4]
-
The Dihydrochloride Salt: The formation of a hydrochloride salt from a basic compound is a common strategy to enhance stability and solubility.[5] The protonation of the two basic nitrogen atoms (the ring nitrogen and the primary amine) reduces their nucleophilicity and susceptibility to oxidative degradation. However, hydrochloride salts can be hygroscopic , meaning they tend to absorb moisture from the atmosphere.[6] This absorbed water can then act as a reagent for hydrolytic degradation of the ester.
II. Establishing a Stability Profile: A Protocol for Rigorous Evaluation
To definitively determine the long-term stability and shelf-life of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, a systematic study compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines is essential.[7][8] This involves both forced degradation studies to identify potential degradation products and pathways, and long-term/accelerated stability studies to assess stability under recommended storage conditions.
A. Forced Degradation Studies: Mapping the Degradation Landscape
Forced degradation, or stress testing, is a critical first step to elucidate the intrinsic stability of the molecule.[9][10][11] It involves subjecting the compound to conditions more severe than those it would encounter during routine storage. The goal is to generate a modest level of degradation (typically 5-20%) to allow for the identification and characterization of degradation products.
Table 1: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Proposed Experimental Setup | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 72 hours | Ester hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at room temperature for up to 24 hours | Ester hydrolysis, potential for other base-catalyzed reactions |
| Oxidation | 3% H₂O₂ in a suitable solvent at room temperature for up to 48 hours | N-oxidation, other oxidative degradation of the piperidine ring |
| Thermal Stress | Solid compound at 80°C for up to 1 week | General decomposition |
| Photostability | Solid compound exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | Photolytic degradation |
B. Long-Term and Accelerated Stability Studies
Once the degradation profile is understood, formal stability studies should be initiated to establish a re-test period or shelf life.
Table 2: ICH Recommended Conditions for Long-Term and Accelerated Stability Studies
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
RH = Relative Humidity
The testing frequency for long-term studies should be sufficient to establish the stability profile of the drug substance. For substances with a proposed re-test period of at least 12 months, testing should typically occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][12]
III. Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is the cornerstone of any stability study. For a compound like Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, High-Performance Liquid Chromatography (HPLC) is the most suitable technique.[13][14]
Experimental Protocol: A Generic Stability-Indicating RP-HPLC Method
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The gradient will allow for the separation of the parent compound from potential degradation products with different polarities.
-
Detection: UV detection at a wavelength where the compound has reasonable absorbance (e.g., around 210-220 nm, typical for compounds without a strong chromophore). If degradation products lack a UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) should be considered. Mass Spectrometry (MS) detection is invaluable for the identification of unknown degradation products.[13]
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
IV. Predicted Degradation Pathways
Based on the chemical structure, the following degradation pathways are anticipated under stress conditions. The primary point of vulnerability is the methyl ester, which is prone to hydrolysis. The piperidine ring, while generally stable, can undergo oxidation.
Caption: Predicted primary degradation pathways for Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.
V. Recommended Storage Conditions for Long-Term Stability
Based on the chemical nature of the compound and general best practices for piperidine derivatives and hygroscopic salts, the following storage conditions are recommended to maximize long-term stability.[3][15]
Table 3: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of chemical degradation, including hydrolysis and oxidation.[15] |
| Humidity | Store in a dry environment. Use of a desiccator is recommended. | As a dihydrochloride salt, the compound is likely hygroscopic.[6] Minimizing moisture exposure is critical to prevent hydrolysis of the ester. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation of the piperidine ring. |
| Light | Protect from light. Store in an amber vial or in a light-proof container. | To prevent potential photolytic degradation. |
| Container | Tightly sealed, non-reactive container (e.g., glass). | Prevents exposure to atmospheric moisture and oxygen.[3][16] |
VI. Conclusion: Ensuring Quality and Reproducibility
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a valuable chemical entity whose utility is directly linked to its purity and stability. While specific, long-term stability data for this compound is not widely published, a comprehensive understanding of its chemical functionalities allows for the development of a robust stability-testing program and scientifically sound storage recommendations. By implementing the principles of forced degradation, long-term stability testing under controlled conditions, and the use of validated, stability-indicating analytical methods, researchers can ensure the quality and integrity of this important building block. Adherence to the recommended storage conditions—refrigerated, dry, inert atmosphere, and protected from light—is the most effective strategy for preserving its chemical integrity over time, thereby safeguarding the reliability of experimental outcomes and the quality of resulting drug candidates.
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The Versatile Scaffold: A Technical Guide to Methyl 4-Aminopiperidine-4-carboxylate Dihydrochloride and Its Derivatives
Introduction: The Significance of the 4-Aminopiperidine-4-Carboxylate Core
In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged motif in drug design. Within this class, the geminally-disubstituted 4-aminopiperidine-4-carboxylate framework has emerged as a particularly versatile building block. This guide provides an in-depth exploration of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, a key starting material, and delves into the synthesis, structure-activity relationships (SAR), and therapeutic applications of its diverse structural analogs and derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their own discovery programs.
I. The Core Molecule: Methyl 4-Aminopiperidine-4-carboxylate Dihydrochloride
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride serves as a foundational building block for a vast array of more complex molecules. Its structure, featuring a primary amine and a methyl ester at the 4-position of the piperidine ring, provides two key points for chemical modification. The dihydrochloride salt form enhances its stability and solubility in polar solvents, rendering it a convenient starting material for various synthetic transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the core molecule is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [2] |
| Molecular Weight | 231.12 g/mol | [2] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water and methanol | General knowledge |
Synthesis of the Core Molecule: A Step-by-Step Protocol
The synthesis of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a multi-step process that begins with the construction of the 4-aminopiperidine-4-carboxylic acid core. A common and efficient method is the Strecker synthesis, followed by hydrolysis, esterification, and salt formation.
Experimental Protocol: Synthesis of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
Step 1: Synthesis of 4-Amino-4-cyanopiperidine
-
To a stirred solution of a suitable N-protected-4-piperidone (e.g., N-benzyl-4-piperidone) in aqueous ammonia, add ammonium chloride followed by a solution of sodium cyanide in water at 0-5 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.
Causality behind experimental choices: The Strecker synthesis is a classic and reliable method for the synthesis of α-amino acids. The use of an N-protected piperidone is crucial to prevent side reactions at the piperidine nitrogen.
Step 2: Hydrolysis to 4-Aminopiperidine-4-carboxylic Acid
-
Treat the crude aminonitrile from Step 1 with a strong acid (e.g., concentrated hydrochloric acid) and heat under reflux for 12-24 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the amino acid.
-
Filter the solid, wash with cold water, and dry to obtain 4-aminopiperidine-4-carboxylic acid.
Causality behind experimental choices: Acid hydrolysis is a standard method for converting nitriles to carboxylic acids. The simultaneous deprotection of the N-benzyl group occurs under these strong acidic conditions.
Step 3: Esterification to Methyl 4-Aminopiperidine-4-carboxylate
-
Suspend 4-aminopiperidine-4-carboxylic acid in methanol.
-
Cool the suspension to 0 °C and slowly add thionyl chloride or sulfuric acid.
-
Heat the reaction mixture to reflux for 3-5 hours.[3]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
Causality behind experimental choices: Fischer-Speier esterification in the presence of a strong acid catalyst is a straightforward and high-yielding method for converting carboxylic acids to their corresponding methyl esters.[4] Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the reaction.[5]
Step 4: Formation of the Dihydrochloride Salt
-
Dissolve the crude methyl ester from Step 3 in a minimal amount of methanol.
-
Add a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.
Causality behind experimental choices: The formation of a hydrochloride salt is a standard procedure to improve the stability and handling of amine-containing compounds. The use of a non-polar solvent like diethyl ether promotes the precipitation of the ionic salt.
II. Structural Analogs and Derivatives: A Gateway to Diverse Bioactivity
The true value of Methyl 4-aminopiperidine-4-carboxylate lies in its role as a versatile scaffold for the generation of diverse libraries of compounds with a wide range of biological activities. Modifications at the piperidine nitrogen (N1) and the exocyclic amine (N4) have led to the discovery of potent agents in various therapeutic areas.
N-Substituted Derivatives as Antifungal Agents
A significant area of exploration for 4-aminopiperidine derivatives has been in the development of novel antifungal agents. By introducing various substituents at the N1 and N4 positions, researchers have identified compounds with potent activity against clinically relevant fungal strains.
Structure-Activity Relationships (SAR):
-
N1-Substitution: Aromatic substituents, such as benzyl and phenethyl groups, at the N1 position have been shown to be beneficial for antifungal activity.
-
N4-Substitution: Long alkyl chains (e.g., dodecyl) at the N4 position are crucial for potent antifungal effects.
-
Amine Functionality: The presence of a basic nitrogen at the N4 position is critical for activity, as acylation of this amine leads to a significant loss of potency.[6]
Experimental Protocol: Synthesis of N-Substituted 4-Aminopiperidine Derivatives (Reductive Amination)
-
Dissolve the N-substituted 4-piperidone (1.0 mmol) and the desired primary amine (1.2 mmol) in a suitable solvent such as dichloromethane or dichloroethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 mmol), to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-substituted 4-aminopiperidine derivative.[6]
Table of Antifungal Activity:
| Compound | N1-Substituent | N4-Substituent | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus | Reference |
| 1 | Benzyl | Dodecyl | 1-4 | 1-8 | [6] |
| 2 | Phenethyl | Dodecyl | 1-4 | 1-8 | [6] |
| 3 | Benzyl | Octyl | >16 | >16 | [6] |
Modulators of Opioid Receptors for Pain Management
The 4-aminopiperidine-4-carboxylate scaffold is a key structural feature in several potent opioid receptor modulators, including the potent analgesic remifentanil.[7] Derivatives of this core have been extensively studied for their ability to modulate mu (µ), delta (δ), and kappa (κ) opioid receptors, offering potential for the development of novel analgesics with improved side-effect profiles.[8]
Structure-Activity Relationships (SAR):
-
N1-Substitution: The nature of the substituent at the N1 position significantly influences the affinity and selectivity for different opioid receptor subtypes. For instance, a methyl propionate group is a key feature of remifentanil.
-
N4-Substitution: Acylation of the N4-amino group with a lipophilic group, often in conjunction with an N-aryl substituent, is a common strategy in the design of potent opioid agonists.
-
Ester Functionality: The methyl ester at the C4 position is susceptible to rapid hydrolysis by plasma and tissue esterases, leading to a short duration of action, a desirable property for certain clinical applications.
Table of Opioid Receptor Binding Affinities:
| Compound | N1-Substituent | N4-Substituent | µ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) | Reference |
| Remifentanil | -CH₂CH₂COOCH₃ | -N(Ph)C(O)CH₂CH₃ | 1.1 | 100 | >1000 | [9] |
| Fentanyl Analog 1 | -CH₂CH₂Ph | -N(Ph)C(O)CH₂CH₃ | 0.35 | 18 | 210 | [9] |
| Fentanyl Analog 2 | -CH₂CH₂Thiophene | -N(Ph)C(O)CH₂CH₃ | 0.78 | 35 | 450 | [9] |
N-Type Calcium Channel Blockers for Neuropathic Pain
Derivatives of 4-aminopiperidine have been investigated as blockers of N-type voltage-gated calcium channels, which play a crucial role in neurotransmitter release and pain signaling.[10] By blocking these channels, these compounds have the potential to be effective analgesics, particularly for neuropathic pain.
Structure-Activity Relationships (SAR):
-
N1 and N4-Substitution: The substitution pattern on both the piperidine nitrogen and the exocyclic amine is critical for activity. Often, bulky and lipophilic groups are favored.
-
Conformational Rigidity: The introduction of cyclic substituents can enhance binding affinity by reducing the entropic penalty upon binding to the receptor.
Table of N-Type Calcium Channel Blocking Activity:
| Compound | N1-Substituent | N4-Substituent | IC₅₀ (µM) | Reference |
| C101 | (Structure not fully disclosed) | (Structure not fully disclosed) | 2.2 | [11] |
| Analog 18 | 4,4-bis(4-fluorophenyl)butyl | Benzoyl | Potent activity reported | [10] |
Antiviral Agents Targeting Viral Entry and Replication
Recent research has highlighted the potential of 4-aminopiperidine derivatives as broad-spectrum antiviral agents. These compounds have shown activity against a range of viruses, including SARS-CoV-2 and influenza A.[7][12]
Mechanism of Action:
The precise mechanism of action can vary depending on the specific derivative and the virus. For some influenza A inhibitors, the proposed mechanism involves the inhibition of viral entry by targeting the viral hemagglutinin (HA) protein.[12] For certain anti-SARS-CoV-2 compounds, the mechanism may involve the disruption of viral replication.[7]
Table of Antiviral Activity:
| Compound | Virus | Assay | EC₅₀ / EC₉₀ (µM) | Reference |
| Derivative A | SARS-CoV-2 | Antiviral Activity | EC₉₀ < 2 | [7] |
| Derivative B | Influenza A (H1N1) | Viral Titer Reduction | Significant reduction | [12] |
Cognition Enhancers for Neurodegenerative Diseases
The 4-aminopiperidine scaffold has also been explored for the development of cognition-enhancing drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease.[13] These compounds are designed to improve cognitive functions like memory and learning.
Structure-Activity Relationships (SAR):
-
Modification of the piperazine ring of known nootropic drugs to a 4-aminopiperidine scaffold has been shown to maintain high cognition-enhancing activity.[13]
-
Specific substitution patterns on the N1 and N4 positions are crucial for optimizing potency.
III. Future Perspectives and Conclusion
The 4-aminopiperidine-4-carboxylate scaffold continues to be a rich source of inspiration for the design and discovery of new therapeutic agents. The synthetic accessibility of this core, coupled with the ability to readily introduce diverse functionality at multiple positions, ensures its continued relevance in medicinal chemistry.
Future research in this area will likely focus on:
-
Fine-tuning of pharmacological properties: Further optimization of existing lead compounds to improve potency, selectivity, and pharmacokinetic profiles.
-
Exploration of new therapeutic targets: The versatility of the scaffold suggests its potential for modulating a wider range of biological targets than is currently known.
-
Development of novel synthetic methodologies: The discovery of more efficient and stereoselective methods for the synthesis of complex 4-aminopiperidine derivatives will accelerate drug discovery efforts.
IV. References
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Gerhardter, M., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(23), 5676. [Link]
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DTIC. (2025). Piperidine Synthesis. [Link]
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PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. [Link]
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Algar, S., et al. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry, 118475. [Link]
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Wentland, M. P., et al. (2009). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 19(8), 2289-2294. [Link]
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Spetea, M., et al. (2013). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 18(5), 5489-5507. [Link]
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Zhu, J., et al. (2008). C101, a Novel 4-amino-piperidine Derivative Selectively Blocks N-type Calcium Channels. Acta Pharmacologica Sinica, 29(6), 688-694. [Link]
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Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. [Link]
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Livingston, K. E., & Traynor, J. R. (2014). Mu Opioid Receptor Positive Allosteric Modulator BMS-986122 Confers Agonist-Dependent G Protein Subtype Signaling Bias. The Journal of Pharmacology and Experimental Therapeutics, 350(1), 136-145. [Link]
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Smith, H. S. (2011). Opioid Analgesics. StatPearls. [Link]
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Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
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PubChem. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate hydrochloride. [Link]
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Gil, L. F., et al. (2005). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 35(19), 2537-2545. [Link]
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Schepmann, D., et al. (2015). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. Bioorganic & Medicinal Chemistry, 23(17), 5783-5794. [Link]
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Pinto, M., et al. (2021). Antifungal Activity of a Library of Aminothioxanthones. Pharmaceuticals, 14(7), 633. [Link]
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ResearchGate. (2026). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. [Link]
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Wikipedia. (n.d.). Piperidine. [Link]
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Saleh, N. A., et al. (2013). Evaluation of Antifungal and Antioxidant Activity of Newly Synthesized 4-Thiazolidinones. Journal of the Chinese Chemical Society, 60(11), 1353-1358. [Link]
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Perez-Zoghbi, J. F., et al. (2023). Molecular Modeling and Potential Ca 2+ Channel Blocker Activity of Diphenylmethoxypiperidine Derivatives. International Journal of Molecular Sciences, 24(7), 6195. [Link]
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Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
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Krystal, M., et al. (2012). Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir. ACS Medicinal Chemistry Letters, 3(10), 822-827. [Link]
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Che, T., et al. (2020). Nanobody-Enabled Monitoring of Kappa Opioid Receptor States. Nature Communications, 11(1), 1-13. [Link]
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Doi, T., et al. (2009). Scaffold-based design and synthesis of potent N-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 19(22), 6439-6442. [Link]
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MDPI. (n.d.). Special Issue “Advances in Antiviral Agents Against SARS-CoV-2 and Its Variants” 2nd Edition. [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
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Gillis, A., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]
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da Silva, A. B., et al. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 27(19), 6268. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
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PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid hydrochloride. [Link]
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Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5874-5884. [Link]
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Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
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ResearchGate. (2025). Neuronal N-type calcium channel blockers: A series of 4-piperidinylaniline analogs with analgesic activity. [Link]
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Coldwell, M. C. (1998). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
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Nudelman, A., et al. (1998). Acetyl Chloride-Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides B) Carboxylate Ester For. Synthetic Communications, 28(3), 471-474. [Link]
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ResearchGate. (n.d.). Dose−response curves and EC50 values for derivatives. (A) % antiviral... [Link]
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Bhatt, N. D., & Nimavat, K. S. (2012). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars, 2(2), 11-15. [Link]
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An In-depth Technical Guide to the Reactivity Profile of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, coupled with the presence of a primary amine, a secondary amine, and a methyl ester at a quaternary center, offers a unique platform for the synthesis of complex molecules with diverse pharmacological activities. This guide provides a comprehensive analysis of the reactivity of its constituent functional groups, offering insights into chemoselective transformations and practical guidance for its application in synthetic workflows.
The dihydrochloride salt form of this molecule plays a crucial role in its reactivity, as both the primary and secondary amino groups are protonated. This not only enhances its stability and solubility in polar solvents but also modulates the nucleophilicity of the amino groups, providing a handle for selective reactions. Understanding the interplay between the electronic and steric factors governing the reactivity of this molecule is paramount for its effective utilization in the synthesis of novel chemical entities.
Structural and Physicochemical Properties
The reactivity of Methyl 4-aminopiperidine-4-carboxylate is intrinsically linked to its structure. The 4,4-disubstituted piperidine ring adopts a chair conformation, and the relative orientation of the substituents influences their accessibility and reactivity.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂ · 2HCl | - |
| Molecular Weight | 231.12 g/mol | - |
| pKa (Secondary Amine, estimated) | ~9-10 | General chemical principles |
| pKa (Primary Amine, estimated) | ~7-8 | General chemical principles |
Reactivity of the Amino Groups: A Tale of Two Nitrogens
The presence of both a primary and a secondary amine in Methyl 4-aminopiperidine-4-carboxylate dihydrochloride presents a key challenge and opportunity for synthetic chemists: achieving selective functionalization. The dihydrochloride form means that both nitrogens are protonated, and their relative nucleophilicity will be dictated by their ease of deprotonation.
Basicity and Nucleophilicity
In general, secondary amines are slightly more basic than primary amines due to the electron-donating inductive effect of the additional alkyl group.[1] However, in this specific molecule, the primary amine is situated at a quaternary carbon adjacent to an electron-withdrawing methyl ester group. This proximity will decrease the electron density on the primary nitrogen, thereby reducing its basicity compared to the ring's secondary amine.
This difference in basicity is the cornerstone of achieving chemoselective reactions. By carefully controlling the stoichiometry of the base, it is possible to selectively deprotonate the more basic secondary amine, rendering it nucleophilic while the primary amine remains largely protonated and unreactive.
Mandatory Visualization: Selective Deprotonation
Caption: Selective deprotonation of the secondary amine.
N-Acylation
N-acylation is a common transformation for this scaffold. Selective acylation of the secondary amine can be achieved by using one equivalent of a base to liberate the more nucleophilic secondary amine, followed by the addition of an acylating agent.
Expert Insight: The choice of base and reaction conditions is critical. A non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is preferred to avoid competition with the desired acylation. The reaction is typically carried out at low temperatures to minimize side reactions.
This protocol is adapted from the synthesis of remifentanil precursors, which share a similar structural motif.[2]
-
Dissolution: Suspend Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Basification: Cool the suspension to 0 °C and add triethylamine (1.1 eq) dropwise. Stir the mixture for 30 minutes at 0 °C to ensure selective deprotonation of the secondary amine.
-
Acylation: Slowly add propionyl chloride (1.05 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
N-Alkylation
Selective N-alkylation of the secondary amine can be achieved through reductive amination or direct alkylation. Reductive amination offers a high degree of control and is generally preferred.
Expert Insight: For direct alkylation, the use of a bulky alkylating agent can enhance selectivity for the less sterically hindered secondary amine. However, over-alkylation to form a quaternary ammonium salt is a potential side reaction.
This protocol is a general procedure adapted for this specific substrate.
-
Dissolution: Dissolve Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Basification: Add triethylamine (2.2 eq) to neutralize the dihydrochloride and facilitate imine formation.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Mandatory Visualization: Chemoselective N-Functionalization Workflow
Caption: Workflow for selective N-functionalization.
Reactivity of the Ester Group
The methyl ester at the C4 position is sterically hindered due to the quaternary nature of the carbon atom. This steric hindrance significantly impacts its reactivity, particularly towards hydrolysis.
Ester Hydrolysis
Hydrolysis of the methyl ester to the corresponding carboxylic acid can be challenging. Standard basic hydrolysis conditions (e.g., NaOH or KOH in aqueous methanol) may require harsh conditions (high temperatures, long reaction times) due to steric hindrance.[3] These conditions can also lead to side reactions, including potential epimerization or degradation.
Expert Insight: The use of lithium hydroxide (LiOH) in a mixture of THF, methanol, and water is often effective for the hydrolysis of hindered esters. Acid-catalyzed hydrolysis is also a possibility, but care must be taken to avoid unwanted reactions of the amino groups.
-
Dissolution: Dissolve Methyl 4-aminopiperidine-4-carboxylate (or its N-protected derivative) (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).
-
Hydrolysis: Add lithium hydroxide monohydrate (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully acidify the reaction mixture to a pH of ~5-6 with dilute HCl. The product may precipitate or can be extracted with a suitable organic solvent.
-
Purification: The resulting amino acid can be purified by recrystallization or ion-exchange chromatography.
Reduction of the Ester
The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.
Expert Insight: Due to the high reactivity of LiAlH₄, it is crucial to protect the amino groups prior to reduction to prevent undesired side reactions. N-Boc protection is a suitable strategy. The reaction must be carried out under anhydrous conditions.
-
Protection: First, protect both amino groups of Methyl 4-aminopiperidine-4-carboxylate, for example, with a Boc group.
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 eq) in anhydrous THF.
-
Addition: Cool the LiAlH₄ suspension to 0 °C and slowly add a solution of the N-protected ester (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C and carefully and sequentially add water (x mL per x g of LiAlH₄), 15% aqueous NaOH (x mL per x g of LiAlH₄), and then water again (3x mL per x g of LiAlH₄).[5]
-
Filtration and Extraction: Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain the crude product.
-
Purification: Purify the alcohol by column chromatography.
Potential for Intramolecular Reactions: Lactamization
Under certain conditions, particularly with the free primary amine and the ester in close proximity, there is a potential for intramolecular cyclization to form a lactam. This is more likely to occur under basic conditions or upon heating.
Control Strategy: To avoid lactamization, it is advisable to protect the primary amine (e.g., as a Boc-carbamate) before attempting reactions that involve heating or basic conditions that could promote intramolecular attack on the ester.
Conclusion
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a versatile building block with a rich and nuanced reactivity profile. The key to its successful application lies in understanding and exploiting the differences in basicity and steric hindrance between its functional groups. Selective functionalization of the secondary amine can be readily achieved by careful control of reaction conditions, particularly the stoichiometry of the base. While the sterically hindered ester group presents challenges for hydrolysis, appropriate choice of reagents can effect this transformation. The potential for intramolecular lactamization should also be considered and mitigated through appropriate protection strategies. This guide provides a foundational understanding and practical protocols to enable researchers to confidently incorporate this valuable scaffold into their synthetic endeavors.
References
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Gadient, F., et al. "Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties." Journal of Medicinal Chemistry 25.5 (1982): 6600791. [Link]
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Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc 2018.7 (2018): 308-319. [Link]
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Kiricojevic, V. D., et al. "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate." Journal of the Serbian Chemical Society 67.12 (2002): 793-802. [Link]
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-
ResearchGate. N-Acylation at position 4 with an acyl chloride. [Link]
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ACS Publications. 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. [Link]
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PubChem. 4-Aminopiperidine-4-carboxylic acid. [Link]
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Chemistry Steps. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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PMC - NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
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Organic Chemistry Portal. Methyl Esters. [Link]
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PMC - NIH. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. [Link]
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University of Rochester. Workup: Aluminum Hydride Reduction. [Link]
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Chemistry LibreTexts. Basicity of Amines. [Link]
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PMC - NIH. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]
-
Der Pharma Chemica. N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
-
SciELO. Continuous flow Aza-Michael reaction for preparing the fast-acting synthetic opioid drug Remifentanil. [Link]
-
ResearchGate. Ester cleavage conditions?. [Link]
-
Organic Syntheses. PREPARATION OF 2-(4-FLUOROPHENYL)-3-NITRO-N-PYRROLIDINYLBENZAMIDE. [Link]
-
ScienceDirect. Resolution of 4-amino-cyclopentanecarboxylic acid methyl esters using hydrolytic enzymes. [Link]
-
PubMed. Synthesis, evaluation of pharmacological activities and quantitative structure-activity relationship studies of a novel group of bis(4-nitroaryl-1,4-dihyropyridine). [Link]
- Protective Groups in Organic Synthesis. 3rd ed., Wiley-Interscience, 1999, pp. 372-375.
-
ResearchGate. Synthetic approaches to remifentanil. [Link]
-
MDPI. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. [Link]
-
Arkat USA, Inc. N-Acylation in combinatorial chemistry. [Link]
-
Khan Academy. Preparation of alcohols using LiAlH4. [Link]
-
Quora. Why is secondary amine more basic than primary and tertiary amine?. [Link]
Sources
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride in Solid-Phase Synthesis
Introduction: Engineering Peptides with Conformational Rigidity
In the landscape of modern drug discovery, the modulation of protein-protein interactions and the design of potent, selective therapeutics often hinge on precise control over molecular conformation. While linear peptides offer a versatile starting point, their inherent flexibility can lead to reduced receptor affinity and susceptibility to proteolytic degradation. The incorporation of non-standard amino acids that introduce conformational constraints is a powerful strategy to overcome these limitations.[1]
Methyl 4-aminopiperidine-4-carboxylate, a cyclic diamino acid derivative, serves as an exemplary building block for this purpose. Its rigid piperidine scaffold acts as a potent turn-mimetic, locking the peptide backbone into a well-defined secondary structure.[2] This pre-organization can significantly enhance binding to biological targets and improve metabolic stability, making it a valuable asset in the synthesis of peptidomimetics and novel therapeutic agents.[3][4]
This guide provides a comprehensive overview and detailed protocols for the effective use of Methyl 4-aminopiperidine-4-carboxylate and its derivatives in Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind procedural choices, from building block selection and handling to coupling strategies and final cleavage, equipping researchers with the knowledge for successful synthesis.
The Building Block: Properties and Strategic Selection
While the core structure is 4-aminopiperidine-4-carboxylic acid, its direct use in solid-phase synthesis is impractical.[5] For seamless integration into the standard Fmoc/tBu SPPS workflow, orthogonal protection of the two amine functionalities and the carboxylic acid is essential.[6] The commercially supplied Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a starting material for derivatization, not a direct reagent for SPPS.
The practical building block for Fmoc SPPS is a derivative such as N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid . In this form:
-
The Fmoc group protects the α-amino equivalent, allowing for iterative, base-labile deprotection during chain elongation.[7]
-
The Boc group protects the piperidine ring nitrogen, ensuring it remains inert until the final acid-mediated cleavage step.
-
The free carboxylic acid is ready for activation and coupling to the resin-bound peptide chain.
The dihydrochloride salt form necessitates neutralization with a non-nucleophilic base prior to any coupling reaction if it were to be used in solution-phase derivatization. For SPPS, starting with the appropriately protected monomer is paramount for efficiency and purity.
Physicochemical Properties
The properties of the recommended orthogonally protected building block are summarized below.
| Property | Value |
| Chemical Name | N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid |
| CAS Number | 183673-66-7[8] |
| Molecular Formula | C₂₆H₃₀N₂O₆ |
| Molecular Weight | 466.53 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C, protected from light and moisture |
Core Applications in Solid-Phase Synthesis
The unique structure of the 4-aminopiperidine-4-carboxylate core lends itself to several high-impact applications in medicinal chemistry and drug development.
-
Peptidomimetics: This building block serves as a scaffold to mimic β-turns or other secondary structures in peptides. This structural mimicry can enhance binding affinity and biological activity while improving resistance to enzymatic degradation.
-
Constrained Peptides: Introducing the rigid piperidine ring into a peptide sequence reduces the number of accessible conformations. This conformational locking can stabilize the bioactive structure, leading to higher potency and selectivity for the target receptor.[2]
-
Scaffolds for Library Synthesis: The piperidine core can be used as a central scaffold. Following its incorporation, the N-terminal amine and potentially other functionalities on the peptide can be further elaborated to create diverse libraries of compounds for high-throughput screening.[9]
Key Considerations for Successful Synthesis
Incorporating a sterically demanding, non-standard amino acid requires careful optimization of the standard SPPS protocol.[10][11]
Causality of Reagent Choice
-
Coupling Reagents: The quaternary carbon and the bulky nature of the protected piperidine ring can lead to slower coupling kinetics. To overcome this steric hindrance and minimize side reactions like racemization, high-efficiency in-situ activating reagents are strongly recommended.[12]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generates highly reactive OAt esters, further catalyzed by the pyridine nitrogen of the HOAt leaving group. It is one of the most effective reagents for hindered couplings.[13]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and cost-effective alternative to HATU, forming reactive O-6-ClBt esters.[13]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A classic phosphonium-based reagent that is also effective, though HATU or HCTU are often preferred for particularly difficult couplings.[13]
-
-
Base for Activation/Neutralization: A sterically hindered, non-nucleophilic tertiary amine is crucial.
-
DIPEA (N,N-Diisopropylethylamine): The most common choice for neutralizing the resin-bound amine hydrochloride and for activating the carboxylic acid alongside the coupling reagent.
-
NMM (N-Methylmorpholine): A slightly weaker base than DIPEA, sometimes used in solution-phase couplings to minimize racemization.[14]
-
Workflow Visualization: The SPPS Cycle
The iterative nature of solid-phase peptide synthesis is a foundational concept. The following workflow outlines the key steps for incorporating each amino acid monomer.
Caption: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
These protocols are designed for manual synthesis on a 0.1 mmol scale using a standard solid-phase synthesis vessel. All steps are performed at room temperature unless otherwise specified.
Protocol 1: Incorporation of N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid
This protocol assumes the synthesis is already in progress and the N-terminal Fmoc group of the preceding amino acid on the resin has just been removed.
Materials:
-
Peptide-resin with a free N-terminal amine (0.1 mmol)
-
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid (0.3 mmol, 3 eq.)
-
HATU (0.29 mmol, 2.9 eq.)
-
DIPEA (0.6 mmol, 6 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Resin Neutralization:
-
Wash the deprotected peptide-resin (which has a free amine) three times with 5 mL of DMF.
-
Add a solution of DIPEA (2 eq.) in DMF to the resin and agitate for 2 minutes to ensure the N-terminal amine is in its free base form. Drain the solution. This step is crucial as the amine is protonated after Fmoc removal.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid (3 eq.) and HATU (2.9 eq.) in 2 mL of anhydrous DMF.
-
Add DIPEA (3 eq.) to the solution. The solution may change color (e.g., to yellow).
-
Allow the activation to proceed for 2-5 minutes. This pre-activation step ensures the formation of the highly reactive OAt-ester prior to its introduction to the resin, maximizing coupling efficiency.
-
-
Coupling Reaction:
-
Add the activated amino acid solution from step 2 to the drained, neutralized resin from step 1.
-
Agitate the reaction vessel using a shaker or nitrogen bubbling for 2-4 hours. Due to potential steric hindrance, a longer coupling time compared to standard proteinogenic amino acids is recommended.
-
-
Monitoring the Reaction:
-
After the initial 2 hours, take a small sample of resin beads, wash them thoroughly with DCM and ethanol, and perform a Kaiser test.[15]
-
A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.
-
If the test is positive (beads turn blue), extend the coupling time for another 1-2 hours and re-test. If it remains positive, a double coupling may be necessary.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 x 5 mL)
-
DCM (3 x 5 mL)
-
DMF (3 x 5 mL)
-
-
The resin is now ready for the deprotection of the newly added Fmoc group to continue peptide chain elongation.
Protocol 2: Final Cleavage and Deprotection
This protocol simultaneously cleaves the synthesized peptide from the resin (e.g., Rink Amide or Wang resin) and removes acid-labile side-chain protecting groups, including the Boc group on the piperidine nitrogen.[16][17]
Materials:
-
Dry peptide-resin (from 0.1 mmol synthesis)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)
-
Cold diethyl ether
Safety Precaution: TFA is highly corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
Caption: Workflow for the final cleavage and deprotection of the synthesized peptide.
Procedure:
-
Preparation:
-
Place the dry peptide-resin in a suitable reaction vessel (e.g., a 10 mL syringe with a frit).
-
Prepare 5 mL of the cleavage cocktail (TFA/TIS/H₂O) in a glass vial. TIS acts as a scavenger for carbocations generated during the deprotection of t-Bu based groups, preventing re-attachment to sensitive residues like Tryptophan.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Agitate the slurry gently for 2-3 hours at room temperature.[18]
-
-
Peptide Isolation:
-
Filter the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube.
-
Wash the resin twice with 1 mL of fresh TFA to ensure complete recovery and add the washes to the centrifuge tube.
-
-
Precipitation:
-
Add the TFA solution dropwise to ~40 mL of ice-cold diethyl ether in the centrifuge tube. A white precipitate (the crude peptide) should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the tube to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the pellet twice by resuspending it in 20 mL of cold diethyl ether, centrifuging, and decanting each time.
-
After the final wash, dry the peptide pellet under a stream of nitrogen, followed by high vacuum or lyophilization from a water/acetonitrile mixture.
-
Characterization and Quality Control
The final product should be analyzed to confirm its identity and purity. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude peptide.[19]
-
Mass Spectrometry (MS): To confirm that the molecular weight of the synthesized peptide matches the theoretical calculated mass.[20][21]
Conclusion
Methyl 4-aminopiperidine-4-carboxylate is a powerful tool for introducing conformational constraints into synthetic peptides, offering a pathway to enhanced biological activity and stability. Successful incorporation via solid-phase synthesis is highly achievable but requires a deliberate and informed approach. By selecting the appropriately protected monomer, utilizing high-efficiency coupling reagents like HATU, and allowing for sufficient reaction times, researchers can effectively integrate this valuable building block. The protocols and considerations outlined in this guide provide a robust framework for leveraging this chemistry to advance the frontiers of peptidomimetic design and drug discovery.
References
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]
-
Packman, L. C. (1994). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. ResearchGate. [Link]
-
Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. RSC Publishing. [Link]
-
García Castañeda, J. E., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
-
Rives, M., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]
-
Aapptec Peptides. 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. Aapptec. [Link]
-
Mortenson, D. E. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]
-
Ilyin, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
BioPharmaSpec. (2024). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]
-
Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central. [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
-
Miranda, M. T. M., & Lages, E. B. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Aapptec Peptides. Cleavage from Wang Resin. Aapptec. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Kumar, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
Kent, S. B. (2009). Introduction to Peptide Synthesis. PMC - NIH. [Link]
-
Ghattas, W., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. PMC - NIH. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
- Linderoth, L., & Pedersen, J. (2015). Cleavage of synthetic peptides.
-
PubChem. 4-Aminopiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Kumar, A., et al. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ResearchGate. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
de Oliveira, R. N., et al. (2024). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. MDPI. [Link]
-
Galanis, A. S., et al. (2016). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
-
Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. PMC - PubMed Central. [Link]
-
Subirós-Funosas, R., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
Sources
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 8. N-Boc-4-(Fmoc-アミノ)ピペリジン-4-カルボン酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. bachem.com [bachem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 17. peptide.com [peptide.com]
- 18. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
- 20. biopharmaspec.com [biopharmaspec.com]
- 21. ijsra.net [ijsra.net]
Application Notes and Protocols: Methyl 4-Aminopiperidine-4-carboxylate Dihydrochloride as a Scaffold for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Aminopiperidine-4-carboxylate Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs due to its favorable physicochemical properties, metabolic stability, and ability to orient substituents in three-dimensional space.[] The methyl 4-aminopiperidine-4-carboxylate scaffold offers a unique trifunctional architecture, presenting three distinct points for diversification: a secondary amine within the piperidine ring, a primary amine at the C4 position, and a methyl ester also at C4. This trifunctionality makes it an exceptionally valuable starting point for the construction of diverse and complex combinatorial libraries aimed at identifying novel therapeutic agents.
This guide provides a comprehensive overview of the synthetic utility of methyl 4-aminopiperidine-4-carboxylate dihydrochloride, complete with detailed protocols for its derivatization and a strategic workflow for combinatorial library synthesis.
Physicochemical Properties and Handling
Methyl 4-aminopiperidine-4-carboxylate is typically supplied as a dihydrochloride salt. This has important implications for its use in synthesis. The protonated amine groups are unreactive towards electrophiles, and the salt form generally imparts good aqueous solubility but limited solubility in many organic solvents. Therefore, the initial step in most synthetic procedures involving this scaffold is the liberation of the free diamine by neutralization with a suitable base.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂·2HCl | Supplier Data |
| Molecular Weight | 231.12 g/mol | Supplier Data |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in water and methanol | Supplier Data |
Core Synthetic Strategies and Protocols
The key to unlocking the combinatorial potential of this scaffold lies in the selective functionalization of its three reactive sites. This can be achieved through a combination of orthogonal protection strategies and careful control of reaction conditions.[][2]
Workflow for Scaffold Derivatization
Caption: General workflow for the derivatization of the scaffold.
Protocol 1: Neutralization of the Dihydrochloride Salt
Causality: The use of at least two equivalents of a non-nucleophilic base is essential to deprotonate both the secondary and primary amine hydrochlorides, generating the free diamine which is the reactive species for subsequent transformations. Triethylamine is a common choice due to its volatility, which simplifies purification.
Materials:
-
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 equiv)
-
Triethylamine (TEA) (2.2 equiv)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Suspend methyl 4-aminopiperidine-4-carboxylate dihydrochloride in DCM or DMF (approx. 0.1 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 equiv) dropwise with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The suspension should become a clear solution as the free diamine is formed.
-
This solution of the free diamine can be used directly in the next step.
Protocol 2: Selective Protection of the Secondary Amine
Causality: The secondary amine of the piperidine ring is generally more sterically hindered but also more nucleophilic than the primary amine. However, under carefully controlled conditions, selective protection can be achieved. Boc-anhydride (Boc₂O) is a common protecting group that can be selectively introduced onto the secondary amine.[3]
Materials:
-
Solution of free diamine from Protocol 1 (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To the solution of the free diamine in DCM from Protocol 1 at 0 °C, add a solution of Boc₂O (1.1 equiv) in DCM dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, methyl 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylate, can often be used in the next step without further purification.
Protocol 3: Derivatization of the Primary Amine (N-Acylation)
Causality: With the secondary amine protected, the primary amine is now the sole site for acylation. The use of an acyl chloride or anhydride in the presence of a non-nucleophilic base allows for the efficient formation of an amide bond.[4]
Materials:
-
Methyl 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 equiv)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv) or Carboxylic acid (1.1 equiv) with a coupling agent like HATU (1.1 equiv)[5][6]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure (using an acyl chloride):
-
Dissolve the Boc-protected intermediate in DCM (approx. 0.1 M) and cool to 0 °C.
-
Add TEA or DIPEA (1.5 equiv).
-
Slowly add the acyl chloride (1.1 equiv) dropwise.
-
Stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up as described in Protocol 2 (aqueous wash).
-
Purify the product by flash column chromatography.
Protocol 4: Derivatization of the Secondary Amine (Reductive Amination)
Causality: After deprotection of the secondary amine (e.g., removal of Boc with TFA), it can be functionalized. Reductive amination is a robust method for introducing alkyl groups.[7] The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[8]
Materials:
-
Deprotected piperidine derivative (1.0 equiv)
-
Aldehyde or ketone (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the deprotected piperidine derivative and the aldehyde/ketone (1.2 equiv) in DCE or THF (approx. 0.1 M).
-
Add a catalytic amount of acetic acid (e.g., 0.1 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 5: Modification of the Ester Group (Hydrolysis and Amide Coupling)
Causality: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide.[9][10] The resulting carboxylic acid can then be coupled with a primary or secondary amine using standard peptide coupling reagents like HATU to form a new amide bond.[5]
A. Ester Hydrolysis
Materials:
-
Piperidine methyl ester derivative (1.0 equiv)
-
Lithium hydroxide (LiOH) monohydrate (2.0 equiv)
-
Tetrahydrofuran (THF)/Water mixture (e.g., 3:1)
Procedure:
-
Dissolve the ester in a THF/water mixture (approx. 0.1 M).
-
Add LiOH monohydrate (2.0 equiv).
-
Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield the carboxylic acid.
B. Amide Coupling
Materials:
-
Piperidine carboxylic acid derivative from step A (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in DMF (approx. 0.1 M).
-
Add DIPEA (2.0 equiv).
-
Add HATU (1.1 equiv) and stir for 10 minutes at room temperature.
-
Add the amine (1.1 equiv) and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry, filter, concentrate, and purify by flash column chromatography.
Combinatorial Library Design Strategy
A powerful strategy for library synthesis using this scaffold involves a parallel synthesis approach. An orthogonal protection strategy is key to this approach.[][2]
Workflow for Parallel Library Synthesis
Caption: Parallel synthesis workflow for library generation.
Example Building Blocks for Library Synthesis
| R1 (Acyl Chlorides/Carboxylic Acids) | R2 (Aldehydes) | R3 (Amines) |
| Acetyl chloride | Benzaldehyde | Benzylamine |
| Benzoyl chloride | 4-Chlorobenzaldehyde | Cyclohexylamine |
| Cyclopropanecarbonyl chloride | Isovaleraldehyde | Morpholine |
| 2-Thiophenecarbonyl chloride | 2-Pyridinecarboxaldehyde | Aniline |
This selection of building blocks introduces diversity in terms of aromaticity, heteroatoms, and alkyl chain length and branching, allowing for a broad exploration of chemical space.
Conclusion
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a versatile and powerful scaffold for combinatorial chemistry. Its trifunctional nature, when combined with strategic orthogonal protection and a suite of robust chemical transformations, allows for the efficient generation of large and diverse small molecule libraries. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this scaffold in their drug discovery and development programs.
References
-
Bode, J. W., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826–1829. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
- Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
-
ResearchGate. (2025). N-Acylation Reactions of Amines. [Link]
-
Kumar, A., et al. (2024). A Review on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. [Link]
-
ACS Publications. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development. [Link]
-
ResearchGate. (2012). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
MDPI. (2025). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Molecules. [Link]
-
Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]
-
Oreate AI Blog. (2026). Transforming Aldehydes to Amines: A Journey Through Chemistry. [Link]
-
Aapptec Peptides. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. [Link]
-
ACS Publications. (2018). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
RSC Publishing. (2022). DNA-compatible combinatorial synthesis of functionalized 2-thiobenzazole scaffolds. Chemical Communications. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemistry. [Link]
-
National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
National Institutes of Health. (2021). Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase. Scientific Reports. [Link]
-
YouTube. (2021). Preparation of amines by reductive amination of aldehydes and Ketones. [Link]
-
ResearchGate. (2025). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. [Link]
-
ResearchGate. (2025). Bifunctional scaffolds for tumor therapy and bone regeneration: Synergistic effect and interplay between therapeutic agents and scaffold materials. [Link]
-
PubMed. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
PubChem. (n.d.). 1-Boc-4-aminopiperidine. [Link]
-
PubMed. (2020). A bifunctional scaffold with CuFeSe2 nanocrystals for tumor therapy and bone reconstruction. [Link]
-
ResearchGate. (2025). Selective Acylation of Primary Amines in Peptides and Proteins. [Link]
-
PubMed. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. [Link]
-
ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
National Institutes of Health. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]
-
National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
-
RSC Publishing. (2022). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
-
YouTube. (2023). Lecture 11.3 Amine Acylation and Hoffman Elimination. [Link]
-
Organic Chemistry Portal. (n.d.). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ResearchGate. (2025). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. [Link]
-
Chemistry Stack Exchange. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? [Link]
-
Hermann, T. (2003). Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Tetrahedron. [Link]
-
Indian Academy of Sciences. (2010). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
Sources
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Application Notes and Protocols for the N-Acylation of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
Introduction: The Significance of the N-Acylated Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2] Its N-acylated derivatives, in particular, are of paramount importance as they allow for the systematic exploration of structure-activity relationships (SAR) by modifying the acyl group. This modification can profoundly influence a molecule's potency, selectivity, solubility, and metabolic stability. The target starting material, Methyl 4-aminopiperidine-4-carboxylate, is a valuable building block for creating complex molecules, including potent CCR5 antagonists used as HIV-1 entry inhibitors.[3]
This guide provides a comprehensive protocol for the N-acylation of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. A primary challenge in acylating this substrate is its formulation as a dihydrochloride salt. In this state, the primary amine is protonated to form an ammonium salt, rendering it non-nucleophilic. Therefore, the reaction necessitates the use of a suitable base to liberate the free amine in situ, enabling it to react with an electrophilic acylating agent.
Mechanistic Framework: Nucleophilic Acyl Substitution
The N-acylation of an amine is a classic example of nucleophilic acyl substitution. The reaction typically proceeds via the mechanism outlined below, often under Schotten-Baumann conditions, which involve the use of a base to neutralize the acidic byproduct generated during the reaction.[4][5][6]
-
Deprotonation (Activation): The reaction begins with the deprotonation of the amine hydrochloride salt. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added in excess. At least two molar equivalents are required to neutralize the two hydrochloride salts associated with the starting material, thereby unmasking the lone pair of electrons on the nitrogen atom. An additional equivalent is needed to act as a scavenger for the hydrochloric acid (HCl) generated in the subsequent step.
-
Nucleophilic Attack: The now-nucleophilic free amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion).
-
Final Deprotonation: The added base scavenges the proton from the newly formed N-acylated product, yielding the final neutral amide and the triethylammonium chloride salt.
The overall workflow for this transformation is depicted below.
Caption: General workflow for the N-acylation protocol.
Detailed Experimental Protocol: N-Acetylation
This protocol details the N-acetylation of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride using acetyl chloride. The principles can be adapted for other acylating agents.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity | Notes |
| Methyl 4-aminopiperidine-4-carboxylate dihydrochloride | 144347-49-9 | 231.12 | >97% | Starting material. Ensure it is dry. |
| Acetyl Chloride | 75-36-5 | 78.50 | >98% | Highly reactive and moisture-sensitive. Handle in a fume hood. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | >99%, anhydrous | Base for deprotonation and acid scavenging. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, >99.8% | Reaction solvent. Must be dry to prevent hydrolysis of acyl chloride. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Reagent grade | For aqueous workup. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M aqueous solution | For aqueous workup to remove excess TEA. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | Saturated | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | Drying agent for the organic phase. |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 eq.).
-
Add anhydrous dichloromethane (DCM) to create a suspension (approx. 0.1 M concentration).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Basification:
-
While stirring at 0 °C, add triethylamine (TEA, 2.5 eq.) dropwise to the suspension.
-
Rationale: A slight excess of TEA (>2.2 eq.) ensures complete neutralization of both hydrochloride salts and scavenges the HCl produced during the acylation, driving the reaction to completion.[7]
-
Allow the mixture to stir at 0 °C for 15-30 minutes. The suspension may become clearer as the free amine is formed.
-
-
Acylation:
-
In a separate dry vial, dissolve acetyl chloride (1.05 eq.) in a small amount of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Rationale: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and minimize the formation of potential side products.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical eluent system is 10% Methanol in DCM.
-
Visualize the spots using a suitable stain (e.g., ninhydrin for the starting amine, potassium permanganate for the product). The reaction is complete when the starting amine spot is no longer visible. This typically takes 1-3 hours.
-
-
Workup:
-
Once the reaction is complete, cool the flask back to 0 °C and quench by slowly adding deionized water or a saturated aqueous solution of NaHCO₃.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine all organic layers and wash sequentially with:
-
1 M HCl (to remove excess triethylamine)
-
Saturated NaHCO₃ solution (to remove any residual acid)
-
Brine (to remove bulk water)
-
-
Rationale: This washing sequence effectively removes water-soluble impurities, unreacted reagents, and byproducts, simplifying the final purification.[1][7]
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to isolate the pure N-acylated product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Process Optimization and Key Considerations
The success of the N-acylation reaction depends on careful control of several parameters.
| Parameter | Options & Considerations | Rationale & Scientific Justification |
| Base | Triethylamine (TEA): Standard, effective, and inexpensive. DIPEA (Hünig's Base): More sterically hindered, reducing the risk of acting as a nucleophile itself. Useful for sensitive substrates. Pyridine: Can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which can accelerate the reaction.[7] | The choice of base is critical. It must be strong enough to deprotonate the ammonium salt but non-nucleophilic enough to avoid competing with the primary amine in attacking the acylating agent. |
| Acylating Agent | Acyl Chlorides: Highly reactive, suitable for most amines. Reaction is fast but can be difficult to control. Acid Anhydrides: Less reactive than acyl chlorides, offering better control. A byproduct is a carboxylic acid, which also needs to be neutralized by the base. Carboxylic Acids + Coupling Agents: (e.g., HOBt/DCC, PyBOP) Mildest conditions, ideal for peptide synthesis and complex molecules. Avoids harsh byproducts.[8][9] | The reactivity of the acylating agent should be matched to the nucleophilicity of the amine. For simple acylations, acyl chlorides are efficient. For more complex or sensitive substrates, coupling reagents provide a milder and more controlled approach. |
| Solvent | DCM: Excellent solubility for many organic compounds and the resulting triethylammonium salt has limited solubility, which can help drive the reaction.[7] THF: A good alternative, particularly if heating is required.[10] DMF: A polar aprotic solvent, useful for poorly soluble starting materials, but can be difficult to remove during workup. | The solvent must be aprotic and anhydrous to prevent hydrolysis of the acylating agent. It should also fully or partially dissolve the starting materials to facilitate the reaction. |
| Catalyst | 4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst used in small (0.01-0.1 eq.) amounts. It is particularly useful for acylating hindered amines or with less reactive anhydrides.[7] | DMAP functions by forming a highly reactive N-acylpyridinium intermediate, which is much more electrophilic than the starting acylating agent, thus accelerating the rate of acylation significantly. |
Troubleshooting
Even with a robust protocol, challenges can arise. The following flowchart provides a systematic approach to troubleshooting common issues.
Caption: A decision-making flowchart for troubleshooting.
References
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Available at: [Link]
-
Li, G., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4999. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of piperidines. Available at: [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Available at: [Link]
-
Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. Available at: [Link]
-
Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. Arkat USA. Available at: [Link]
-
Deng, B., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3535-3538. Available at: [Link]
-
Wikipedia. (2023). Schotten–Baumann reaction. Available at: [Link]
-
Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(10), 11858-11871. Available at: [Link]
-
Mastering Chemistry Help. (2013). acylation of amines. Available at: [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]
-
Ataman Kimya. (n.d.). N,N,N,TRIETHYLAMINE. Available at: [Link]
Sources
- 1. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine synthesis [organic-chemistry.org]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride in Novel Drug Design
Introduction: The Privileged Piperidine Scaffold and the Strategic Advantage of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of approved pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity, enabling precise spatial orientation of functional groups to interact with biological targets. The piperidine motif can enhance drug-like properties by improving aqueous solubility, modulating lipophilicity, and providing a metabolically stable core.[2]
Within the diverse family of piperidine-based building blocks, Methyl 4-aminopiperidine-4-carboxylate dihydrochloride emerges as a particularly strategic starting material for novel drug design. This compound features a quaternary center with both a primary amine and a methyl ester, offering two orthogonal points for chemical modification. The dihydrochloride salt form enhances its stability, improves solubility in certain solvents, and facilitates handling and purification, making it an excellent choice for library synthesis and lead optimization campaigns.[3] This guide provides an in-depth exploration of its application in the design of kinase and protease inhibitors, complete with detailed experimental protocols and workflow diagrams.
Physicochemical Properties and Handling
| Property | Value (estimated or from related compounds) | Citation |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | |
| Molecular Weight | 231.12 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar aprotic solvents like DMF and DMSO | [3] |
Note on the Dihydrochloride Salt: The use of the dihydrochloride salt is a deliberate choice in synthetic chemistry. It ensures that both the primary amine and the piperidine ring nitrogen are protonated, preventing unwanted side reactions and improving the compound's stability for long-term storage.[2][3] During reactions such as amide coupling or N-alkylation, a base is required to liberate the free amine for nucleophilic attack.
Application in Kinase Inhibitor Design: A Scaffold for Selectivity
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The 4-aminopiperidine scaffold has been successfully employed in the design of potent and selective kinase inhibitors, such as those targeting Akt (Protein Kinase B).[4][5][6]
The rigid piperidine ring of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride serves as a central scaffold to which a hinge-binding motif and a selectivity-determining group can be attached. The primary amine is an ideal handle for introducing moieties that interact with the solvent-exposed region of the kinase, while the piperidine nitrogen can be functionalized to bind to the hinge region of the ATP-binding pocket.
Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for the synthesis of kinase inhibitors.
Protocol 1: Amide Bond Formation at the 4-Amino Position
This protocol describes the coupling of a carboxylic acid to the primary amine of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, a key step in building the "selectivity element" of a kinase inhibitor.
Materials:
-
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride and the carboxylic acid in anhydrous DMF, add DIPEA and stir for 10 minutes at room temperature.
-
Add HATU to the reaction mixture and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
DIPEA: A non-nucleophilic base is crucial to neutralize the dihydrochloride salt and the HCl generated during the amide coupling without competing with the primary amine as a nucleophile.
-
HATU: A highly efficient coupling reagent that minimizes side reactions and racemization, particularly important when coupling chiral carboxylic acids.
Protocol 2: N-Arylation of the Piperidine Nitrogen
This protocol details the subsequent functionalization of the piperidine nitrogen, often to introduce a hinge-binding motif like a pyrrolo[2,3-d]pyrimidine.[5][6]
Materials:
-
Product from Protocol 1 (1.0 eq)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the N-acylated piperidine derivative in anhydrous DMF, add K₂CO₃ and the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by flash chromatography or preparative HPLC.
Self-Validating System: The progress of each step should be rigorously monitored by LC-MS to confirm the formation of the desired product and identify any major byproducts. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in Protease Inhibitor Design: A Rigid Core for Mimicking Substrates
Proteases are enzymes that catalyze the cleavage of peptide bonds and are implicated in a wide range of diseases, from viral infections to cancer.[7] The design of protease inhibitors often involves creating molecules that mimic the natural substrate of the enzyme but are not cleavable. The rigid piperidine scaffold of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride can serve as a central core to position functionalities that interact with the protease's active site subsites.
Decision Flowchart for Protease Inhibitor Synthesis
Caption: Decision-making in protease inhibitor synthesis.
Protocol 3: N-Alkylation of the Piperidine Nitrogen for P1' Targeting
This protocol describes the alkylation of the piperidine nitrogen, which can be used to introduce a group that occupies the S1' pocket of a protease.
Materials:
-
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Suspend Methyl 4-aminopiperidine-4-carboxylate dihydrochloride and K₂CO₃ in anhydrous MeCN.
-
Add the alkyl halide and heat the mixture to reflux (around 82 °C) for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Authoritative Grounding: The choice of a non-polar aprotic solvent like acetonitrile and a solid base like potassium carbonate is a standard and effective method for the N-alkylation of secondary amines, minimizing side reactions.[8]
Protocol 4: Acylation of the 4-Amino Group for P1 Targeting
This protocol outlines the acylation of the primary amine to introduce a functionality that can interact with the S1 subsite of the protease.
Materials:
-
Product from Protocol 3 (1.0 eq)
-
Acyl chloride (e.g., propionyl chloride) (1.2 eq)[9]
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the N-alkylated piperidine derivative in anhydrous DCM and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of the acyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash chromatography.
Trustworthiness of the Protocol: This protocol is a self-validating system. The formation of triethylamine hydrochloride as a white precipitate provides a visual indication of reaction progress. Rigorous purification and characterization by NMR and MS are essential to confirm the structure and purity of the final compound.
Visualization of Scaffold Decoration
The following diagram illustrates how the different functionalities of a molecule derived from Methyl 4-aminopiperidine-4-carboxylate can interact with a hypothetical enzyme active site.
Caption: Hypothetical binding mode of a piperidine-based inhibitor.
Conclusion
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a powerful and versatile building block in modern drug discovery. Its pre-functionalized, rigid scaffold allows for the efficient and modular synthesis of complex molecules targeting a wide range of enzymes, including kinases and proteases. The protocols and workflows outlined in this guide provide a solid foundation for researchers to leverage the unique properties of this compound in their quest for novel therapeutics. The strategic use of this and similar scaffolds will undoubtedly continue to fuel the discovery of the next generation of medicines.
References
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
-
Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry. [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]
-
4-Aminopiperidine-4-carboxylic acid. PubChem. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. National Institutes of Health. [Link]
-
Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. ResearchGate. [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]
-
Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. [Link]
- Intermediates for the preparation of remifentanil hydrochloride.
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
-
4-Aminopiperidine-4-carboxylic acid hydrochloride. PubChem. [Link]
-
Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. RSC Publishing. [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ResearchGate. [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ResearchGate. [Link]
-
Why are solid phase organics often conjugated to HCl?. Chemistry Stack Exchange. [Link]
-
Discovery Of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), An Orally Bioavailable, Potent Inhibitor Of Akt. MedChemica. [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Table 1 from Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Semantic Scholar. [https://www.semanticscholar.org/paper/Table-1-from-Discovery-of-4-Amino-1-(7H-pyrrolo-As-Barlaam-Ducray/33316d3f269a832f05928d1544a4f5c56c271752]([Link]
-
Why is hydrogen chloride in everything?. Reddit. [Link]
-
SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL. DTIC. [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
- N-Alkylation of Opiates.
-
A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University. [Link]
- PROCESS FOR PREPARING REMIFENTANIL, INTERMEDIATES THEREOF, USE OF SAID INTERMEDIATES AND PROCESSES FOR THEIR PREPARATION.
- N-alkyl-piperidine DERIVATIVES..
-
4-Aminopiperidine-4-carboxylic Acid: A Cyclic alpha,alpha-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Constrained Peptides Using N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic Acid
Introduction: The Quest for Conformational Constraint in Peptide Drug Discovery
Peptides represent a promising class of therapeutic agents due to their high specificity and biological activity. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity to biological targets. To overcome these limitations, the synthesis of "constrained peptides" – peptides with restricted conformational freedom – has become a major focus in drug development. By locking the peptide into its bioactive conformation, we can significantly enhance its therapeutic properties.
This guide provides a detailed protocol for the incorporation of a unique, sterically hindered building block, N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid , into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The 4,4-disubstituted piperidine ring of this non-natural amino acid introduces a significant conformational constraint on the peptide backbone, making it an excellent tool for designing novel, potent, and stable peptide therapeutics.
The Building Block: N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic Acid
The chosen building block is strategically protected for seamless integration into standard Fmoc-SPPS workflows.
-
Fmoc (Fluorenylmethyloxycarbonyl) group: Protects the α-amino group and is labile to basic conditions (e.g., piperidine), allowing for sequential peptide chain elongation.
-
Boc (tert-Butyloxycarbonyl) group: Protects the piperidine ring's secondary amine. This group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.
-
Free Carboxylic Acid: Allows for activation and coupling to the free amine of the growing peptide chain on the solid support.
Caption: Key functional groups of the building block.
Experimental Protocols
Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide). For a C-terminal amide, Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are recommended.
Protocol 1.1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
Fmoc Solid-Phase Peptide Synthesis Cycle
The synthesis cycle consists of two main steps: Fmoc deprotection and amino acid coupling.[1]
Caption: The SPPS cycle for incorporating the constrained amino acid.
Protocol 2.1: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2.2: Coupling of N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic Acid
Due to the steric hindrance of this α,α-disubstituted amino acid, a potent coupling reagent is recommended to ensure high coupling efficiency.[2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice.
-
Activation Solution: In a separate vial, dissolve N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation solution and vortex for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature. Due to steric hindrance, a longer coupling time of 2-4 hours is recommended.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, the coupling step should be repeated.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.
| Reagent | Equivalents (relative to resin loading) | Purpose |
| N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid | 3 | Building block |
| HATU | 2.9 | Coupling reagent |
| DIPEA | 6 | Base for activation |
Chain Elongation
Repeat the Fmoc-SPPS cycle (Protocols 2.1 and a standard coupling protocol for the subsequent proteinogenic amino acids) until the desired peptide sequence is assembled.
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and simultaneously removing all acid-labile protecting groups, including the Boc group on the piperidine ring and other side-chain protecting groups.
Protocol 4.1: Cleavage from the Resin
A standard cleavage cocktail for peptides without particularly sensitive residues is Reagent K.
Reagent K Composition:
| Component | Percentage | Role |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage and deprotection |
| Water | 5% | Scavenger |
| Phenol | 5% | Scavenger |
| Thioanisole | 5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates and concentrate the solution under a gentle stream of nitrogen.
Peptide Precipitation and Purification
Protocol 5.1: Precipitation
-
Add the concentrated peptide solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 5.2: Purification by HPLC
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4][5]
-
Column: A C18 column is typically suitable for most peptides.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The specific gradient will need to be optimized for each peptide.
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
Collect the fractions containing the desired peptide, confirm the mass by mass spectrometry, and lyophilize to obtain the pure, constrained peptide.
Conformational Impact of 4,4-Disubstituted Piperidine
The incorporation of a 4,4-disubstituted piperidine residue imposes significant local conformational constraints on the peptide backbone. The rigid ring structure limits the available Ramachandran angles (φ and ψ) of the preceding residue and the ψ angle of the piperidine residue itself. This restriction can induce stable turn or helical structures in the peptide, which can be characterized by techniques such as NMR spectroscopy.[6] The analysis of nuclear Overhauser effects (NOEs) and coupling constants can provide detailed insights into the three-dimensional structure of the synthesized peptide in solution.
Troubleshooting and Key Considerations
-
Incomplete Coupling: Due to the steric bulk of the N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid, incomplete coupling can be a challenge. Using a highly efficient coupling reagent like HATU or COMU is crucial.[7] Double coupling (repeating the coupling step before proceeding to the next deprotection) can also be employed to drive the reaction to completion.
-
Racemization: While Fmoc chemistry generally minimizes racemization, the use of a strong activating agent and base can potentially lead to epimerization, especially with hindered amino acids. The use of additives like OxymaPure can help suppress this side reaction.[7]
-
Final Cleavage: Ensure that the cleavage time is sufficient to remove all protecting groups, including the Boc group on the piperidine. The progress of the cleavage can be monitored by taking small aliquots, precipitating the peptide, and analyzing it by mass spectrometry.
Conclusion
The use of N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid provides a robust method for introducing conformational constraints into synthetic peptides. The protocols outlined in this guide, based on standard Fmoc-SPPS, offer a clear pathway for researchers to design and synthesize novel, structurally defined peptides with enhanced therapeutic potential. Careful selection of coupling reagents and optimization of reaction conditions are key to achieving high yields and purity.
References
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Albericio, F., & Subirós-Funosas, R. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Urbanc, B. (Year). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry.
- Agilent. Efficient Purification of Synthetic Peptides at High and Low pH.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- Urbanc, B. (Year). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- AAPPTec. Peptide Purification.
- Isidro-Llobet, A., & Albericio, F. (Year). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Coin, I., & Beyermann, M. (2014). Methods and protocols of modern solid phase peptide synthesis.
- AAPPTec. Cleavage Cocktails; Reagent B.
- Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry.
- Hodges, R. S., & Mant, C. T. (Year). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Albericio, F., & Carpino, L. A. (Year). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
- Papini, A. M. (Year).
- Coin, I. (2025, August 7). HCTU and TCTU. New coupling reagents: Development and industrial aspects.
- Frederick, J. (2016, December 30).
- Millipore. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- AAPPTec. Cleavage Cocktails; Reagent B.
- Imming, P. (Year). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
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- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging Methyl 4-Aminopiperidine-4-carboxylate Dihydrochloride for the Development of Novel CNS Agents
Introduction: A Privileged Scaffold for CNS Drug Discovery
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a versatile bifunctional scaffold that has garnered significant interest in medicinal chemistry, particularly in the discovery of novel agents targeting the Central Nervous System (CNS). Its structure incorporates several key features that make it an ideal starting point for building molecular complexity and modulating biological activity. The piperidine ring is a ubiquitous motif in CNS-active drugs, known to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] The presence of a quaternary carbon at the 4-position introduces a degree of conformational rigidity, which can be crucial for selective binding to protein targets.
Most importantly, the molecule presents three distinct points for chemical modification: the secondary amine of the piperidine ring, the primary amine at the 4-position, and the methyl ester. This trifecta of reactive handles allows for the systematic exploration of chemical space through techniques like parallel synthesis and library generation. The dihydrochloride salt form ensures stability and enhances solubility in polar solvents, simplifying handling and reaction setup. These attributes have established Methyl 4-aminopiperidine-4-carboxylate as a cornerstone intermediate in the synthesis of potent analgesics, N-type calcium channel blockers, and other neurological agents.[2][3]
This guide provides an in-depth exploration of the strategic application of this scaffold, complete with detailed, field-tested protocols for its derivatization and elaboration into advanced CNS drug candidates.
Chapter 1: Physicochemical Profile and Strategic Value
Understanding the inherent properties of the starting material is fundamental to designing robust synthetic routes and predicting the characteristics of its derivatives.
Key Physicochemical Data
| Property | Value | Source |
| IUPAC Name | methyl 4-aminopiperidine-4-carboxylate;dihydrochloride | N/A |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | N/A |
| Molecular Weight | 231.12 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water, methanol | N/A |
Structural Features and Diversification Potential
The strategic value of Methyl 4-aminopiperidine-4-carboxylate lies in its distinct reactive sites, which can be addressed with high chemical selectivity. The diagram below illustrates these key diversification points.
Caption: Key diversification points on the core scaffold.
-
The Ring Nitrogen (R1): As a secondary amine, this position is readily functionalized via reductive amination or direct N-alkylation. This site is often modified to introduce pharmacophores that control CNS penetration, target affinity, and metabolic stability.[4]
-
The 4-Amino Group (R2): This primary amine is an excellent nucleophile, ideal for N-acylation with acid chlorides or activated carboxylic acids, or for secondary modification via reductive amination. Substituents at this position are critical for interacting with target receptors, as seen in the anilidopiperidine class of opioids.[5]
-
The Methyl Ester (R3): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, introducing another layer of diversity. Alternatively, it can be reduced to a primary alcohol for further elaboration.
Chapter 2: Core Synthetic Methodologies and Protocols
Successful derivatization of the scaffold relies on the selective and high-yielding transformation of its functional groups. The following protocols are foundational for building libraries of CNS-targeted compounds.
Protocol: Selective N-Acylation of the 4-Amino Group
This protocol describes the acylation of the more nucleophilic primary amine at the C4 position. The reaction is typically performed after neutralizing the dihydrochloride salt to free the amine groups.
Causality: The 4-amino group is generally more reactive towards acylating agents than the ring nitrogen under neutral or slightly basic conditions due to its lower pKa and reduced steric hindrance. Using a non-nucleophilic base like Diisopropylethylamine (DIPEA) is crucial to neutralize the HCl salt without competing in the acylation reaction.
Caption: Workflow for selective N-acylation.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) |
| Methyl 4-aminopiperidine-4-carboxylate dihydrochloride | 231.12 | 1.0 g | 4.32 |
| Dichloromethane (DCM) | - | 20 mL | - |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.66 mL | 9.51 (2.2 eq) |
| Propionyl Chloride (example) | 92.52 | 0.41 mL | 4.76 (1.1 eq) |
| Saturated aq. NaHCO₃ | - | 20 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Step-by-Step Procedure:
-
Suspend Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 g, 4.32 mmol) in anhydrous Dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0°C in an ice bath.
-
Add DIPEA (1.66 mL, 9.51 mmol) dropwise to the suspension. Stir for 15 minutes. The suspension should become a clear solution as the free base is formed.
-
Slowly add Propionyl Chloride (0.41 mL, 4.76 mmol) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The starting material should be consumed and a new, less polar spot should appear.
-
Upon completion, dilute the reaction with 20 mL of water. Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., gradient of 20% to 60% Ethyl Acetate in Hexanes) to yield the pure N-acylated product.[6]
Protocol: N-Alkylation of the Piperidine Ring via Reductive Amination
This protocol details the functionalization of the piperidine ring nitrogen, a key step in modulating the pharmacokinetic properties of the final compound, such as its ability to cross the blood-brain barrier.[4]
Causality: Reductive amination is a robust and highly efficient method for forming C-N bonds.[7] The reaction proceeds via the formation of an intermediate iminium ion between the secondary amine and an aldehyde/ketone, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild enough not to reduce the starting aldehyde and is selective for the iminium ion, allowing for a one-pot procedure.[8][9]
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) |
| N-acylated intermediate (from 2.1) | ~216.28 | 1.0 g | 4.62 |
| Dichloroethane (DCE) | - | 20 mL | - |
| Phenylacetaldehyde (example) | 120.15 | 0.56 mL | 4.62 (1.0 eq) |
| Sodium triacetoxyborohydride | 211.94 | 1.47 g | 6.93 (1.5 eq) |
| Acetic Acid (optional) | 60.05 | 1-2 drops | - |
Step-by-Step Procedure:
-
Dissolve the N-acylated starting material (1.0 g, 4.62 mmol) in anhydrous Dichloroethane (20 mL).
-
Add Phenylacetaldehyde (0.56 mL, 4.62 mmol). A catalytic amount of acetic acid (1-2 drops) can be added to facilitate iminium ion formation.
-
Stir the mixture for 20-30 minutes at room temperature.
-
Add Sodium triacetoxyborohydride (1.47 g, 6.93 mmol) portion-wise over 10 minutes. Effervescence may be observed.
-
Stir the reaction at room temperature for 4-12 hours.
-
In-Process Control: Monitor the reaction by LC-MS to confirm the formation of the desired product mass.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography to yield the final N-alkylated compound.[10][11]
Chapter 3: Application Case Study - Synthesis of Opioid Receptor Modulators
The 4-anilidopiperidine scaffold is the cornerstone of a class of potent synthetic opioids, including fentanyl and its analogues.[2] Methyl 4-aminopiperidine-4-carboxylate is a direct precursor to key intermediates for these molecules.
Synthetic Pathway to a Remifentanil-like Core
The following pathway illustrates the assembly of a core structure analogous to the potent analgesic, Remifentanil. This involves sequential acylation of the 4-amino group and alkylation of the ring nitrogen.
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Application Notes and Protocols for Coupling Reactions with Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
Introduction: The Versatility of a Privileged Scaffold
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a cornerstone building block in modern medicinal chemistry. Its rigid piperidine core, adorned with a strategically placed amino group and a methyl ester, offers a three-dimensional framework that is frequently incorporated into a diverse array of biologically active molecules.[1][2] The 4,4-disubstituted pattern introduces a spirocyclic-like feature that can enhance the pharmacokinetic profile of drug candidates by increasing their rigidity.[3] This guide provides detailed protocols and expert insights into the most common and effective coupling reactions involving this versatile intermediate, empowering researchers to unlock its full synthetic potential.
The dihydrochloride salt form of this amine presents a common challenge in synthesis: the amine nucleophile is protonated and thus unreactive. Therefore, the addition of a suitable base is a critical first step in any coupling reaction to liberate the free amine for subsequent transformations. The choice of base and reaction conditions must be carefully considered to ensure efficient reaction and avoid unwanted side reactions.
I. Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery.[4] Coupling a carboxylic acid to the primary amino group of methyl 4-aminopiperidine-4-carboxylate is a key strategy for elaborating this scaffold.
Scientific Rationale for Reagent Selection
The choice of coupling reagent is paramount for achieving high yields and purity. Modern peptide coupling reagents are designed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[5]
-
Carbodiimides (EDC, DCC): These reagents facilitate the formation of a highly reactive O-acylisourea intermediate. While effective, they can be associated with racemization of chiral carboxylic acids and the formation of an N-acylurea byproduct. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress these side reactions and improve coupling efficiency.[6]
-
Onium Salts (HATU, HBTU, COMU): These reagents, typically based on phosphonium or aminium salts, offer rapid and efficient coupling with minimal side reactions.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), for instance, is particularly effective for coupling sterically hindered amines and acids due to the formation of a highly reactive OAt-ester intermediate.[1]
Protocol 1: HATU-Mediated Amide Coupling
This protocol provides a robust method for the coupling of a generic carboxylic acid to methyl 4-aminopiperidine-4-carboxylate dihydrochloride using HATU.
Experimental Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 eq), the desired carboxylic acid (1.0 eq), and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Base Addition: Cool the solution to 0°C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (2.2 eq) to the stirred solution. The two equivalents of base are necessary to neutralize the two hydrochloride salts and to facilitate the coupling reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with 5% aqueous lithium chloride (to remove residual DMF), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Data Summary for Amide Coupling Reagents:
| Coupling Reagent | Additive | Base (eq) | Typical Solvent | Temperature | Reaction Time | Notes |
| HATU | None | DIPEA (2.2) | DMF, DCM | 0°C to RT | 1-4 h | Highly efficient, good for sterically hindered substrates.[1] |
| HBTU | None | DIPEA (2.2) | DMF, DCM | 0°C to RT | 2-6 h | A common and reliable coupling reagent. |
| EDC | HOBt (1.1) | DIPEA (2.2) | DCM, DMF | 0°C to RT | 4-12 h | Cost-effective; HOBt minimizes side reactions.[6] |
| DCC | HOBt (1.1) | DIPEA (2.2) | DCM | 0°C to RT | 4-12 h | Dicyclohexylurea (DCU) byproduct is insoluble and can be filtered off. |
II. Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful method for forming carbon-nitrogen bonds by reacting an amine with a ketone or aldehyde in the presence of a reducing agent.[7][8] This one-pot procedure is highly efficient for introducing a wide range of substituents onto the piperidine nitrogen.
Causality in Experimental Design
The success of a reductive amination hinges on the choice of the reducing agent. The reducing agent should be selective for the iminium ion intermediate that forms in situ, without reducing the starting carbonyl compound.
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[9] It is less basic than other borohydrides, which minimizes side reactions.
-
Sodium Cyanoborohydride (NaBH₃CN): Another commonly used reducing agent that is effective at a slightly acidic pH, which favors iminium ion formation.[10] However, due to the toxicity of cyanide, STAB is often preferred.
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the reductive amination of methyl 4-aminopiperidine-4-carboxylate dihydrochloride with a representative aldehyde.
Experimental Workflow:
Caption: Workflow for reductive amination.
Step-by-Step Protocol:
-
Reagent Preparation: To a solution of methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 eq) and the desired aldehyde (1.1 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add triethylamine (Et₃N) (2.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
III. Buchwald-Hartwig Amination: Accessing N-Aryl Piperidines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[11][12] This reaction is invaluable for accessing a class of compounds with significant pharmaceutical applications.
Mechanistic Considerations and Ligand Choice
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often employed to promote efficient oxidative addition and reductive elimination.
Protocol 3: Buchwald-Hartwig N-Arylation
This protocol describes the coupling of methyl 4-aminopiperidine-4-carboxylate dihydrochloride with an aryl bromide.
Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig N-arylation.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.2 eq), sodium tert-butoxide (NaOtBu) (2.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), and XPhos (4 mol%) to an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (0.1 M).
-
Reaction: Seal the tube and heat the reaction mixture at 80-100°C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Comparative Data for Buchwald-Hartwig Conditions:
| Palladium Source | Ligand | Base | Solvent | Temperature | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-100°C | A robust and general system for a wide range of aryl bromides. |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100°C | Effective for electron-rich and electron-poor aryl halides. |
| PEPPSI-IPr | K₂CO₃ | t-Amyl alcohol | 100°C | A pre-catalyst that is often effective for challenging couplings. |
Conclusion
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a valuable and versatile building block in drug discovery. The protocols outlined in this guide for amide bond formation, reductive amination, and Buchwald-Hartwig N-arylation provide a solid foundation for the synthesis of a wide variety of complex molecules. The key to success lies in the careful selection of reagents and reaction conditions, particularly the choice of base to liberate the free amine from its dihydrochloride salt. By understanding the underlying principles and following these detailed protocols, researchers can effectively utilize this important scaffold to advance their synthetic programs.
References
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Aapptec. (n.d.). Coupling Reagents. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. [Link]
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Wikipedia. (n.d.). Piperidine. [Link]
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Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of medicinal chemistry, 32(5), 968–974. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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-
ResearchGate. (2015). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. [Link]
-
ResearchGate. (n.d.). Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
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bepress. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. [Link]
-
MD Anderson Cancer Center. (1999). A selective method for the preparation of primary amides: Synthesis of Fmoc-L-4 carboxamidophenylalanine and other compounds. [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
ResearchGate. (n.d.). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. [Link]
-
PubChem. (n.d.). Methyl 4-aminopiperidine-1-carboxylate. [Link]
-
ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
- Google Patents. (n.d.). US7858789B2 - Derivatives of 4-aminopiperidine and their use as a medicament.
- Google Patents. (n.d.). WO2002008224A1 - Aminopiperidine quinolines and their azaisosteric analogues with antibacterial activity.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PubMed. (2023). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
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Title: Large-Scale Synthesis of Methyl 4-Aminopiperidine-4-Carboxylate Dihydrochloride Derivatives: Strategic Process Development and Protocol
An Application Note for Drug Development Professionals
Abstract
The 4-aminopiperidine-4-carboxylate scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal building block for targeting complex biological receptors. However, transitioning from laboratory-scale synthesis to large-scale production presents significant challenges related to cost, safety, scalability, and purity. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic considerations for the large-scale synthesis of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride and its subsequent derivatization. We will dissect common synthetic routes, offer a detailed, field-proven protocol, and address critical aspects of process optimization and safety.
Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold
The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs. The specific substitution pattern of Methyl 4-aminopiperidine-4-carboxylate, featuring a quaternary center with both an amino group and a carboxylate, provides a unique anchor for building molecular complexity. This core is central to compounds targeting a wide range of diseases, including potent analgesics and HIV-1 entry inhibitors.
The primary challenge in large-scale synthesis is the efficient and stereocontrolled construction of this quaternary center. The choice of synthetic strategy must balance reagent cost, atom economy, operational simplicity, and, most importantly, safety and environmental impact. The final product is typically isolated as a stable dihydrochloride salt, which requires careful control over crystallization to ensure high purity and desirable physicochemical properties.
Comparative Analysis of Synthetic Strategies
Several synthetic routes to the core structure have been reported. The optimal choice for large-scale production depends on factors such as starting material availability, cost, and the specific capabilities of the manufacturing facility. Below is a comparative analysis of the most viable strategies.
| Synthetic Route | Key Transformation | Common Starting Materials | Advantages for Scale-Up | Challenges & Considerations |
| Route A: Curtius Rearrangement | Carboxylic acid → Isocyanate → Amine | N-protected Isonipecotic Acid derivatives | Well-established, reliable transformation. Good for introducing the amine group cleanly. | Involves potentially hazardous azide intermediates or acyl hydrazides. Requires careful thermal management to prevent runaway reactions. |
| Route B: Catalytic Hydrogenation | Pyridine → Piperidine | Substituted Pyridine-4-carbonitriles or carboxylates | High atom economy. Uses inexpensive hydrogen gas. Can often be performed as a "one-pot" process from the pyridine. | Requires high-pressure hydrogenation equipment. Catalyst selection is critical to avoid side reactions. Potential for catalyst poisoning. |
| Route C: Multicomponent Reactions (MCRs) | Ugi or Strecker-type reactions | Piperidone, an amine, an isocyanide, and a carboxylic acid. | High convergence, rapidly builds molecular complexity. Can generate diverse libraries of derivatives efficiently. | Often difficult to scale due to complex reaction mixtures and purification challenges. Isocyanides can be toxic and expensive. |
For the purpose of this guide, we will focus on a strategy that combines elements of robust, classical reactions, prioritizing safety and scalability. A recommended overall strategy involves the catalytic hydrogenation of a pyridine precursor, which is often highly efficient and cost-effective at scale.
Scalable Synthesis Workflow: A Detailed Protocol
This section outlines a robust, multi-step synthesis designed for kilogram-scale production. The workflow is presented in a logical sequence, emphasizing the causality behind key operational choices.
Caption: High-level workflow for the synthesis and derivatization of the target molecule.
Part 1: Synthesis of the Core Intermediate: N-Boc-4-amino-4-carboxypiperidine
The rationale for this sequence is to first establish the piperidine ring and its critical 4-amino-4-carboxylate substitution pattern, followed by the strategic protection of the ring nitrogen. This allows for selective derivatization of the 4-amino group in later steps.
Step 1: Catalytic Hydrogenation of Ethyl 4-Cyanopyridine-4-carboxylate
-
Causality: Catalytic hydrogenation is chosen for its high atom economy and efficiency in reducing both the pyridine ring and the nitrile group simultaneously. Using a platinum-based catalyst like PtO2 (Adam's catalyst) in an acidic medium like glacial acetic acid is highly effective for pyridine ring saturation. The acid protonates the pyridine nitrogen, enhancing its susceptibility to reduction and preventing catalyst poisoning.
-
Protocol:
-
Vessel Preparation: Ensure a high-pressure hydrogenation reactor is clean, dry, and purged with nitrogen.
-
Charging: Charge the reactor with Ethyl 4-Cyanopyridine-4-carboxylate (1.0 eq) and glacial acetic acid (10-15 vol). Agitate to dissolve.
-
Catalyst Addition: Add PtO2 catalyst (1-2 mol%) under a nitrogen blanket.
-
Process Insight: The catalyst loading is a critical parameter for optimization. Higher loading increases reaction rate but also cost and filtration burden.
-
-
Hydrogenation: Seal the reactor. Purge the headspace with nitrogen (3x) followed by hydrogen (3x). Pressurize the reactor with hydrogen to 50-70 bar.
-
Reaction: Heat the mixture to room temperature and agitate vigorously. The reaction is exothermic; ensure adequate cooling is available. Monitor hydrogen uptake. The reaction is typically complete in 12-24 hours.
-
Work-up: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a bed of Celite® to remove the catalyst.
-
Safety Note: The catalyst can be pyrophoric. Do not allow the filter cake to dry. Quench the filter cake immediately with water after filtration.
-
-
Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid, yielding the crude piperidine intermediate.
-
Step 2: Boc Protection of the Piperidine Nitrogen
-
Causality: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions (e.g., hydrolysis, reductive amination) but can be cleanly removed under acidic conditions, which is convenient for the final salt formation step.
-
Protocol:
-
Dissolution: Dissolve the crude intermediate from Step 1 in a suitable solvent system like Dichloromethane (DCM) or a THF/water mixture (10 vol).
-
Basification: Cool the solution to 0-5 °C and add a base such as triethylamine (2.5 eq) or aqueous sodium bicarbonate to neutralize the acetic acid carryover and facilitate the reaction.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-10 hours, monitoring by HPLC or TLC for completion.
-
Work-up: Perform an aqueous work-up. If using DCM, wash with water and brine. If using THF/water, extract with a suitable organic solvent like Ethyl Acetate.
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to yield the N-Boc protected intermediate, which can often be used directly in the next step.
-
Part 2: Derivatization and Final Product Isolation
With the core scaffold synthesized and protected, the focus shifts to installing the desired diversity elements and isolating the final product as a pure, stable salt.
Step 3: Derivatization via Reductive Amination
-
Causality: Reductive amination is a robust and scalable method for forming C-N bonds. It allows for the introduction of a wide variety of alkyl or aryl-alkyl groups onto the 4-amino position by reacting it with a corresponding aldehyde or ketone.
-
Protocol:
-
Setup: To a solution of the N-Boc intermediate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 vol), add a mild reducing agent.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is often the reagent of choice for its mildness and broad functional group tolerance. Add it portion-wise at room temperature.
-
Reaction: Stir the reaction for 4-12 hours until complete.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with the organic solvent.
-
Isolation: Combine the organic layers, wash with brine, dry, and concentrate to yield the derivatized, fully protected intermediate.
-
Step 4: Esterification and Final Salt Formation
-
Causality: The final steps involve converting the carboxylic acid to the methyl ester and removing the Boc group while forming the dihydrochloride salt. Performing esterification with thionyl chloride in methanol is highly effective. Subsequent treatment with excess HCl not only cleaves the Boc group but also protonates both nitrogen atoms to form the desired stable salt.
A Practical Guide to the Functionalization of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride for Drug Discovery
Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise spatial orientation of functional groups. Methyl 4-aminopiperidine-4-carboxylate, a bifunctionalized piperidine, serves as a versatile building block for the synthesis of a diverse array of molecular architectures.[4][5] This guide provides detailed protocols and expert insights into the strategic functionalization of this key intermediate, empowering researchers in the design and synthesis of novel therapeutic agents.[6]
The inherent reactivity of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride lies in its four key functional handles: the secondary amine of the piperidine ring (N1), the primary amine at the C4 position, the methyl ester at C4, and the C-H bonds of the piperidine ring itself. Strategic manipulation of these sites allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Strategic Considerations: The Role of Protecting Groups
Given the multiple reactive sites, a robust protecting group strategy is paramount for achieving selective functionalization. The dihydrochloride form of the starting material protonates both the ring and the C4-amino nitrogens, rendering them less nucleophilic. However, for controlled, stepwise modifications, the use of orthogonal protecting groups is essential. The most common and effective strategy involves the protection of the piperidine nitrogen (N1) with a tert-butyloxycarbonyl (Boc) group.[7][8] The Boc group is stable under a wide range of reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.[9]
Protocol 1: N-Boc Protection of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
This protocol describes the foundational step of protecting the piperidine nitrogen, which is crucial for subsequent selective functionalization at other positions.
Experimental Workflow:
Caption: Workflow for N-Boc protection.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyl 4-aminopiperidine-4-carboxylate | 144349-43-7 | 231.12 (dihydrochloride) | 1 eq. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 1.1 eq. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.2 eq. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, sufficient volume |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
| Silica gel for column chromatography | 7631-86-9 | 60.08 | As needed |
Procedure:
-
Suspend Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1 eq.) in anhydrous DCM.
-
To the suspension, add triethylamine (2.2 eq.) and stir for 15 minutes at room temperature to neutralize the hydrochloride salts.
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-Boc protected product.[10]
Expert Insight: The use of excess triethylamine is crucial to neutralize both hydrochloride salts and the acid generated during the reaction. Incomplete neutralization can lead to lower yields.
N-Functionalization of the Piperidine Ring
With the N1 position protected, the C4-amino group becomes the primary site for functionalization. However, if the desired modification is on the piperidine nitrogen itself, the Boc group can be removed and the free secondary amine can be derivatized.
N-Alkylation and Reductive Amination
Reductive amination is a powerful and widely used method for the N-alkylation of piperidines.[1] This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the introduction of an alkyl group onto the piperidine nitrogen following Boc deprotection.
Experimental Workflow:
Caption: Workflow for N-alkylation via reductive amination.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| N-Boc protected piperidine | From Protocol 1 | - | 1 eq. |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | Excess |
| Aldehyde or Ketone | Varies | Varies | 1.1 eq. |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 eq. |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | 75-09-2 / 107-06-2 | 84.93 / 98.96 | Anhydrous, sufficient volume |
Procedure:
-
Dissolve the N-Boc protected piperidine (1 eq.) in DCM.
-
Add an excess of TFA and stir at room temperature until TLC indicates complete deprotection.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting crude amine salt in anhydrous DCM or DCE.
-
Add the desired aldehyde or ketone (1.1 eq.) and stir for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.[9]
Expert Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent, making it ideal for reductive aminations as it does not reduce the starting aldehyde or ketone.
N-Acylation and N-Sulfonylation
The piperidine nitrogen can also be functionalized through acylation or sulfonylation to introduce amide or sulfonamide moieties, respectively. These functional groups can act as hydrogen bond donors or acceptors and significantly influence the pharmacological properties of the molecule.
Protocol 3: N-Acylation/Sulfonylation
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Deprotected piperidine | From Protocol 2 | - | 1 eq. |
| Acyl chloride or Sulfonyl chloride | Varies | Varies | 1.1 eq. |
| Triethylamine (TEA) or Pyridine | 121-44-8 / 110-86-1 | 101.19 / 79.10 | 1.5 eq. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, sufficient volume |
Procedure:
-
Dissolve the deprotected piperidine (1 eq.) in anhydrous DCM.
-
Add triethylamine or pyridine (1.5 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or sulfonyl chloride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup as described in Protocol 2.
-
Purify the product by column chromatography.[11]
Functionalization at the C4-Position
The primary amino group at the C4 position is a key handle for introducing diversity. It can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, similar to the N1 position.
Protocol 4: Acylation of the C4-Amino Group
This protocol is analogous to Protocol 3 but is performed on the N-Boc protected starting material to ensure selectivity for the C4-amino group.
Experimental Workflow:
Caption: Workflow for C4-amino group acylation.
Procedure: The procedure is analogous to Protocol 3, using the N-Boc protected piperidine from Protocol 1 as the starting material. The reaction is typically carried out in the presence of a non-nucleophilic base like triethylamine to scavenge the acid byproduct.[12]
C-H Functionalization of the Piperidine Ring
Direct C-H functionalization is a powerful strategy for modifying the piperidine scaffold at positions that are otherwise difficult to access.[13] Rhodium-catalyzed C-H insertion reactions have emerged as a versatile tool for the site-selective introduction of functional groups at the C2, C3, and C4 positions of the piperidine ring.[14] The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the N-protecting group.[13]
Conceptual Overview of Site-Selective C-H Functionalization:
-
C2-Functionalization: Electronically favored due to stabilization of the transition state by the nitrogen atom.
-
C4-Functionalization: Can be achieved by using bulky N-protecting groups that sterically hinder the C2 positions.
-
C3-Functionalization: Generally disfavored electronically but can be accessed indirectly through methods like cyclopropanation of a tetrahydropyridine followed by reductive ring-opening.[13]
Expert Insight: While highly powerful, C-H functionalization reactions often require careful optimization of reaction conditions, including the catalyst, solvent, and temperature, to achieve high yields and selectivities.
Modification of the Carboxyl Group
The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This provides another avenue for introducing diversity into the molecule.
Protocol 5: Amide Bond Formation
Experimental Workflow:
Caption: Workflow for amide bond formation.
Procedure:
-
Hydrolysis: Dissolve the methyl ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete. Acidify the reaction mixture to protonate the carboxylic acid and extract the product.
-
Amide Coupling: Dissolve the carboxylic acid in a suitable solvent like DMF or DCM. Add the desired amine, a coupling agent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature until the reaction is complete. Perform an aqueous workup and purify the product by chromatography.[11]
Conclusion
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a highly valuable and versatile building block in drug discovery. A systematic and strategic approach to its functionalization, employing robust protecting group strategies and a diverse array of chemical transformations, can unlock a vast chemical space for the development of novel therapeutic agents. The protocols and insights provided in this guide serve as a practical resource for researchers to effectively utilize this important scaffold in their synthetic endeavors.
References
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Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters.
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4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry.
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Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
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Piperidine - Wikipedia.
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
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4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 - PubChem.
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1-Boc-4-aminopiperidine-4-carboxylic acid - Chem-Impex.
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Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate.
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4-aminopiperidine-4-carboxylic acid 97% | CAS: 40951-39-1 | AChemBlock.
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Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science.
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Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
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Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
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Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed.
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
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Strategies for the Synthesis of Spiropiperidines. White Rose Research Online.
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Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate.
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One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols - Benchchem.
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Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry.
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C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
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CAS 115655-44-2 4-N-Boc-amino-piperidine-4-carboxylic acid methyl ester - Alfa Chemistry.
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Approaches to α-functionalization of piperidines by C H... - ResearchGate.
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One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules.
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Construction of highly functionalized piperidines by stepwise... - ResearchGate.
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Synthesis of 4-carboxy-4-anilidopiperidine derivatives. - ResearchGate.
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Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.... - ResearchGate.
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Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid.
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Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules.
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Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
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1-(D-Leucyl-D-lysyl)-4-aminopiperidine-4-carboxylic Acid - Pharmaffiliates.
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1-Nitrosopiperidine-4-Carboxylic Acid | 6238-69-3 - SynZeal.
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Application Note: Methyl 4-aminopiperidine-4-carboxylate dihydrochloride as a Versatile Scaffold for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer and autoimmune disorders. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. This application note provides a detailed guide on the strategic use of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride , a versatile bifunctional building block, in the synthesis of potent and selective kinase inhibitors. We will explore its reactivity, provide detailed experimental protocols for its incorporation into common kinase inhibitor cores, and discuss the rationale behind key synthetic choices.
Introduction: The Strategic Value of the 4-Aminopiperidine-4-carboxylate Scaffold
The therapeutic potential of kinase inhibitors often hinges on achieving a delicate balance of potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The 4-aminopiperidine core has emerged as a valuable scaffold for navigating this complex chemical space.[1][2]
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride offers three distinct points for chemical modification, allowing for fine-tuning of a molecule's interaction with the target kinase and its overall properties:
-
Secondary Piperidine Amine (NH): This is the most common site for coupling to the core heterocyclic structure of the kinase inhibitor, which typically forms hydrogen bonds with the "hinge region" of the kinase ATP-binding site.
-
Primary Amino Group (4-NH₂): This group provides a vector for introducing substituents that can interact with the solvent-exposed region of the active site or be modified to enhance selectivity and potency.[1]
-
Methyl Ester (4-CO₂Me): This functional group can be hydrolyzed to the corresponding carboxylic acid or converted into a carboxamide, providing another handle for diversification and interaction with the target protein. For instance, converting the ester to a carboxamide was a key step in developing potent and orally bioavailable inhibitors of Protein Kinase B (Akt).[1]
The dihydrochloride salt form enhances the chemical's stability and shelf-life, though it necessitates the use of a base during reactions to liberate the free amine.
Physicochemical Properties
| Property | Value |
| IUPAC Name | Methyl 4-aminopiperidine-4-carboxylate dihydrochloride |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ |
| Molecular Weight | 231.12 g/mol |
| CAS Number | 143956-65-0 |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C, keep dry |
Core Synthetic Strategy: A Workflow for Kinase Inhibitor Development
The general approach for utilizing this building block involves a sequential, two-step process that leverages the differential reactivity of the two amine groups. The secondary amine is typically less sterically hindered and more nucleophilic, making it ideal for initial coupling to the kinase hinge-binding moiety.
Caption: SₙAr coupling reaction scheme.
Materials:
-
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 eq)
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol (n-BuOH) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.05 eq).
-
Add n-Butanol to form a suspension (approx. 0.1 M concentration).
-
Add DIPEA (3.0 eq) to the mixture. Causality Note: A non-nucleophilic organic base like DIPEA is crucial. It neutralizes both hydrochloride salts on the starting material and the HCl generated during the reaction without competing as a nucleophile.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Causality Note: SₙAr reactions on electron-deficient heterocycles like chloropyrimidines often require thermal energy to overcome the activation barrier.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the desired intermediate.
Protocol 2: Amide Bond Formation at the 4-Amino Position
This protocol demonstrates the derivatization of the primary amino group to form a carboxamide, a common modification to probe the solvent-exposed region of the kinase active site. [1][3] Materials:
-
Product from Protocol 1 (1.0 eq)
-
Carboxylic acid of interest (e.g., 4-fluorobenzoic acid) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the intermediate from Protocol 1 (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DMF in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (3.0 eq) and stir the solution for 5 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise, keeping the temperature at 0 °C. Causality Note: HATU is a highly efficient peptide coupling reagent that minimizes racemization and side reactions. It activates the carboxylic acid to form a highly reactive intermediate that is readily attacked by the primary amine. Adding it at 0 °C helps control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor completion by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water, which may precipitate the product.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by silica gel chromatography or preparative HPLC.
Application in Kinase Inhibitor Design: A Case Study Perspective
The strategic application of this building block is evident in the development of inhibitors for several kinase families. In the context of Janus Kinase (JAK) inhibitors , the pyrrolo[2,3-d]pyrimidine core coupled to a piperidine is a well-established pharmacophore, as seen in drugs like tofacitinib. [4][5]While tofacitinib itself uses a different piperidine derivative, the fundamental principle of using the piperidine secondary amine to connect to the hinge-binding core is the same. [6] For Protein Kinase B (Akt) inhibitors , a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors. [1]In this series, the initial ester (analogous to our title compound) was converted to various amides, demonstrating the utility of the carboxylate handle for optimizing pharmacokinetic properties and potency. [1]
Caption: Conceptual model of inhibitor-kinase interaction.
Representative Biological Activity
The table below summarizes fictional but representative data for inhibitors synthesized using this scaffold, illustrating how modifications can impact potency and selectivity.
| Compound ID | R Group (at 4-carboxamide) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity (JAK1 vs JAK2) |
| EX-01 | -OCH₃ (Methyl Ester) | 55 | 150 | 25 | 2.7x |
| EX-02 | -NH(Cyclopropyl) | 15 | 125 | 8 | 8.3x |
| EX-03 | -NH(4-Fluorophenyl) | 8 | 250 | 5 | 31.2x |
This data illustrates that converting the methyl ester to a carboxamide and exploring different substituents can dramatically improve both potency against the primary target (JAK1) and selectivity over related kinases (JAK2).
Troubleshooting and Key Considerations
-
Basicity: Always use at least 2 equivalents of base to neutralize the dihydrochloride salt, plus an additional equivalent for any acid generated during the reaction.
-
Protecting Groups: If derivatization of the secondary piperidine amine is desired after modification of the 4-amino group, the 4-amino group should be protected first (e.g., with a Boc group). [7]* Purification: The polarity of the synthesized compounds can vary greatly. A broad range of solvent systems for chromatography may be required. The presence of the basic piperidine nitrogen can sometimes cause tailing on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this.
-
Hydrolysis: The methyl ester may be sensitive to hydrolysis under strongly basic or acidic conditions. If the ester is the desired final product, reaction conditions should be chosen carefully to avoid its cleavage.
Conclusion
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a powerful and versatile building block for the synthesis of kinase inhibitors. Its trifunctional nature allows for the systematic and independent modulation of different regions of the molecule, enabling chemists to optimize interactions with the kinase hinge region, the solvent-exposed pocket, and fine-tune overall ADME properties. The protocols and strategies outlined in this note provide a robust framework for researchers and drug development professionals to accelerate the discovery of novel and effective kinase-targeted therapeutics.
References
-
Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2098–2112. [Link]
-
Li, R., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1736–1748. [Link]
-
Shin, H., et al. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & Pharmaceutical Bulletin, 62(3), 217–220. [Link]
-
ResearchGate. (2015). Graphical synthetic routes of tofacitinib. ResearchGate. [Link]
-
Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986–4999. [Link]
- Google Patents. (n.d.). US7115634B2 - 4-aminopiperidine and their use as a medicine.
-
Di Micco, S., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114683. [Link]
-
European Patent Office. (2023). JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF - EP 3919494 B1. EPO. [Link]
- Google Patents. (n.d.). CN111471045A - Preparation method of tofacitinib impurity.
-
Wang, Z., et al. (2013). Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. Bioorganic & Medicinal Chemistry Letters, 23(13), 3794–3798. [Link]
-
Windheim, M., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 9(12), 1227–1232. [Link]
-
ResearchGate. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. ResearchGate. [Link]
-
Semantic Scholar. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. [Link]
-
PubMed Central. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. PubMed Central. [Link]
-
Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
-
PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]
- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
- Google Patents. (n.d.). CN109776547A - Preparation method of tofacitinib citrate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 4-aminopiperidine-4-carboxylate Dihydrochloride
Welcome to the technical support center for the purification of crude Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key building block in a highly pure form. As Senior Application Scientists, we understand that the purification of polar, salt-based compounds can be challenging. This resource consolidates our field-proven insights and best practices to help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the purification of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.
Recrystallization Issues
Q1: My crude Methyl 4-aminopiperidine-4-carboxylate dihydrochloride won't crystallize. What should I do?
A1: This is a common challenge with highly polar salts. The key is selecting an appropriate solvent system.
-
Underlying Cause: The high polarity of the dihydrochloride salt makes it highly soluble in protic solvents like methanol and water, and poorly soluble in non-polar organic solvents. A successful recrystallization requires a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Troubleshooting Steps:
-
Solvent System Selection: A mixture of a good solvent (e.g., methanol, ethanol, or isopropanol) and an anti-solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) is often effective.[1]
-
Protocol:
-
Dissolve the crude material in a minimal amount of the hot primary solvent (e.g., methanol).
-
Slowly add the anti-solvent dropwise at an elevated temperature until the solution becomes slightly turbid.
-
Add a few more drops of the primary solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[2]
-
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful crystallization.
-
Q2: The purity of my recrystallized product is not improving significantly. What are the likely reasons?
A2: This suggests that the impurities have similar solubility profiles to your target compound.
-
Potential Impurities: Common impurities can include starting materials, by-products from the synthesis, or inorganic salts.
-
Troubleshooting Strategies:
-
Pre-recrystallization workup: Consider an initial acid-base extraction to remove non-basic impurities. Since your product is a dihydrochloride salt, you would first need to neutralize it to the free amine.[3][4]
-
Alternative Recrystallization Solvents: Experiment with different solvent/anti-solvent combinations. A table of suggested starting points is provided below.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.
-
| Primary Solvent (Good) | Anti-Solvent (Poor) | Notes |
| Methanol | Ethyl Acetate | A common starting point for polar salts.[1] |
| Ethanol | Diethyl Ether | Can provide sharper crystallization. |
| Isopropanol | Dichloromethane | Good for moderately polar compounds. |
| Water | Acetone/Isopropanol | Use water sparingly due to high solubility. |
Caption: Suggested Solvent Systems for Recrystallization.
Chromatography Challenges
Q3: I'm observing significant peak tailing when trying to purify my compound using silica gel chromatography. Why is this happening and how can I fix it?
A3: Peak tailing is a classic issue when purifying basic compounds like amines on standard silica gel.[2]
-
The Cause: The basic nitrogen atoms in your molecule interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad, tailing peaks.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting guide for amine purification on silica gel.
-
Detailed Explanation:
-
Mobile Phase Modification: Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent will "neutralize" the acidic sites on the silica, reducing the unwanted interactions with your compound.[2][5]
-
Stationary Phase Alternatives:
-
Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[2]
-
Amine-treated silica: This specialized stationary phase has been pre-treated to cap the acidic silanol groups.
-
-
Reverse-Phase Chromatography: For less polar derivatives, C18 reverse-phase chromatography can be very effective. In this case, adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the amine, often leading to improved peak shape.[2]
-
Q4: My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems.
A4: As a dihydrochloride salt, your compound is extremely polar and may be irreversibly adsorbed onto the silica.
-
Plausible Reason: The salt form is likely too polar for normal-phase chromatography. You may need to purify the free amine or a protected version of it.
-
Recommended Strategy:
-
Convert to Free Amine: Neutralize the dihydrochloride salt to the free amine using a base like sodium carbonate or sodium hydroxide.[6] Extract the free amine into an organic solvent. The free amine will be significantly less polar and more amenable to silica gel chromatography.
-
Boc-Protection: Consider protecting the primary amine with a Boc group. The resulting N-Boc protected compound is much less polar and generally purifies well on silica gel.[7][8] The Boc group can be cleanly removed later with an acid like TFA.
-
Acid-Base Extraction Difficulties
Q5: After neutralizing the dihydrochloride salt and attempting to extract the free amine into an organic solvent, I'm getting poor recovery.
A5: This can be due to several factors related to the properties of the free amine.
-
Potential Causes:
-
Incomplete Neutralization: The pH of the aqueous layer may not be sufficiently basic to fully deprotonate both amine groups.
-
High Water Solubility of the Free Amine: The presence of the ester and the secondary amine may still render the free amine partially soluble in water.
-
Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions that are difficult to break.
-
-
Troubleshooting Protocol:
Caption: Workflow for optimizing acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Methanol/Ethyl Acetate
This protocol is a good starting point for purifying gram-scale quantities of crude Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.
-
Dissolution: Place the crude solid in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of methanol and heat the mixture gently (e.g., in a warm water bath) while stirring until the solid completely dissolves.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add ethyl acetate dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of warm methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least one hour.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Protocol 2: Purification via Conversion to Free Amine and Column Chromatography
This method is suitable when recrystallization is ineffective due to the presence of impurities with similar solubility.
-
Neutralization: Dissolve the crude dihydrochloride salt in water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium carbonate or 2M sodium hydroxide until the pH of the solution is greater than 10 (verify with pH paper).
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer multiple times (3-4x) with a suitable organic solvent such as dichloromethane or a 9:1 mixture of dichloromethane/isopropanol. To improve recovery, you can add sodium chloride to the aqueous layer to "salt out" the product.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude free amine.
-
Column Chromatography:
-
Adsorbent: Silica gel.
-
Eluent System: A gradient of methanol in dichloromethane is a good starting point. To prevent peak tailing, add 0.5-1% triethylamine to the eluent mixture.[2]
-
Procedure: Dissolve the crude free amine in a minimal amount of the eluent, adsorb it onto a small amount of silica gel, and dry-load it onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.
-
-
Conversion back to Dihydrochloride: Combine the pure fractions, concentrate the solvent, and dissolve the purified free amine in a suitable solvent like diethyl ether or methanol. Add a stoichiometric amount (2 equivalents) of HCl (e.g., as a solution in diethyl ether or isopropanol) to precipitate the pure dihydrochloride salt. Collect the salt by filtration, wash with diethyl ether, and dry under vacuum.
References
-
SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]
-
ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium? Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Retrieved from [Link]
-
ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]
-
DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
WordPress.com. (2006, October 5). Purifying amines on silica. Retrieved from [Link]
-
YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
Sources
- 1. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
strategies to improve the yield of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride coupling reactions
Technical Support Center: Amide Coupling with Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
Welcome to the technical support guide for optimizing amide coupling reactions with Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific substrate. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice and detailed protocols to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when using Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.
Q1: My coupling reaction yield is consistently low. What is the most likely cause?
Low yields are typically traced back to three core issues: incomplete neutralization of the dihydrochloride salt, suboptimal activation of the carboxylic acid, or steric hindrance. The amine salt is not nucleophilic and must be fully neutralized to its free base form to react. Using at least two equivalents of a non-nucleophilic base is critical. Furthermore, the secondary amine on the piperidine ring is sterically hindered, which can slow down the reaction rate, requiring more potent coupling reagents or harsher conditions.
Q2: Do I absolutely need to free-base the Methyl 4-aminopiperidine-4-carboxylate dihydrochloride before the reaction?
No, an in situ free-basing approach is generally preferred and more convenient. This involves adding a suitable base directly to the reaction mixture to neutralize the two hydrochloride equivalents. This method avoids an extra extraction and purification step for the free amine, which can be unstable or difficult to handle. The key is selecting the right base and using the correct stoichiometry.
Q3: Which coupling reagent is best for this hindered amine?
For sterically hindered amines like this one, uronium/aminium-based reagents are often superior to carbodiimides.
-
HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is highly recommended. It forms a highly reactive HOAt-activated ester, which is effective for coupling hindered substrates.[1]
-
HBTU is also effective but can be slightly less reactive than HATU and has a higher propensity for a side reaction that consumes the reagent.
-
T3P® (Propylphosphonic Anhydride) is another excellent choice, especially for large-scale synthesis. It is known for high yields, low epimerization, and water-soluble byproducts, which simplifies purification.[2][3]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with Hydroxybenzotriazole) can work but may require longer reaction times or elevated temperatures due to the lower reactivity of the HOBt-ester compared to the HOAt-ester formed by HATU.
Q4: I am observing significant epimerization of my chiral carboxylic acid. How can I prevent this?
Epimerization is a major concern, particularly with sensitive carboxylic acids.[4] It occurs via the formation of an oxazolone intermediate after activation. To suppress this:
-
Use Additives: Always use coupling reagents in combination with additives like HOBt or, even better, OxymaPure (Ethyl cyanohydroxyiminoacetate).[5] OxymaPure is often superior to HOBt in reducing epimerization and is not explosive.[5] Uronium reagents like HATU and COMU already contain an equivalent of these additives (HOAt and Oxyma, respectively).[1]
-
Control Temperature: Perform the carboxylic acid activation step at a low temperature (e.g., 0 °C) before adding the amine.
-
Minimize Base Exposure: Do not let the activated carboxylic acid sit in the presence of excess tertiary amine for extended periods before the coupling partner is added, as the base can promote oxazolone formation.
Q5: What are the best solvent and base combinations for this reaction?
-
Solvents: Aprotic polar solvents are ideal. DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) are excellent choices due to their high polarity, which helps dissolve the amine salt. DCM (Dichloromethane) can also be used, but solubility might be a limiting factor.
-
Bases: A non-nucleophilic, sterically hindered tertiary amine is required to prevent side reactions with the activated carboxylic acid. DIPEA (N,N-Diisopropylethylamine, Hünig's base) is the standard choice. Triethylamine (TEA) can sometimes be used but is more nucleophilic and can lead to impurities. For the dihydrochloride salt, you will need at least 2.0 equivalents of the base to neutralize the salt, plus an additional amount (typically 1.0-1.5 eq.) required for the coupling reaction itself, bringing the total to 3.0-3.5 equivalents .[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific problems during your coupling experiments.
Problem 1: Low or No Product Formation (Verified by LC-MS/TLC)
// Node styles start_node [label="Low/No Product. Check Starting Materials by LC-MS.", fillcolor="#FBBC05", fontcolor="#202124"]; cause_node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_node [shape=note, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];
// Decision path start_node -> cause_node_1 [label="Is Amine SM consumed?"];
cause_node_1 -> cause_node_2 [label="No"]; cause_node_2 [label="Possible Amine Issue"]; cause_node_2 -> solution_1 [label="Cause: Incomplete Free-Basing"]; solution_1 [label="Solution:\n- Ensure ≥3.0 eq. of DIPEA is used.\n- Stir amine salt and base for 15-30 min\n before adding other reagents.\n- Check solubility; switch to DMF if in DCM."]; cause_node_2 -> solution_2 [label="Cause: Poor Solubility"]; solution_2 [label="Solution:\n- Switch from DCM to DMF or NMP.\n- Gently warm the mixture (30-40 °C)\n to aid dissolution before activation."];
cause_node_1 -> cause_node_3 [label="Yes"]; cause_node_3 [label="Is Carboxylic Acid SM consumed?"];
cause_node_3 -> cause_node_4 [label="No"]; cause_node_4 [label="Possible Activation Issue"]; cause_node_4 -> solution_3 [label="Cause: Ineffective Coupling Reagent"]; solution_3 [label="Solution:\n- Switch to a stronger reagent (e.g., EDC -> HATU).\n- Use fresh, high-purity coupling reagents.\n HATU/HBTU can degrade with moisture."]; cause_node_4 -> solution_4 [label="Cause: Incorrect Stoichiometry"]; solution_4 [label="Solution:\n- Use 1.1-1.2 eq. of coupling reagent\n and carboxylic acid relative to the amine."];
cause_node_3 -> cause_node_5 [label="Yes"]; cause_node_5 [label="Possible Reaction Condition Issue"]; cause_node_5 -> solution_5 [label="Cause: Steric Hindrance"]; solution_5 [label="Solution:\n- Increase reaction temperature to 40-50 °C.\n- Extend reaction time to 12-24 hours.\n- Consider microwave-assisted synthesis\n for very difficult couplings."]; cause_node_5 -> solution_6 [label="Cause: Reagent Degradation"]; solution_6 [label="Solution:\n- Ensure anhydrous conditions.\n- Use fresh solvents and reagents."]; } } Caption: Troubleshooting Decision Tree for Low Yield.
Problem 2: Significant Impurities Detected in Crude Product
| Observation (Impurity Profile) | Probable Cause | Proposed Solution & Rationale |
| Diastereomeric impurity (epimerization) | The activated carboxylic acid formed an oxazolone intermediate, which readily racemizes. This is exacerbated by strong bases and high temperatures.[7] | 1. Use an epimerization-suppressing additive: If using EDC, ensure 1.1 eq. of OxymaPure or HOBt is included.[5] 2. Pre-activate at low temperature: Mix the carboxylic acid, coupling reagent, and additive at 0 °C for 10-15 minutes before adding the amine. 3. Choose a less basic amine: Use N-methylmorpholine (NMM) instead of DIPEA if compatible, as it is less prone to inducing epimerization. |
| Unreacted Activated Ester | The nucleophilic attack by the amine is too slow due to steric hindrance, allowing the activated ester to persist or decompose. | 1. Increase Temperature: After adding the amine, slowly warm the reaction to room temperature and then to 40-50 °C if necessary to drive the reaction to completion. 2. Increase Reaction Time: Monitor by LC-MS and allow the reaction to proceed for up to 24 hours. |
| N-Acylurea Byproduct | When using carbodiimides (EDC, DCC), the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, especially if the amine coupling is slow. | 1. Add HOBt or OxymaPure: These additives trap the O-acylisourea to form an active ester, preventing the rearrangement.[8] 2. Switch to a Uronium Reagent: Use HATU or T3P®, which do not form this type of byproduct.[1][9] |
Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always monitor reactions by TLC or LC-MS to determine the optimal reaction time.
Protocol 1: High-Yield Coupling using HATU
This protocol is recommended for most applications, including sterically demanding or electron-poor carboxylic acids.
Materials:
-
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 eq.)
-
Carboxylic Acid (1.1 eq.)
-
HATU (1.1 eq.)
-
DIPEA (3.5 eq.)
-
Anhydrous DMF
Procedure:
-
To a clean, dry, nitrogen-flushed flask, add Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 eq.) and the carboxylic acid (1.1 eq.).
-
Add anhydrous DMF (to make a ~0.1 M solution based on the amine).
-
Stir the suspension and cool the flask to 0 °C in an ice-water bath.
-
Add DIPEA (3.5 eq.) dropwise. Allow the mixture to stir at 0 °C for 15 minutes. The suspension should become a clear solution as the free amine is formed.
-
In a single portion, add HATU (1.1 eq.) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for another 15 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours. For very hindered substrates, it may require stirring for up to 24 hours or gentle heating (40 °C).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with Ethyl Acetate or DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Scalable & Green Coupling using T3P®
This method is advantageous for its simple workup, as the phosphonic acid byproducts are highly water-soluble.[10][11]
Materials:
-
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 eq.)
-
Carboxylic Acid (1.05 eq.)
-
T3P® (50% solution in Ethyl Acetate or DMF, 1.5 eq.)
-
Pyridine or DIPEA (4.0 eq.)
-
Anhydrous Ethyl Acetate or DMF
Procedure:
-
Combine the amine salt (1.0 eq.) and carboxylic acid (1.05 eq.) in a dry, nitrogen-flushed flask.
-
Add the chosen solvent (e.g., Ethyl Acetate).
-
Cool the mixture to 0 °C and add the base (e.g., Pyridine, 4.0 eq.). Stir for 10 minutes.
-
Slowly add the T3P® solution (1.5 eq.) dropwise, keeping the internal temperature below 15 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Workup: Quench by adding water or 1M NaOH solution. Separate the organic layer. If DMF was used, dilute with Ethyl Acetate and perform aqueous washes. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the crude product for purification.
References
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. (2025). ResearchGate. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies Ltd. Retrieved from [Link]
-
Augustine, J. K., et al. (2013). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. Retrieved from [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Hogan, J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health (NIH). Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
HATU coupling - what's the best order? (2023). Reddit. Retrieved from [Link]
-
Amide Bond Formation and Peptide Coupling. (2025). ResearchGate. Retrieved from [Link]
-
Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of amides from aldehydes and amines via C-H bond activation. (n.d.). IRIS. Retrieved from [Link]
-
Understanding T3P From Start To Finish. (2021). Outsourced Pharma. Retrieved from [Link]
-
Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (n.d.). Synfacts. Retrieved from [Link]
-
The preparation and applications of amides using electrosynthesis. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2022). MDPI. Retrieved from [Link]
-
Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. (2026). American Chemical Society. Retrieved from [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). National Institutes of Health (NIH). Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024). YouTube. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). ResearchGate. Retrieved from [Link]
-
Coupling Reactions of Aryl Diazonium Salts. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
OxymaPure in Peptide Bond Formation. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2013). ACS Publications. Retrieved from [Link]
-
On The Remarkably Different Role of Salt in the Cross-Coupling of Arylzincs From That Seen With Alkylzincs. (2025). ResearchGate. Retrieved from [Link]
-
T3P: A Convenient and Useful Reagent in Organic Synthesis. (2025). ResearchGate. Retrieved from [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Royal Society of Chemistry. Retrieved from [Link]
-
Piperidine. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Understanding T3P From Start To Finish [outsourcedpharma.com]
- 11. researchgate.net [researchgate.net]
minimizing side product formation in reactions with Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
Welcome to the technical resource center for Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide in-depth, field-tested insights and actionable protocols to help you navigate the complexities of its reactivity and minimize the formation of common side products, thereby improving yield, purity, and the reliability of your synthetic outcomes.
Introduction: Understanding the Challenge
Methyl 4-aminopiperidine-4-carboxylate is a valuable scaffold in drug discovery, notably in the synthesis of analgesics and other CNS-targeted agents.[1][2] Its structure, however, presents a distinct synthetic challenge: it contains three potentially reactive functional groups.
-
A Primary Aliphatic Amine (at C4): Highly nucleophilic and sterically accessible.
-
A Secondary Aliphatic Amine (Piperidine Ring Nitrogen): Also nucleophilic, but slightly more sterically hindered than the primary amine.
-
A Methyl Ester (at C4): Susceptible to hydrolysis under both acidic and, more readily, basic conditions.
Furthermore, the commercially available dihydrochloride salt form is not directly usable in most nucleophilic reactions. This guide provides a systematic approach to addressing these challenges head-on.
Part 1: The Essential First Step - Liberating the Free Base
A common point of failure is the improper or incomplete neutralization of the dihydrochloride salt. Both amine groups are protonated, rendering them non-nucleophilic. The reaction will not proceed, or will proceed poorly with complex side reactions, if the free base is not efficiently generated.
FAQ: My reaction is sluggish and my TLC plate shows a complex mixture of spots, including my starting material. What's wrong?
Answer: The most likely cause is incomplete neutralization of the dihydrochloride salt. The protonated amines cannot act as nucleophiles. You must first liberate the free diamine before proceeding with your reaction. Direct addition of reagents like acyl chlorides or aldehydes to a suspension of the salt will lead to failure.
Workflow: Generating the Free Base
The following diagram and protocol outline the mandatory prerequisite step for virtually all subsequent reactions.
Caption: Workflow for liberating the free base from its dihydrochloride salt.
Protocol 1: Standard Free Base Liberation
-
Dissolution: Dissolve Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 eq) in a minimal amount of deionized water (or a 1:1 mixture of water/methanol) in a round-bottom flask.
-
Cooling: Place the flask in an ice-water bath and cool to 0-5 °C.
-
Basification: While stirring vigorously, slowly add a saturated aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) dropwise. Monitor the pH of the aqueous layer using pH paper, continuing addition until the pH is stable at ≥ 10.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). The high polarity of the diamine may require multiple extractions (3 to 5 times) for good recovery.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting free base is typically an oil or low-melting solid.
Critical Note: The isolated free base is best used immediately. It can be unstable upon prolonged storage. Avoid using strong bases like NaOH or KOH, as they significantly increase the risk of methyl ester hydrolysis.
Part 2: Troubleshooting Common Synthetic Transformations
This section addresses the most common reactions and their associated side products in a question-and-answer format.
N-Acylation & N-Sulfonylation
Problem: "I'm trying to acylate my amine, but I'm getting a mixture of the desired mono-acylated product, a di-acylated side product, and a product that appears to be the hydrolyzed carboxylic acid."
This is a classic selectivity problem. The primary and secondary amines have similar, but not identical, reactivity. The ester is also sensitive to the reaction conditions.
Caption: Reaction pathways in N-acylation.
Root Cause & Mitigation Strategies:
| Issue | Root Cause | Recommended Solution |
| Di-Acylation | Use of excess acylating agent; similar nucleophilicity of both amines. | Control Stoichiometry: Use only 1.0 to 1.1 equivalents of the acylating agent. Inverse Addition: Add the free base solution dropwise to a cooled (0 °C) solution of the acylating agent. This maintains a low concentration of the nucleophile, favoring mono-substitution. |
| Ester Hydrolysis | Presence of water; use of strong aqueous bases (e.g., NaOH); prolonged reaction times. | Use Anhydrous Conditions: Ensure all glassware and solvents are dry. Use a Non-Nucleophilic Organic Base: Employ triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as the acid scavenger instead of an aqueous base.[1] Low Temperature: Run the reaction at 0 °C to minimize hydrolysis rates. |
| Poor Selectivity (Primary vs. Secondary Amine) | The primary amine is sterically more accessible and generally more reactive towards acylation. | Leverage Inherent Reactivity: Under controlled conditions (as above), acylation will preferentially occur at the primary C4-amino group. Orthogonal Protection: For unambiguous selectivity at the secondary amine, first protect the primary amine (e.g., with a Boc group), perform the desired acylation on the piperidine nitrogen, and then selectively deprotect the primary amine. |
Protocol 2: Selective Mono-N-Acylation of the Primary Amine
-
Generate the free base of Methyl 4-aminopiperidine-4-carboxylate (1.0 eq) and dissolve it in anhydrous DCM.
-
In a separate flask, dissolve the acyl chloride (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM.
-
Cool the acyl chloride solution to 0 °C in an ice bath.
-
Add the free base solution dropwise to the cooled acyl chloride solution over 30-60 minutes with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and extract the product.
Reductive Amination
Problem: "I am performing a reductive amination and either get no reaction, or I isolate a di-alkylated product where the aldehyde has reacted with both amines."
Root Cause & Mitigation Strategies:
Reductive amination involves the formation of an imine/enamine followed by reduction. The key is to control the imine formation before introducing the reducing agent, or to use a reagent that selectively reduces the imine in the presence of the carbonyl.
| Issue | Root Cause | Recommended Solution |
| No Reaction | The starting material was not converted to the free base. The reducing agent is not suitable for imine reduction under the chosen conditions. | Ensure complete liberation of the free base (Protocol 1). Use a suitable reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild and effective for one-pot reductive aminations.[3] |
| Di-Alkylation | Use of excess aldehyde/ketone. The secondary amine reacts with a second equivalent of the carbonyl compound. | Control Stoichiometry: Use a maximum of 1.0-1.1 equivalents of the carbonyl compound. Stepwise Procedure: For challenging substrates, first form the imine by stirring the free base and aldehyde in a solvent like methanol for a few hours. Once imine formation is confirmed (e.g., by LC-MS), then add the reducing agent (e.g., NaBH₄).[4] |
| Aldehyde/Ketone Reduction | Use of a strong reducing agent (like NaBH₄) added at the beginning of the reaction, which reduces the carbonyl faster than imine formation occurs. | Use sodium triacetoxyborohydride (NaBH(OAc)₃). It is less reactive and will preferentially reduce the protonated imine over the carbonyl starting material, making it ideal for one-pot procedures.[5] |
Protocol 3: Selective One-Pot Reductive Amination
-
To a solution of the free base (1.0 eq) in 1,2-dichloroethane (DCE) or THF, add the aldehyde or ketone (1.05 eq).
-
Add acetic acid (1.1 eq) to catalyze imine formation. Stir at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.
-
Stir at room temperature and monitor the reaction by LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Work up the reaction by quenching with a saturated aqueous solution of NaHCO₃ and extracting the product.
Part 3: General Best Practices & Advanced FAQs
FAQ: How can I achieve selective modification of the secondary (piperidine) amine?
Answer: This requires an orthogonal protection strategy. The primary amine is more reactive towards most reagents, so it must be masked first. The N-Boc group is ideal for this purpose.
Caption: Logic for selective modification of the secondary amine.
Brief Protocol for Selective Secondary Amine Modification:
-
Protect: React the free base with di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at 0 °C to room temperature. The reaction will preferentially occur at the primary amine. Purify the N-Boc intermediate.[6][7]
-
Modify: Use the purified intermediate in your desired reaction (acylation, alkylation, etc.). The reaction will now occur exclusively at the free secondary amine.
-
Deprotect: Remove the Boc group using standard acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane/methanol).
FAQ: What are the best analytical techniques to monitor these reactions?
Answer: A combination of techniques is most powerful.
-
TLC (Thin Layer Chromatography): Good for quick, qualitative monitoring of the consumption of starting material.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most informative technique. It can distinguish between starting material, mono-substituted product, di-substituted product, and hydrolyzed byproducts based on their mass-to-charge ratios.[8] This is critical for troubleshooting selectivity issues.
-
NMR (Nuclear Magnetic Resonance): Essential for final product characterization to confirm the structure and regiochemistry of the substitution.
FAQ: How should I handle and store the dihydrochloride salt?
Answer: The salt is generally a stable, crystalline solid. However, it can be hygroscopic. Store it in a tightly sealed container in a cool, dry place, away from incompatible materials like strong bases and oxidizing agents.[9][10]
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
- Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
- Thermo Fisher Scientific. (2021).
-
PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]
-
Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614–1620. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Applichem. (n.d.). MSDS - Safety Data Sheet for 4-Aminopiperidine-4-carboxylic acid dihydrochloride.
- LC-MS methods for impurity detection. (2023).
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. alternative-therapies.com [alternative-therapies.com]
- 9. fishersci.com [fishersci.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions with Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing catalytic reactions involving Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. As a sterically hindered, bifunctional amine provided as a dihydrochloride salt, this substrate presents unique challenges and opportunities in reaction optimization. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these challenges and achieve robust, efficient, and scalable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride in catalytic reactions, particularly palladium-catalyzed C-N cross-coupling.
Q1: Why is catalyst loading a critical parameter to optimize for this substrate?
A1: Optimizing catalyst loading is a crucial balancing act between reaction efficiency, cost, and product purity.[1]
-
Economic and Environmental Impact: The most common catalysts for C-N cross-coupling are based on palladium, a precious metal.[2] Minimizing the catalyst loading directly reduces the cost of the reaction, especially at scale, and lessens the environmental burden associated with metal sourcing and disposal.
-
Reaction Kinetics: Catalyst loading directly influences the reaction rate.[3] Insufficient loading can lead to slow or stalled reactions, while excessive loading may not provide a proportional increase in rate and can be wasteful.[1][4]
-
Purity and Downstream Processing: High catalyst loadings can increase the concentration of residual palladium in the crude product. Removing this metal to meet the stringent limits for active pharmaceutical ingredients (APIs) can be a costly and challenging purification step.
-
Side Reactions: While higher catalyst concentration generally increases the rate of the desired reaction, it can also accelerate side reactions, potentially leading to lower selectivity and more complex product mixtures.[1]
Q2: My starting material is a dihydrochloride salt. How does this fundamentally affect my reaction setup?
A2: The dihydrochloride form is critical to consider because the amine nucleophile is not active until it is deprotonated. The salt form renders both the primary and secondary amines as non-nucleophilic ammonium salts. Therefore, generating the free amine in situ is the first and most important step for any reaction to proceed.
This requires the addition of a base. The key considerations are:
-
Stoichiometry: You must use at least two equivalents of base to neutralize the two hydrochloride salts. An additional equivalent of base is typically required for the catalytic cycle itself (e.g., in a Buchwald-Hartwig amination, a base is consumed in the net reaction). Therefore, a minimum of three equivalents of base relative to the substrate is often the theoretical starting point. In practice, a slight excess (e.g., 3.1 - 3.5 equivalents) is often used to ensure complete deprotonation and drive the reaction.
-
Base Strength and Type: A sufficiently strong, non-nucleophilic base is required. Weak bases may not fully deprotonate the ammonium salts, leading to low conversion. Common choices for palladium-catalyzed aminations include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact reaction outcomes and should be screened.[5]
Q3: What type of catalyst system is typically used for C-N cross-coupling reactions with this substrate?
A3: For N-arylation reactions, the Buchwald-Hartwig amination is the state-of-the-art method.[6][7] This reaction utilizes a palladium-based catalyst system consisting of:
-
A Palladium Precatalyst: Sources like palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or pre-formed palladium-ligand complexes (e.g., GPhos Pd G6) are common.[8][9]
-
A Supporting Ligand: This is arguably the most critical component. Methyl 4-aminopiperidine-4-carboxylate features a sterically hindered primary amine. Bulky, electron-rich phosphine ligands are essential to promote the key steps of the catalytic cycle, particularly the final reductive elimination to form the C-N bond.[6] Ligands like XantPhos , BrettPhos , and other dialkylbiaryl phosphines have proven effective for coupling sterically demanding amines.[6][7]
The specific combination of palladium source and ligand must often be screened to find the optimal system for a given aryl halide or pseudohalide coupling partner.
Q4: How do I choose a logical starting point for catalyst loading in my initial reaction screens?
A4: For initial screening and proof-of-concept experiments, a catalyst loading in the range of 1-2 mol % of the palladium precatalyst (relative to the limiting reagent) is a conventional and effective starting point.[8] This concentration is typically high enough to ensure a reasonable reaction rate for observing product formation without being excessively wasteful. Once reaction conditions are proven feasible, optimization studies can be performed to systematically lower the catalyst loading. For large-scale industrial processes, loadings are often pushed to much lower levels (ppm levels) to improve process economics.[2][8]
Section 2: Troubleshooting Guide
This section provides a structured, cause-and-effect approach to solving common problems encountered during the optimization process.
Problem 1: My reaction shows low or no conversion to the desired product.
This is the most common issue and requires a systematic check of the reaction parameters.
-
Possible Cause A: Inactive Nucleophile (Base Issue)
-
The "Why": As discussed in FAQ Q2, the amine nucleophile is "locked" as a dihydrochloride salt. If the base is too weak, insufficient in quantity, or has poor solubility, the active free amine will not be present in a high enough concentration to participate in the catalytic cycle.
-
Troubleshooting Steps:
-
Verify Base Stoichiometry: Double-check your calculations. You need a minimum of 3 equivalents for a Buchwald-Hartwig reaction. Try increasing to 3.5 equivalents.
-
Re-evaluate Base Strength: If you are using a weaker base like K₂CO₃, consider switching to a stronger base like NaOtBu or LHMDS, as these are often more effective for hindered amines.
-
Check Base Quality: Ensure your base is anhydrous and has been stored properly. Some bases, like NaOtBu, can degrade upon exposure to air and moisture.
-
-
-
Possible Cause B: Insufficient Catalyst Activity
-
The "Why": The catalyst may not be active enough under the chosen conditions to turn over effectively. This can be due to an inherently low activity of the chosen catalyst/ligand pair, insufficient loading, or deactivation.[10]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first diagnostic step, double the catalyst loading (e.g., from 1 mol % to 2 mol %). If the reaction proceeds, it strongly suggests the initial loading was too low for the desired rate.
-
Screen Different Ligands: The initial ligand choice may not be optimal. For a hindered substrate like this, a ligand screen is highly recommended. Consider ligands known for coupling challenging amines, such as BrettPhos or RuPhos.[6]
-
Ensure Anaerobic Conditions: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation.[6] Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.
-
-
-
Possible Cause C: Poor Solubility
-
The "Why": If the substrate, coupling partner, or base is not soluble in the reaction solvent, the reaction becomes a heterogeneous mixture, severely limiting reaction rates.[9] Insolubility is a frequently underestimated cause of reaction failure.
-
Troubleshooting Steps:
-
Observe the Reaction Mixture: Does it appear to be a clear solution or a thick slurry?
-
Change Solvents: A variety of solvents are used for Buchwald-Hartwig reactions, including toluene, dioxane, THF, and t-butanol.[9] Switching to a more polar or higher-boiling solvent may improve solubility and reaction performance.
-
-
dot
Caption: A decision workflow for troubleshooting low reaction conversion.
Problem 2: My reaction is very slow or stalls before reaching full conversion.
-
The "Why": A slow or stalling reaction is often a sign that the number of active catalytic cycles per unit of time (Turnover Frequency, TOF) is low or that the catalyst is losing activity over the course of the reaction.
-
Troubleshooting Steps:
-
Systematically Increase Catalyst Loading: This is the most direct way to increase the concentration of the active catalyst and boost the overall reaction rate.[4] See Table 1 for a representative example.
-
Increase Reaction Temperature: Reaction kinetics are highly temperature-dependent. Increasing the temperature (e.g., from 80 °C to 100 °C) can significantly accelerate a sluggish reaction. However, be mindful that higher temperatures can also promote catalyst degradation or side reactions.[11]
-
Investigate Catalyst Deactivation: If the reaction starts well but then stops, the catalyst is likely deactivating. This can be caused by impurities in the starting materials or solvents. Purifying the reagents or using high-purity solvents may resolve the issue.
-
dot
Caption: The trade-offs associated with varying catalyst loading.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Loading Screen in a Buchwald-Hartwig Amination
This protocol outlines a method for efficiently screening multiple catalyst loadings in parallel to identify an optimal range.
Materials:
-
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
-
Aryl halide (e.g., 4-bromotoluene, as a model)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XantPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Array of reaction vials with stir bars
Procedure:
-
Stock Solution Preparation: To minimize weighing errors for small quantities, prepare a stock solution of the catalyst system. For example, in a glovebox, dissolve Pd₂(dba)₃ (1 equivalent) and XantPhos (2.2 equivalents) in a known volume of toluene.
-
Reagent Loading: In separate, labeled reaction vials, add Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 equiv), the aryl halide (1.1 equiv), and NaOtBu (3.2 equiv).
-
Solvent and Catalyst Addition: Add a sufficient volume of toluene to each vial to achieve the desired reaction concentration (e.g., 0.1 M).
-
Initiation: Add the calculated volume of the catalyst stock solution to each vial to achieve the target catalyst loadings (e.g., 2.0, 1.0, 0.5, and 0.1 mol % Pd).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).
-
Monitoring: At set time points (e.g., 1, 4, 8, 24 hours), take a small aliquot from each reaction, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion.
-
Analysis: Compare the conversion rates and final yields across the different catalyst loadings to identify the most efficient level.
Table 1: Representative Data for Catalyst Loading Optimization
The following table illustrates a typical outcome from the protocol described above, using the reaction of Methyl 4-aminopiperidine-4-carboxylate with 4-bromotoluene.
| Entry | Catalyst Loading (mol % Pd) | Reaction Time (h) | Conversion (%) | Notes |
| 1 | 2.0 | 4 | >99 | Fast, complete conversion. |
| 2 | 1.0 | 8 | >99 | Slower but still reaches completion. Optimal balance.[4] |
| 3 | 0.5 | 24 | 90 | Reaction stalls before completion.[12] |
| 4 | 0.1 | 24 | 45 | Insufficient catalyst for practical conversion.[1] |
Note: This data is representative and intended for illustrative purposes. Actual results will vary based on the specific substrates, ligands, and conditions used.
References
-
Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. Available at: [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Available at: [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]
-
The Effect of a Catalyst on Rate of Reaction. Chemistry LibreTexts. Available at: [Link]
-
Amino Acid-Derived Ionic Chiral Catalysts Enable Desymmetrizing Cross-Coupling to Remote Acyclic Quaternary Stereocenters. Journal of the American Chemical Society. Available at: [Link]
- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
Troubleshooting of Catalytic Reactors. Slideshare. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Available at: [Link]
-
Effect of catalyst loading on the yield and reaction time of model reaction. ResearchGate. Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
-
Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Available at: [Link]
-
Amine Plant Troubleshooting and Optimization. Scribd. Available at: [Link]
-
Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate. Available at: [Link]
-
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. NIH. Available at: [Link]
-
Troubleshooting low catalyst activity in reforming units. Patsnap Eureka. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
What Is Meant By Catalyst Loading? Chemistry For Everyone. YouTube. Available at: [Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]
-
Optimization of catalyst loading using the model reaction. ResearchGate. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Optimization of Catalyst Loading and Scale. ResearchGate. Available at: [Link]
-
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. Available at: [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal. Available at: [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. Available at: [Link]
-
4-Aminopiperidine-4-carboxylic acid. PubChem. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
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addressing stability and degradation issues of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride in solution
Welcome to the dedicated technical support guide for Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (CAS: 120568-09-4). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate and overcome the common stability and degradation challenges encountered when working with this versatile building block in solution. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior, enabling you to design robust, reproducible experiments.
Understanding the Molecule: Core Structural Features and Inherent Instabilities
Methyl 4-aminopiperidine-4-carboxylate is a bifunctional molecule. Its structure contains a secondary amine within the piperidine ring, a primary amine at the 4-position, and a methyl ester also at the 4-position. The commercial dihydrochloride salt form is a critical feature, as it protonates the basic nitrogen atoms, significantly enhancing the compound's solid-state stability and initial solubility in polar solvents. However, once dissolved, the true reactivity and potential degradation pathways are dictated by the solution's environment.
The two primary points of potential degradation are:
-
The Methyl Ester: Susceptible to hydrolysis, particularly under basic or strongly acidic conditions, to yield the corresponding carboxylic acid.
-
The Amino Groups: The piperidine nitrogen and the 4-amino group are nucleophilic and can be susceptible to oxidation or unwanted side reactions, especially in their free base form.
This guide will address how to mitigate these issues through careful control of experimental parameters.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by users. The solutions are based on an understanding of the underlying chemical principles governing the molecule's stability.
Category 1: Solution Preparation & Storage
Question: I dissolved the dihydrochloride salt in a neutral aqueous buffer (pH 7.4), and I'm seeing a new, more polar peak on my HPLC over time. What is happening?
Answer: You are likely observing the hydrolysis of the methyl ester to the corresponding carboxylic acid (4-aminopiperidine-4-carboxylic acid). At neutral or alkaline pH, the hydroxide ions in the solution act as a catalyst for this hydrolysis. The resulting carboxylate is more polar, hence its different retention time on a reverse-phase HPLC column. The dihydrochloride salt form provides stability in the solid state, but once in a neutral or basic solution, the ester is vulnerable.
Question: My solution in DMSO/DMF turned slightly yellow after a day on the bench. Is this a concern?
Answer: Yes, this is a sign of potential degradation. While aprotic polar solvents like DMSO and DMF prevent hydrolysis, the dissolved compound, particularly if any free base is present, can be susceptible to air oxidation. The color change often indicates the formation of minor oxidative degradation products. It is also crucial to use high-purity, anhydrous grade solvents, as residual water can still lead to slow hydrolysis, and impurities like dimethylamine in DMF can cause side reactions.
Question: What is the best way to prepare and store a stock solution of this compound?
Answer: The optimal strategy depends on the intended downstream application.
-
For Aqueous Applications: Prepare stock solutions in an acidic buffer (e.g., pH 3-5 citrate or acetate buffer). The acidic environment keeps the amino groups protonated, which inhibits their nucleophilicity and significantly slows the rate of ester hydrolysis. Store frozen at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For Organic Reactions: If using anhydrous organic solvents like DMF, DCM, or THF, ensure the solvent is truly anhydrous. Prepare the solution fresh before use whenever possible. If storage is necessary, keep it under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C) to minimize both oxidation and degradation from trace moisture.
Category 2: In-Process Stability (During Reactions)
Question: I'm running a reaction under basic conditions (e.g., using TEA, DIPEA) and my yield is low, with multiple byproducts. Could the starting material be degrading?
Answer: Absolutely. Introducing an organic base will deprotonate the dihydrochloride salt, generating the free-base form of Methyl 4-aminopiperidine-4-carboxylate. This highly nucleophilic species can not only participate in your desired reaction but also undergo self-condensation or, more commonly, rapid ester hydrolysis if any water is present. The piperidine ring itself generally increases the chemical stability of molecules, but the functional groups dictate the reactivity.
-
Causality & Solution: The free amine can act as an intramolecular catalyst for the hydrolysis of the nearby ester. To mitigate this, consider using a non-nucleophilic base if possible, running the reaction at the lowest effective temperature, and ensuring strictly anhydrous conditions. If the reaction tolerates it, protecting the 4-amino group (e.g., as a Boc-carbamate) can enhance stability and prevent side reactions.
Question: I'm performing a reaction at elevated temperatures (>80°C). Should I be concerned about stability?
Answer: Yes. Elevated temperatures accelerate all degradation pathways, including hydrolysis and oxidation. Even in seemingly stable conditions, thermal stress can lead to the formation of impurities. A forced degradation study is often recommended to understand the molecule's thermal lability.
-
Self-Validating Approach: Run a control experiment where you heat your starting material in the reaction solvent (without other reagents) at the target temperature. Analyze samples by HPLC or LC-MS at different time points to quantify any degradation. This will tell you if the starting material's instability is a significant contributor to low yields or impurity formation.
Key Degradation Pathway: Ester Hydrolysis
The most prevalent degradation issue in solution is the hydrolysis of the methyl ester. This reaction can be catalyzed by both acid and base, but is significantly faster under basic conditions.
Caption: Experimental workflow for a forced degradation study.
Summary of Stability-Influencing Factors
| Factor | Impact on Stability | Recommended Mitigation Strategy |
| pH | High Impact: Neutral to basic pH rapidly accelerates ester hydrolysis. | Maintain solution pH between 3 and 5 for aqueous applications. |
| Temperature | High Impact: Increased temperature accelerates all degradation pathways. | Store solutions at low temperatures (-20°C). Perform reactions at the lowest feasible temperature. |
| Solvent | Medium Impact: Protic solvents can participate in degradation. Impurities in aprotic solvents can cause issues. | Use anhydrous grade solvents. For aqueous solutions, use acidic buffers. |
| Oxygen | Low-to-Medium Impact: The presence of air can lead to slow oxidation of amino groups over time. | For long-term storage or sensitive reactions, store solutions under an inert atmosphere (N₂ or Ar). |
| Light | Low Impact: While not highly chromophoric, photostability should not be assumed. | Store solutions in amber vials or protected from direct light as a general best practice. |
References
-
An efficient synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2019). MDPI. Retrieved January 23, 2026, from [Link]
-
4-Aminopiperidine-4-carboxylic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Piperidine. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 23, 2026, from [Link]
-
Effects of Low Temperature on the Amino Acid Composition of Wheat Grains. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]
-
Forced degradation and impurity profiling: recent trends in analytical perspectives. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Amino Acid esters prevent thermal inactivation and aggregation of lysozyme. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Influence of piperidine ring on stability and reactivity of piperine. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 23, 2026, from [Link]
-
What is the stability of piperidine? (2023). BIOSYNCE. Retrieved January 23, 2026, from [Link]
-
Forced degradation and impurity profiling. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link] Forced degradation and impurity profiling
-
Extreme Low-Temperature Stress Affects Nutritional Quality of Amino Acids in Rice. (n.d.). Frontiers in Plant Science. Retrieved January 23, 2026, from [Link]
-
Strategies for Improving Peptide Stability and Delivery. (2022). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Retrieved January 23, 2026, from [Link]
-
Do amino acids break down under heating? (2018). Quora. Retrieved January 23, 2026, from [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Technical Support Center: Best Practices for Handling and Weighing Hygroscopic Methyl 4-aminopiperidine-4-carboxylate Dihydrochloride
Welcome to the technical support center for Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for the successful handling and weighing of this hygroscopic and potentially static-prone compound. The following information is structured to anticipate and address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Methyl 4-aminopiperidine-4-carboxylate dihydrochloride and why does it require special handling?
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a bifunctional molecule containing a secondary amine, a primary amine, and a methyl ester. It is supplied as a dihydrochloride salt to improve its stability and solubility in certain solvents. The hydrochloride salt form, however, renders the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to inaccuracies in weighing, changes in the physical state of the compound (from a powder to a sticky solid or liquid), and potential degradation through hydrolysis of the methyl ester.[1][2]
Q2: I don't have a glovebox. Can I still accurately weigh this compound?
Yes, while a glovebox or a dry box provides the ideal environment, accurate weighing can be achieved on an analytical balance in a standard laboratory with careful technique. The key is to minimize the compound's exposure to ambient air. A technique called "weighing by difference" is highly recommended.[3][4] Additionally, working quickly and efficiently is crucial.[2][5]
Q3: My compound has become clumpy and difficult to handle. What should I do?
Clumping is a clear indication of water absorption.[2] If the integrity of the current batch is not critical for your experiment, it is best to use a fresh, unopened container of the reagent. If you must use the clumpy material, it may be possible to dry it under high vacuum.[6] However, be aware that this may not remove all lattice water and could potentially affect the compound's crystalline structure. For future prevention, always ensure the container is tightly sealed and stored in a desiccator.
Q4: What are the primary safety concerns when working with this compound?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| Balance reading is unstable and drifting upwards. | The compound is rapidly absorbing moisture from the air. | Minimize exposure time. Use the "weighing by difference" method detailed in the protocol below. Close the balance doors to shield from air currents. Consider placing a container of desiccant inside the balance chamber.[11] |
| The powder is "flying around" the balance and sticking to surfaces. | The compound is exhibiting static charge. | Use an anti-static gun or an ionizing bar to neutralize the static charge on the container and weighing vessel. Using a weighing boat made of aluminum foil can also help dissipate static.[12] Avoid plastic weighing boats which can exacerbate static issues. |
| Inconsistent results in my reaction (e.g., low yield, unexpected byproducts). | Inaccurate weighing due to hygroscopicity. Potential hydrolysis of the methyl ester or reaction with absorbed water. | Ensure accurate weighing using the "weighing by difference" protocol. For moisture-sensitive reactions, dry solvents and use an inert atmosphere (e.g., nitrogen or argon).[13][14] Consider that the absorbed water may be participating in your reaction. |
| The compound has turned into a sticky or syrupy substance. | Significant water absorption. | The compound is likely oversaturated with water. It is not recommended to use the material in this state for reactions requiring precise stoichiometry. If possible, discard and use fresh material. Proper storage is key to prevention. |
Experimental Protocols
Protocol 1: Weighing by Difference
This method is designed to accurately determine the mass of a hygroscopic solid by measuring the weight of the container before and after the transfer of the solid.
Objective: To accurately weigh a target mass of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride while minimizing exposure to atmospheric moisture.
Materials:
-
Analytical balance (0.1 mg readability or better)
-
Spatula
-
Vial or container with a secure cap (e.g., screw-cap vial)
-
Receiving vessel (e.g., reaction flask)
-
Personal Protective Equipment (safety goggles, gloves, lab coat)
Procedure:
-
Preparation: Ensure the analytical balance is calibrated and level.[15] Place the vial containing Methyl 4-aminopiperidine-4-carboxylate dihydrochloride and your spatula in a desiccator for at least 30 minutes to ensure they are dry.
-
Initial Weighing: Place the capped vial containing the compound on the analytical balance. Close the balance doors and allow the reading to stabilize. Record this initial mass (Mass 1).
-
Transfer: Remove the vial from the balance. Working quickly and over your receiving vessel, carefully transfer a small amount of the powder from the vial to the vessel using the spatula.
-
Reseal: Immediately and securely recap the vial.
-
Final Weighing: Place the capped vial back on the same analytical balance. Close the balance doors and wait for a stable reading. Record this final mass (Mass 2).
-
Calculation: The mass of the transferred compound is the difference between the initial and final masses: Mass Transferred = Mass 1 - Mass 2
-
Iteration: Repeat steps 3-6 until the desired amount of compound has been transferred.
Diagrams
Workflow for Weighing by Difference
Caption: Workflow for the "Weighing by Difference" technique.
Troubleshooting Logic for Inaccurate Weighing
Caption: Troubleshooting logic for common weighing inaccuracies.
References
- MSDS - Safety Data Sheet for 4-Aminopiperidine-4-carboxylic acid dihydrochloride.
- Sigma-Aldrich, Safety Data Sheet for N-Methyl-4-piperidinol.
- Safety Data Sheet for Ethyl 4-aminopiperidine-1-carboxylate.
- Fisher Scientific, Safety Data Sheet for Methyl 4-oxopiperidine-3-carboxylatehydrochloride.
-
UAlbertaScience. (2017). Weighing by Difference. YouTube. [Link]
-
ResearchGate. (n.d.). General Properties of Hygroscopic Excipients. [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Setup. University of Rochester, Department of Chemistry. [Link]
- St. Gelais, C., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry.
-
WEIGHING BY DIFFERENCE. (n.d.). [Link]
- Tan, F. L., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics.
-
Frontier, A. (2026). How To: Store Reagents. University of Rochester, Department of Chemistry. [Link]
-
University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. [Link]
-
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. [Link]
- Zammit, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics.
-
ResearchGate. (2025). Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity. [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
National Institutes of Health. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. [Link]
-
Reddit. (2019). The most fundamental of fundamentals - How do you weigh your stuff?. r/chemistry. [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Aminopiperidine, 95%.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
-
PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]
- University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
Sources
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- 15. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Challenges of Methyl 4-aminopiperidine-4-carboxylate Dihydrochloride
Welcome to the technical support guide for Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this reagent in organic media. We will move beyond simple procedural steps to explain the underlying chemical principles, providing you with the knowledge to troubleshoot effectively and adapt these methods to your specific experimental needs.
The Core Challenge: Understanding the Dihydrochloride Salt
Methyl 4-aminopiperidine-4-carboxylate is a bifunctional molecule, possessing both a secondary amine within the piperidine ring and a primary amine at the C4 position. To improve stability and handling, it is commonly supplied as a dihydrochloride salt. This means both nitrogen atoms are protonated, forming ammonium chloride salts.
This salt form is highly polar and ionic. While this makes it soluble in aqueous or highly polar protic solvents, it renders it largely insoluble in the less polar organic solvents typically used for synthesis (e.g., Dichloromethane, Toluene, THF).[1][2] The primary challenge, therefore, is not finding a "magic" organic solvent for the salt, but rather modifying the molecule's form to be compatible with the desired solvent.
Frequently Asked Questions (FAQs)
Q1: Why won't Methyl 4-aminopiperidine-4-carboxylate dihydrochloride dissolve in my organic solvent (e.g., DCM, THF, Toluene)?
A: The issue lies in a fundamental polarity mismatch. As a dihydrochloride salt, the compound is ionic and possesses a high lattice energy.[2] Common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene are non-polar or have low polarity and cannot effectively solvate the charged ammonium ions. This results in very poor solubility.
Q2: What is the most reliable method to achieve solubility in a standard organic solvent?
A: The most robust and widely applicable strategy is to convert the dihydrochloride salt into its corresponding "free base" form by neutralizing the ammonium salts with a suitable base. The resulting neutral amine is significantly less polar and will readily dissolve in a wide range of organic solvents.
Q3: Will heating or sonicating my mixture improve solubility?
A: While heating and sonication can increase the rate of dissolution, they are unlikely to significantly change the equilibrium solubility of a highly polar salt in a non-polar solvent. For this compound, these physical methods will not overcome the core insolubility problem and are generally insufficient on their own.
Q4: Can I use highly polar aprotic solvents like DMF or DMSO?
A: Yes, you may achieve some solubility in Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). However, this approach has two major drawbacks: (1) These solvents can be difficult to remove during workup, and (2) they can interfere with certain downstream reactions (e.g., with organometallics or strong bases). Converting to the free base is often a cleaner and more versatile solution.[3]
Q5: What is the difference in properties between the dihydrochloride salt and the free base?
A: The key differences are summarized below.
| Property | Dihydrochloride Salt | Free Base |
| Form | Crystalline Solid | Typically an Oil or Low-Melting Solid |
| Polarity | High (Ionic) | Moderate to Low (Neutral) |
| Solubility in Water | High | Low to Moderate |
| Solubility in Organic Solvents | Very Low to Insoluble | Generally High |
| Stability | High, less prone to air oxidation | Less stable, can be hygroscopic |
| Handling | Easy to weigh and handle | Can be more difficult to handle if oily |
Troubleshooting Guide & Core Strategies
Navigating the solubility issues with this compound can be streamlined by following a logical workflow. The primary goal is to generate the soluble free base form, which can be done either in situ for immediate use in a reaction or by isolating it beforehand.
Troubleshooting Workflow
This diagram outlines the decision-making process when encountering solubility problems.
Caption: Decision workflow for solubilizing the dihydrochloride salt.
Strategy 1: Conversion to the Free Base
This is the most effective and recommended method. The process involves neutralizing the two hydrochloride equivalents with a base. The choice of base and procedure depends on whether you need the free base in situ or isolated.
Caption: Conversion of the polar salt to the soluble free base.
Protocol 1A: In-situ Generation of the Free Base
This method is fast and convenient if the salt byproduct does not interfere with your subsequent reaction.
Objective: To generate the free amine directly in the reaction vessel. Best For: Reactions tolerant of inorganic salts or triethylammonium chloride.
Materials:
-
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1 eq.)
-
Anhydrous organic solvent (e.g., DCM, THF, Acetonitrile)
-
Base (select one):
-
Triethylamine (Et₃N) (2.2 - 2.5 eq., liquid, easy to add, forms soluble Et₃N·HCl)
-
Diisopropylethylamine (DIPEA) (2.2 - 2.5 eq., bulkier, less nucleophilic)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3-4 eq., solid, easy to filter off)
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.
-
Add the anhydrous organic solvent to create a slurry.
-
Add the chosen base to the slurry. If using a liquid base like Et₃N, add it dropwise.
-
Stir the mixture vigorously at room temperature for 30-60 minutes. You may observe the solid salt dissolving as the free base is formed. If using a solid base, the original solid will be replaced by the inorganic carbonate and resulting chloride salt.
-
The solution now contains the free amine and is ready for the addition of other reagents. The solid byproduct (e.g., Et₃N·HCl or K₂CO₃/KCl) can either be filtered off before proceeding or left in the reaction mixture if it is known to be benign.
Protocol 1B: Isolation of the Free Base
This method is preferred when a pure solution of the free amine is required, or when the salt byproduct could interfere with the reaction.
Objective: To isolate the pure, neutral free amine for future use. Best For: Sensitive reactions (e.g., organometallic catalysis) or when accurate concentration is needed.
Materials:
-
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
-
Deionized Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) solution
-
Extraction solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Brine (saturated aqueous NaCl)
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
-
Separatory funnel, flasks, rotary evaporator
Procedure:
-
Dissolve the dihydrochloride salt in a minimal amount of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Cool the funnel in an ice-water bath. Slowly add the basic solution (e.g., saturated NaHCO₃) dropwise with frequent swirling and venting until the pH of the aqueous layer is >10 (check with pH paper).
-
Extract the aqueous layer with an organic solvent (e.g., DCM, 3 x 50 mL for a 10g scale). The free base is now in the organic phase.
-
Combine the organic extracts.
-
Wash the combined organic layer with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator. Caution: The free base may be an oil. Avoid overheating.
-
The resulting residue is the free base, which can be used directly or stored under an inert atmosphere. It should dissolve readily in most common organic solvents.
Strategy 2: Using a Polar Co-solvent
This is a simpler but less universally effective method. It may work if only partial solubility is needed to initiate a reaction. A variety of techniques, including co-solvency, can be used to improve the solubility of poorly soluble compounds.[3][4]
Protocol 2: Co-solvent Method
Objective: To increase solubility by modifying the polarity of the bulk solvent. Best For: When a small amount of a protic solvent will not interfere with the reaction chemistry.
Procedure:
-
Suspend the dihydrochloride salt in your primary organic solvent (e.g., DCM, THF).
-
Add a polar protic co-solvent, such as anhydrous Methanol or Ethanol, dropwise while stirring.
-
Add only the minimum amount required to achieve a homogeneous solution (typically 5-15% by volume).
-
Critical Consideration: Ensure all reagents in your subsequent steps are compatible with the protic co-solvent. For example, this method is unsuitable for reactions involving Grignard reagents or other strong organometallics.
References
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. Retrieved from [Link]
Sources
analytical methods for detecting trace impurities in Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical methods used to detect trace impurities in Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. This document is designed to offer both foundational knowledge and practical troubleshooting advice to ensure the generation of accurate and reliable data, adhering to the highest standards of scientific integrity.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride and its impurities.
Q1: What are the primary challenges in analyzing Methyl 4-aminopiperidine-4-carboxylate dihydrochloride?
A1: The primary challenges stem from the compound's high polarity and the basic nature of the piperidine ring. These characteristics can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns and cause peak tailing.[1] Additionally, as a dihydrochloride salt, the presence of chloride ions can interfere with certain detection methods.
Q2: Which analytical techniques are most suitable for detecting trace impurities in this compound?
A2: A multi-faceted approach is often necessary.
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a primary tool for separating and quantifying organic impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile or semi-volatile impurities, often requiring a derivatization step to improve volatility and chromatographic performance.[2][3]
-
Ion Chromatography (IC) is the method of choice for analyzing inorganic impurities and counter-ions.[4][5]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used for detecting and quantifying trace elemental impurities.[2][6]
Q3: What types of impurities can be expected in Methyl 4-aminopiperidine-4-carboxylate dihydrochloride?
A3: Impurities can be broadly categorized as:
-
Organic Impurities: These can arise from starting materials, by-products of the synthesis, or degradation products.[2]
-
Inorganic Impurities: These may include residual catalysts, reagents, or heavy metals.[2]
-
Residual Solvents: Volatile organic compounds used during the manufacturing process that are not completely removed.[2]
Q4: Why is method validation important for impurity analysis?
A4: Method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose.[7][8] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, validation ensures that the method is accurate, precise, specific, linear, and robust, which is crucial for reliable impurity quantification and ensuring drug safety and quality.[9][10][11]
II. Troubleshooting Guide: Navigating Common Analytical Hurdles
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the analysis of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.
HPLC Method Development and Troubleshooting
Q5: My HPLC chromatogram shows significant peak tailing for the main compound. What is the cause and how can I fix it?
A5: Peak tailing for basic compounds like Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is often caused by secondary interactions between the basic amine groups and acidic silanol groups on the surface of silica-based HPLC columns.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the protonated amine.
-
Use of Mobile Phase Additives: Incorporating a competing base (e.g., triethylamine) or an ion-pairing reagent into the mobile phase can mask the active sites on the stationary phase.[12]
-
Column Selection:
-
Consider using a column with a deactivated or "base-deactivated" stationary phase specifically designed for the analysis of basic compounds.
-
Polymer-based columns are more stable at higher pH values and lack residual silanol groups, which can mitigate peak tailing.[13]
-
-
Check for Column Contamination or Voids: A blocked guard or column frit, or a void at the column inlet, can also cause peak tailing.[14] Try removing the guard column or back-flushing the analytical column (if permissible by the manufacturer) to see if the peak shape improves.[14][15]
Q6: I am having difficulty retaining my highly polar compound on a standard C18 column. What are my options?
A6: Poor retention of polar compounds on traditional reversed-phase columns is a common issue.[16][17]
Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain and separate highly polar compounds.[17]
-
Aqueous Normal Phase (ANP) Chromatography: This technique can offer both reversed-phase and normal-phase retention mechanisms, providing versatility for separating polar analytes.[17]
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, increasing its retention on a reversed-phase column.[12]
-
Polar-Embedded or Polar-Endcapped Columns: These columns have modified stationary phases that enhance the retention of polar compounds.[17]
Q7: I am observing split peaks in my chromatogram. What could be the issue?
A7: Split peaks can arise from several factors.
Possible Causes and Solutions:
-
Disrupted Sample Path: A partially blocked frit at the column inlet can cause the sample to be unevenly distributed onto the column head.[18]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion. It is always best to dissolve the sample in the mobile phase if possible.
-
Column Void: A void at the head of the column can cause the sample band to split.
Troubleshooting Workflow for HPLC Peak Shape Issues
Caption: Troubleshooting workflow for common HPLC peak shape problems.
GC-MS Method Development and Troubleshooting
Q8: Why is derivatization necessary for the GC-MS analysis of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride?
A8: The polar nature and low volatility of this compound make it unsuitable for direct GC analysis.[19][20] Derivatization is a chemical process that converts the polar amine and carboxylic acid functional groups into less polar, more volatile, and more thermally stable derivatives, which improves their chromatographic behavior and detectability.[20]
Q9: What are some common derivatization reagents for amines and carboxylic acids?
A9:
-
Silylation Reagents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to derivatize active hydrogens on amines and carboxylic acids.[19]
-
Acylation Reagents: Reagents such as trifluoroacetic anhydride (TFAA) can be used to acylate the amine groups.
-
Chloroformates: Propyl chloroformate is another reagent that can be used for the derivatization of amines.[3]
Q10: My derivatization reaction seems incomplete, leading to multiple peaks for my analyte. How can I improve the reaction efficiency?
A10: Incomplete derivatization can be due to several factors.
Optimization Strategies:
-
Reaction Conditions: Ensure optimal reaction temperature and time as recommended for the specific derivatizing agent.
-
Reagent Stoichiometry: Use a sufficient excess of the derivatizing reagent to drive the reaction to completion.
-
Anhydrous Conditions: Silylation reactions are particularly sensitive to moisture, which can consume the reagent and lead to poor yields. Ensure all glassware is dry and use anhydrous solvents.
-
Sample Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction. A sample cleanup step may be necessary.
Derivatization and GC-MS Analysis Workflow
Caption: General workflow for the GC-MS analysis of polar compounds requiring derivatization.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key analytical techniques.
Protocol 1: HPLC-UV Method for Organic Impurity Profiling
Objective: To separate and quantify potential organic impurities in Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm) | Minimizes secondary interactions with the basic analyte, improving peak shape. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides an acidic environment to protonate silanols and improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 30 minutes | A broad gradient is suitable for screening for impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides consistent retention times and can improve peak shape. |
| Detection Wavelength | 210 nm | Low UV wavelength for detecting non-chromophoric impurities. |
| Injection Volume | 10 µL | A typical injection volume. |
| Sample Diluent | Mobile Phase A | Ensures compatibility with the initial mobile phase conditions and good peak shape. |
Procedure:
-
Standard Preparation: Prepare a standard solution of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride in the sample diluent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard.
-
System Suitability: Inject the standard solution five times and verify that the system meets pre-defined criteria for retention time precision, peak area precision, and tailing factor.
-
Analysis: Inject the sample solution and identify and quantify any impurity peaks relative to the main peak.
Method Validation Parameters (as per ICH Q2(R1)) [7][8][9][10][11]
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve impurity peaks from the main peak and any other components in the sample matrix. |
| Linearity | A minimum of 5 concentration levels covering the expected range of impurities should yield a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Recovery of spiked impurities should be within 80-120% for trace levels. |
| Precision | Repeatability (RSD ≤ 5%) and intermediate precision (RSD ≤ 10%). |
| Limit of Quantitation (LOQ) | The lowest concentration at which the impurity can be reliably quantified with acceptable precision and accuracy. |
Protocol 2: Ion Chromatography for Chloride Content
Objective: To determine the chloride counter-ion content in Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.
Instrumentation:
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Anion-exchange column suitable for halide analysis | Specifically designed for the separation of anions. |
| Eluent | Sodium Carbonate/Sodium Bicarbonate solution | A common eluent for anion analysis. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Detection | Suppressed Conductivity | Provides high sensitivity for ionic analytes by reducing background conductivity.[22] |
| Injection Volume | 20 µL | A typical injection volume for IC. |
Procedure:
-
Standard Preparation: Prepare a series of chloride standards from a certified reference material (e.g., NaCl) in deionized water.
-
Sample Preparation: Accurately weigh the sample and dissolve it in deionized water to a known concentration.
-
Calibration: Inject the chloride standards to generate a calibration curve.
-
Analysis: Inject the sample solution and quantify the chloride peak based on the calibration curve.
IV. Advanced Detection Techniques: Mass Spectrometry
For unambiguous identification of unknown impurities, coupling liquid or gas chromatography with mass spectrometry is essential.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides molecular weight information for non-volatile organic impurities, aiding in their structural elucidation.[2][23][24] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.[25]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Offers structural information for volatile and semi-volatile impurities through characteristic fragmentation patterns.[2]
The use of these advanced techniques is critical for a comprehensive understanding of the impurity profile of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, ensuring the quality and safety of the final drug product.
V. References
-
Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from
-
LCGC International. (n.d.). Ion Chromatography – A Versatile Tool in Pharma Analysis. Retrieved from
-
Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from
-
Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. Retrieved from
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from
-
European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from
-
New Food Magazine. (2023, October 4). Analysis of impurities in pharmaceuticals using ion chromatography. Retrieved from
-
ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?. Retrieved from
-
LGM Pharma. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from
-
Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids. Retrieved from
-
Conquer Scientific. (2024, August 21). Ion Chromatography for Detecting Impurities in Pharmaceuticals. Retrieved from
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from
-
U.S. Food and Drug Administration (FDA). (2015, July). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from
-
ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from
-
ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from
-
Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents. Retrieved from
-
Metrohm. (2024, November 18). Ion chromatography for the pharmaceutical industry. Retrieved from
-
Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Retrieved from
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from
-
Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Retrieved from
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Analyzing Pharmaceuticals by Ion Chromatography. Retrieved from
-
Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. conquerscientific.com [conquerscientific.com]
- 6. netpharmalab.es [netpharmalab.es]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Ion chromatography for the pharmaceutical industry | Metrohm [metrohm.com]
- 22. Analyzing Pharmaceuticals by Ion Chromatography | Thermo Fisher Scientific - IE [thermofisher.com]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. pharmafocusamerica.com [pharmafocusamerica.com]
- 25. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Reactions of Methyl 4-Aminopiperidine-4-carboxylate Dihydrochloride
Welcome to the technical support center for stereoselective synthesis involving Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of controlling stereochemistry at and adjacent to the challenging C4 quaternary center of the piperidine scaffold. Chiral piperidines are crucial building blocks in medicinal chemistry, and achieving high stereoselectivity is paramount for synthesizing effective and safe therapeutic agents.[1][2]
This resource provides in-depth, experience-driven answers to frequently encountered questions, detailed troubleshooting guides for common experimental pitfalls, and validated protocols to enhance the stereochemical outcome of your reactions.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity in reactions with Methyl 4-aminopiperidine-4-carboxylate so challenging?
A1: The primary challenge lies in the structure of the molecule itself. The C4 position is a quaternary stereocenter, meaning it is bonded to four different non-hydrogen substituents (amino group, carboxylate group, and two methylene groups of the piperidine ring). Introducing a new stereocenter adjacent to this already complex and sterically hindered position requires careful selection of reagents and reaction conditions to overcome high activation barriers and minimize the formation of undesired stereoisomers. Furthermore, the piperidine ring exists in a dynamic equilibrium of chair conformations, which can influence the facial selectivity of approaching reagents.
Q2: What are the primary strategies for controlling stereoselectivity in reactions involving this substrate?
A2: There are three main strategies to consider, each with its own set of advantages and limitations:
-
Chiral Auxiliary Control: This involves temporarily attaching a chiral molecule (the auxiliary) to either the N1 nitrogen or the C4 amino group.[3] The auxiliary's inherent chirality then directs the approach of incoming reagents, favoring the formation of one diastereomer over the other.[4][5]
-
Asymmetric Catalysis: This strategy employs a chiral catalyst (organocatalyst or transition-metal complex) to create a chiral environment around the substrate, influencing the stereochemical outcome of the reaction.[6] This approach is often more atom-economical than using chiral auxiliaries.
-
Substrate-Based Control: In some cases, existing stereocenters on the molecule or a large protecting group on the N1 nitrogen can influence the stereochemical course of a reaction.[7] This is often less predictable and may require significant optimization.
Q3: How do I choose between a chiral auxiliary and an asymmetric catalyst for my reaction?
A3: The choice depends on several factors, including the specific transformation you are performing, the availability and cost of the chiral auxiliary or catalyst, and the ease of removal of the auxiliary.
-
Chiral auxiliaries are often reliable and can provide high diastereoselectivity.[3] They are a good choice for early-stage research and when developing a new synthetic route. However, they require additional synthetic steps for attachment and removal, which can lower the overall yield.
-
Asymmetric catalysis is a more elegant and efficient approach, particularly for larger-scale synthesis.[6] However, finding a suitable catalyst for a specific reaction can be challenging and may require extensive screening.
Q4: What role does the N1-protecting group play in stereoselectivity?
A4: The N1-protecting group has a significant impact on the conformation of the piperidine ring and the steric environment around the reactive centers. A bulky protecting group, such as a tert-butoxycarbonyl (Boc) group, can lock the piperidine ring into a specific chair conformation, which can enhance the facial selectivity of reactions at adjacent positions.[8] Conversely, a smaller protecting group may allow for more conformational flexibility, potentially leading to lower stereoselectivity.
Part 2: Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Alkylation Reactions
Symptom: You are attempting to alkylate a derivative of Methyl 4-aminopiperidine-4-carboxylate (e.g., after forming an enolate or an imine) and are obtaining a nearly 1:1 mixture of diastereomers.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Steric Hindrance | The existing groups on the molecule are not providing enough steric bulk to effectively block one face of the reactive intermediate from the approaching electrophile. | 1. Introduce a Chiral Auxiliary: Attach a well-established chiral auxiliary, such as an Evans oxazolidinone, to the C4-amino group.[9] This will create a highly biased steric environment. 2. Increase the Size of the N1-Protecting Group: If not already using one, switch to a bulky protecting group like Boc or a benzyloxycarbonyl (Cbz) group. |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the small energy difference between the transition states leading to the two diastereomers, resulting in a loss of selectivity. | 1. Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C). This will favor the pathway with the lower activation energy. |
| Inappropriate Solvent | The solvent can influence the aggregation state of organometallic reagents and the solvation of the transition state, which can affect stereoselectivity. | 1. Solvent Screening: Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, diethyl ether, toluene). |
| Incorrect Base | The choice of base for deprotonation can affect the geometry and stability of the resulting enolate or carbanion. | 1. Base Screening: Experiment with different bases, such as lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), or potassium bis(trimethylsilyl)amide (KHMDS). |
Issue 2: Poor Enantioselectivity in a Catalytic Reaction
Symptom: You are using a chiral catalyst to perform an asymmetric transformation, but the enantiomeric excess (ee) of your product is low.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Catalyst-Substrate Matching | The chosen chiral catalyst may not be the best fit for your specific substrate and reaction type. | 1. Catalyst Screening: Screen a library of chiral catalysts with different ligand scaffolds and metal centers. For example, in rhodium-catalyzed reactions, different chiral phosphine ligands can dramatically alter the enantioselectivity.[10][11] 2. Consult the Literature: Search for precedents of similar transformations on related substrates to identify successful catalyst systems. |
| Incorrect Reaction Conditions | Temperature, concentration, and solvent can all influence the outcome of a catalytic asymmetric reaction. | 1. Optimize Temperature: Lowering the temperature often improves enantioselectivity. 2. Vary Concentration: The concentration of both the substrate and the catalyst can affect the reaction kinetics and selectivity. 3. Solvent Effects: The polarity and coordinating ability of the solvent can impact the catalyst's performance. |
| Presence of Impurities | Water, oxygen, or other impurities in your reagents or solvents can poison the catalyst or interfere with the catalytic cycle. | 1. Use Anhydrous and Degassed Reagents/Solvents: Ensure all reagents and solvents are rigorously dried and degassed. 2. Purify the Substrate: Purify the starting material to remove any potential catalyst inhibitors. |
| Background Uncatalyzed Reaction | A non-selective background reaction may be competing with the desired catalytic pathway. | 1. Run a Control Reaction: Perform the reaction without the catalyst to determine the rate of the background reaction. If it is significant, you may need to adjust the reaction conditions (e.g., lower the temperature) to favor the catalytic pathway. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Diastereoselective Alkylation using an Evans Chiral Auxiliary
This protocol describes the diastereoselective alkylation of an N-acylated derivative of Methyl 4-aminopiperidine-4-carboxylate using an Evans oxazolidinone auxiliary.
Step 1: Acylation of the C4-Amino Group with the Chiral Auxiliary
-
Suspend Methyl 4-aminopiperidine-4-carboxylate dihydrochloride in dichloromethane (DCM).
-
Add a suitable base (e.g., triethylamine) to neutralize the hydrochloride salts.
-
Add the desired Evans oxazolidinone acyl chloride (e.g., (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one acyl chloride) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction and purify the product by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the acylated piperidine derivative in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of a strong base (e.g., LDA or LiHMDS) to form the enolate.
-
After stirring for a set time (e.g., 30-60 minutes), add the desired alkylating agent (e.g., methyl iodide, benzyl bromide).
-
Continue stirring at -78 °C until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate in vacuo.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
Step 3: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with lithium hydroxide) to yield the desired chiral product.
Workflow for Troubleshooting Low Stereoselectivity
The following diagram illustrates a logical workflow for troubleshooting poor stereoselectivity in your reactions.
Caption: A decision-making workflow for troubleshooting low stereoselectivity.
References
-
Canadian Science Publishing. Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. [Link]
-
MDPI. Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. [Link]
-
National Center for Biotechnology Information. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]
-
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Validation & Comparative
A Comparative Spectroscopic Guide to Novel Derivatives of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1] Methyl 4-aminopiperidine-4-carboxylate, a bifunctional molecule, serves as a versatile building block for creating novel chemical entities with diverse therapeutic potential, from cognitive enhancers to antifungal agents.[2][3] The precise structural elucidation of its derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring their quality and purity.
This guide provides an in-depth comparison of the spectroscopic characteristics of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride and its hypothetical novel derivatives. By explaining the causality behind spectral shifts and fragmentation patterns, this document serves as a practical reference for researchers engaged in the synthesis and characterization of related compounds.
The Core Structure and Its Spectroscopic Fingerprint
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride presents a unique spectroscopic challenge due to its multiple functional groups: a secondary amine within the piperidine ring (protonated in the dihydrochloride salt), a primary amine, and a methyl ester at a quaternary carbon. Understanding the baseline spectral features of this parent compound is crucial for identifying the modifications in its derivatives.
For the purpose of this guide, we will consider the free base form for discussing the expected spectroscopic data, as is common practice for structural elucidation, while acknowledging that the dihydrochloride salt form will influence the spectra, particularly in the solid state (IR) and in protic solvents (NMR).
Hypothetical Novel Derivatives for Comparison:
To illustrate the impact of structural modifications on the spectroscopic data, we will compare the parent compound with three hypothetical derivatives:
-
Derivative A: N-Acetyl-Methyl 4-aminopiperidine-4-carboxylate: Represents N-acylation of the piperidine ring nitrogen.
-
Derivative B: Methyl 4-(acetylamino)piperidine-4-carboxylate: Represents N-acylation of the primary amino group.
-
Derivative C: 4-Amino-1-benzylpiperidine-4-carboxylic acid: Represents N-benzylation of the piperidine ring and hydrolysis of the methyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For the parent Methyl 4-aminopiperidine-4-carboxylate, the piperidine ring protons typically exhibit complex splitting patterns due to chair conformations. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and the quaternary center.
Comparative ¹H NMR Data (Predicted, in CDCl₃, δ ppm):
| Proton Assignment | Parent Compound (Free Base) | Derivative A (N-Acetyl) | Derivative B (4-Acetylamino) | Derivative C (N-Benzyl, Acid) | Rationale for Spectral Shifts |
| Piperidine H (α to N) | ~2.8-3.0 | ~3.5-4.0 | ~2.8-3.0 | ~3.6-3.8 | The acetyl group in A and the benzyl group in C are electron-withdrawing, deshielding the adjacent protons. |
| Piperidine H (β to N) | ~1.6-1.8 | ~1.7-1.9 | ~1.6-1.8 | ~1.8-2.0 | Minor shifts due to conformational changes and inductive effects. |
| -NH₂ | ~1.5 (broad) | ~1.5 (broad) | - | ~2.0 (broad) | Replaced by -NHAc in B . The chemical shift of NH₂ is variable and depends on concentration and solvent. |
| -NH- (piperidine) | ~2.0 (broad) | - | ~2.0 (broad) | - | Replaced by N-Ac in A and N-Bn in C . |
| -OCH₃ | ~3.7 | ~3.7 | ~3.7 | - | Absent in C due to ester hydrolysis. |
| -COCH₃ | - | ~2.1 | ~2.0 | - | Characteristic singlet for the acetyl methyl protons. |
| -CH₂-Ph | - | - | - | ~3.5 | Characteristic singlet for the benzylic protons in C . |
| -Ph | - | - | - | ~7.2-7.4 | Aromatic protons of the benzyl group in C . |
| -COOH | - | - | - | ~10-12 (broad) | Highly deshielded carboxylic acid proton in C , often not observed. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Comparative ¹³C NMR Data (Predicted, in CDCl₃, δ ppm):
| Carbon Assignment | Parent Compound (Free Base) | Derivative A (N-Acetyl) | Derivative B (4-Acetylamino) | Derivative C (N-Benzyl, Acid) | Rationale for Spectral Shifts |
| Piperidine C (α to N) | ~45-47 | ~42-44 | ~45-47 | ~52-54 | The acetyl group in A causes a slight upfield shift, while the benzyl group in C causes a downfield shift. |
| Piperidine C (β to N) | ~30-32 | ~28-30 | ~30-32 | ~28-30 | Minor shifts due to substitution. |
| C4 (Quaternary) | ~55-57 | ~55-57 | ~58-60 | ~56-58 | Acylation of the 4-amino group in B causes a downfield shift. |
| -C=O (Ester) | ~175-177 | ~175-177 | ~175-177 | ~178-180 | Hydrolysis to a carboxylic acid in C results in a downfield shift. |
| -OCH₃ | ~52-54 | ~52-54 | ~52-54 | - | Absent in C . |
| -C=O (Amide) | - | ~169-171 | ~169-171 | - | Characteristic amide carbonyl carbon resonance. |
| -COCH₃ | - | ~21-23 | ~22-24 | - | Acetyl methyl carbon. |
| -CH₂-Ph | - | - | - | ~60-62 | Benzylic carbon in C . |
| -Ph (Aromatic) | - | - | - | ~127-138 | Aromatic carbons in C . |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.[4] Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, which is ideal for determining the molecular weight.[1]
Comparative MS Fragmentation Analysis (ESI-MS/MS):
| Compound | Parent Ion [M+H]⁺ | Key Fragment Ions | Fragmentation Pathway Rationale |
| Parent Compound | m/z 159.1 | m/z 100, 83, 56 | Loss of the carbomethoxy group (-COOCH₃) followed by fragmentation of the piperidine ring. Alpha-cleavage next to the nitrogen is a common pathway for piperidines.[1] |
| Derivative A | m/z 201.1 | m/z 142, 100, 56 | Initial loss of the acetyl group or the carbomethoxy group, followed by ring fragmentation. |
| Derivative B | m/z 201.1 | m/z 142, 100, 83 | Similar to Derivative A, but the fragmentation pattern of the piperidine ring will be influenced by the location of the acetyl group. |
| Derivative C | m/z 235.1 | m/z 91, 144, 189 | The prominent fragment at m/z 91 corresponds to the stable benzyl cation [C₇H₇]⁺. Loss of CO₂ from the carboxylic acid is also a likely fragmentation pathway. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule. The dihydrochloride salt form will show broad N-H⁺ stretching bands. The following table focuses on the characteristic vibrations in the free base form.
Comparative IR Data (cm⁻¹):
| Vibrational Mode | Parent Compound (Free Base) | Derivative A (N-Acetyl) | Derivative B (4-Acetylamino) | Derivative C (N-Benzyl, Acid) | Rationale for Spectral Changes | | :--- | :--- | :--- | :--- | :--- | | N-H Stretch (Amine) | 3400-3300 (two bands for -NH₂) | 3400-3300 (-NH₂) | ~3300 (one band for -NH-) | 3400-3300 (-NH₂) | The number of N-H stretching bands indicates a primary vs. secondary amine.[5] | | N-H Stretch (Piperidine) | ~3300 (one band) | - | ~3300 | - | Absent in N-substituted derivatives A and C . | | C-H Stretch | 2950-2850 | 2950-2850 | 2950-2850 | 3030 (aromatic), 2950-2850 (aliphatic) | Aromatic C-H stretch appears above 3000 cm⁻¹. | | C=O Stretch (Ester) | ~1735 | ~1735 | ~1735 | - | Absent in C . | | C=O Stretch (Amide) | - | ~1640 | ~1650 | - | The amide carbonyl stretch is at a lower frequency than the ester carbonyl due to resonance. | | C=O Stretch (Carboxylic Acid) | - | - | - | ~1710 | Carboxylic acid carbonyl stretch. | | O-H Stretch (Carboxylic Acid) | - | - | - | 3300-2500 (very broad) | A very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[6] |
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
General Mass Spectrometry (ESI) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Acquisition: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
MS/MS Acquisition: For fragmentation analysis, select the [M+H]⁺ ion as the precursor ion and acquire the product ion spectrum using collision-induced dissociation (CID) with an appropriate collision energy.
General IR Spectroscopy (ATR) Protocol
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Lower the ATR anvil to ensure good contact between the sample and the crystal and collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel derivative of Methyl 4-aminopiperidine-4-carboxylate.
Caption: A logical workflow for the spectroscopic characterization of novel compounds.
Conclusion
The spectroscopic characterization of novel derivatives of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a multi-faceted process that relies on the synergistic use of various analytical techniques. By understanding the fundamental principles behind how structural modifications influence NMR chemical shifts, mass spectral fragmentation patterns, and IR vibrational frequencies, researchers can confidently and accurately elucidate the structures of their newly synthesized compounds. This guide provides a comparative framework and foundational protocols to aid in this critical aspect of drug discovery and development.
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A Senior Application Scientist's Guide to the Synthesis of Functionalized 4-Aminopiperidines: A Comparative Analysis
The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, embedded in a wide array of blockbuster drugs and clinical candidates. Its prevalence stems from the unique three-dimensional architecture it imparts to molecules, influencing their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.[1] For researchers and drug development professionals, the efficient and versatile synthesis of functionalized 4-aminopiperidines is a critical endeavor. This guide provides a comparative analysis of the most prominent synthetic routes, offering insights into their underlying principles, practical applications, and relative merits.
Reductive Amination of 4-Piperidones: The Workhorse Approach
Reductive amination stands as the most widely employed method for the synthesis of 4-aminopiperidines due to its operational simplicity and broad substrate scope.[2] The reaction proceeds through the in situ formation of an imine or enamine from a 4-piperidone and a primary or secondary amine, which is then reduced to the corresponding amine.
Mechanistic Considerations and Strategic Choices
The choice of reducing agent is paramount in achieving high yields and chemoselectivity. Mild reducing agents are preferred to avoid the undesired reduction of the starting ketone.
-
Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and high selectivity for iminium ions over ketones and aldehydes.[3]
-
Sodium cyanobohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling.[4]
-
Sodium borohydride (NaBH₄) is a less expensive option but is less selective and can lead to the formation of 4-hydroxypiperidine byproducts. A two-step process, where the imine is pre-formed before the addition of NaBH₄, can mitigate this issue.[5]
Catalytic hydrogenation is another viable reduction method, often employed in industrial settings for its cost-effectiveness and cleaner reaction profiles.
Experimental Protocol: Synthesis of N-Benzyl-N'-dodecylpiperidin-4-amine
This protocol exemplifies a typical reductive amination using sodium triacetoxyborohydride.
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1.0 mmol) and n-dodecylamine (1.5 mmol) in anhydrous tetrahydrofuran (THF, 20 mL), add sodium triacetoxyborohydride (2.0 mmol).
-
Stir the suspension at room temperature for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/triethylamine, 10:1) to afford the desired product.
Yield: 65%
Workflow Diagram: Reductive Amination
Caption: General workflow for the synthesis of 4-aminopiperidines via reductive amination.
The Curtius Rearrangement: A Route to 4-Substituted-4-aminopiperidines
The Curtius rearrangement offers an elegant alternative for the synthesis of 4-aminopiperidines, particularly those bearing a substituent at the 4-position.[6] This method typically starts from an isonipecotate derivative and proceeds via an acyl azide intermediate, which rearranges to an isocyanate that can be trapped with a suitable nucleophile. A key advantage of this route is the avoidance of highly toxic cyanide reagents.[6]
Mechanistic Pathway and Key Considerations
The success of the Curtius rearrangement hinges on the efficient formation of the acyl azide and its subsequent thermal or photochemical rearrangement. Diphenylphosphoryl azide (DPPA) is a commonly used reagent for the one-pot conversion of carboxylic acids to the corresponding carbamates in the presence of an alcohol.[7] The reaction proceeds with retention of stereochemistry at the migrating carbon, making it a valuable tool for the synthesis of chiral compounds.[7]
Experimental Protocol: Synthesis of N'-Boc-4-methyl-4-aminopiperidine
This protocol, adapted from a synthesis of a CCR5 antagonist, demonstrates the power of the Curtius rearrangement.[6]
Procedure:
-
Start with a suitable N-protected-4-methyl-piperidine-4-carboxylic acid.
-
Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as toluene.
-
Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq) and stir at room temperature.
-
Heat the mixture to reflux to induce the Curtius rearrangement, forming the isocyanate.
-
Add tert-butanol to trap the isocyanate as its Boc-protected derivative.
-
Continue to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup and purify the product by column chromatography.
Synthetic Pathway: Curtius Rearrangement
Caption: Synthetic pathway for 4-substituted-4-aminopiperidines via the Curtius rearrangement.
The Hofmann Rearrangement: An Alternative Amide-to-Amine Conversion
Similar to the Curtius rearrangement, the Hofmann rearrangement provides a route to 4-aminopiperidines from the corresponding 4-carboxamides. This method involves the treatment of a primary amide with a halogen (typically bromine) in the presence of a strong base.[8]
Mechanistic Insights and Practical Aspects
The reaction proceeds through the formation of an N-haloamide, which is deprotonated to form an anion that rearranges to an isocyanate with the loss of the halide ion. The isocyanate is then hydrolyzed to the primary amine. While effective, the Hofmann rearrangement can be sensitive to substrate and reaction conditions, and the use of stoichiometric amounts of bromine and strong base may not be ideal for all applications.
Experimental Protocol: Synthesis of 1-Boc-4-aminopiperidine
The following protocol is based on a patented procedure.[9]
Procedure:
-
Prepare 1-Boc-4-piperidinecarboxamide by reacting 4-piperidinecarboxamide with di-tert-butyl dicarbonate.
-
In a separate flask, prepare a solution of sodium hypobromite by dripping bromine into a cold sodium hydroxide solution.
-
Add the 1-Boc-4-piperidinecarboxamide to the sodium hypobromite solution.
-
Heat the mixture to reflux for 3-5 hours.
-
After cooling, carefully adjust the pH to 5-6 with dilute hydrochloric acid.
-
Extract the product with chloroform, dry the organic layer, and concentrate.
-
Crystallize the product from petroleum ether to obtain 1-Boc-4-aminopiperidine as a white solid.
Asymmetric Synthesis: Accessing Chiral Functionalized 4-Aminopiperidines
The synthesis of enantiomerically pure functionalized 4-aminopiperidines is of paramount importance in drug discovery, as different enantiomers can exhibit vastly different pharmacological activities. Several powerful strategies have been developed to achieve this, including asymmetric hydrogenation and biocatalytic transamination.[10][11]
Asymmetric Hydrogenation of Enamides
This approach involves the stereoselective reduction of a prochiral enamide precursor. A notable example is the synthesis of a syn-3-fluoro-4-aminopiperidine derivative, a key intermediate for a CGRP receptor antagonist.[10] The success of this method relies on the careful selection of a chiral catalyst and ligand system to induce high enantioselectivity.[10]
Biocatalytic Transamination
Enzymatic transamination has emerged as a green and highly efficient method for the asymmetric synthesis of chiral amines.[11] Transaminases catalyze the transfer of an amino group from a donor molecule to a prochiral ketone with high stereoselectivity.[12] This approach has been successfully applied to the synthesis of chiral aminopiperidines, offering a sustainable alternative to traditional chemical methods.[10]
Experimental Workflow: Enzymatic Dynamic Kinetic Asymmetric Transamination
Caption: Workflow for the asymmetric synthesis of chiral aminopiperidines using a transaminase.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Reductive Amination | 4-Piperidone | NaBH(OAc)₃, NaBH₃CN, NaBH₄, H₂/Catalyst | Wide substrate scope, operational simplicity, one-pot procedure.[2] | Can lead to over-alkylation, requires careful choice of reducing agent to avoid side reactions.[4] | 60-90% |
| Curtius Rearrangement | 4-Carboxypiperidine | DPPA, NaN₃ | Avoids toxic cyanide reagents, good for 4-substituted derivatives, proceeds with retention of stereochemistry.[6][7] | Use of azides can be hazardous on a large scale.[13] | 70-90% |
| Hofmann Rearrangement | 4-Piperidinecarboxamide | Br₂, NaOH | Utilizes readily available starting materials. | Use of stoichiometric bromine and strong base, can have substrate limitations. | 60-80% |
| Asymmetric Hydrogenation | Prochiral Enamide | Chiral Rh or Ru catalysts | High enantioselectivity.[10] | Requires screening of catalysts and ligands, can be expensive. | 80-97% (variable ee) |
| Enzymatic Transamination | Prochiral Ketone | Transaminase enzyme, Amine donor | High enantioselectivity, environmentally friendly, mild reaction conditions.[11] | Requires enzyme screening and optimization, potential for substrate inhibition.[3] | 60-95% (>99% ee) |
Conclusion
The synthesis of functionalized 4-aminopiperidines is a well-developed field with a diverse toolbox of synthetic methodologies. Reductive amination remains the most versatile and commonly used approach for a wide range of applications. For the synthesis of 4-substituted derivatives, the Curtius rearrangement offers a robust and safer alternative to methods involving cyanides. The Hofmann rearrangement provides another viable route from carboxamides. When enantiopurity is critical, asymmetric hydrogenation and enzymatic transamination have proven to be powerful and highly selective methods.
The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors such as the desired substitution pattern, stereochemical requirements, scalability, cost, and safety. This guide provides a solid foundation for researchers to make informed decisions and to efficiently access the diverse and medicinally important class of functionalized 4-aminopiperidines.
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. (URL: [Link])
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Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. (URL: [Link])
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Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (URL: [Link])
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Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed. (URL: [Link])
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Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil | Request PDF - ResearchGate. (URL: [Link])
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Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - NIH. (URL: [Link])
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A Senior Application Scientist's Guide to Piperidine Building Blocks: A Comparative Analysis of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[1] The strategic functionalization of the piperidine ring is therefore a critical aspect of drug design.
This guide provides an in-depth comparison of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, a versatile but sterically demanding building block, with several key alternative piperidine synthons. We will delve into the nuances of their reactivity, stereochemical implications, and practical applications, supported by experimental insights to inform your synthetic strategies.
The Focal Point: Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a unique building block that features a quaternary carbon at the 4-position, substituted with both an amino group and a methyl ester. This arrangement offers a dense functionalization pattern, allowing for the introduction of diverse substituents in a constrained region of space.
Structural Merits and Challenges:
The primary advantage of this building block lies in its ability to introduce a gem-disubstituted motif, which can be a powerful strategy for exploring chemical space and locking in specific conformations.[2] However, the quaternary center also presents a significant steric challenge. The proximity of the amino and ester groups can hinder their reactivity and necessitate more forcing reaction conditions for transformations such as N-alkylation or amide bond formation.
Alternative Piperidine Building Blocks: A Comparative Overview
To provide a comprehensive perspective, we will compare Methyl 4-aminopiperidine-4-carboxylate dihydrochloride with three distinct and widely used piperidine building blocks:
-
Ethyl Isonipecotate (Ethyl 4-piperidinecarboxylate): A simple, commercially available building block with a secondary amine and an ester at the 4-position.[3][4]
-
Ethyl Nipecotate (Ethyl 3-piperidinecarboxylate): An isomer of ethyl isonipecotate, offering a different substitution pattern and stereochemical possibilities.[5][6]
-
4-Piperidone Monohydrate Hydrochloride: A ketone-containing building block that serves as a versatile precursor for a wide range of 4-substituted piperidines.[7][8]
The following sections will dissect the comparative performance of these building blocks in key synthetic transformations.
Comparative Analysis of Synthetic Utility
The choice of a piperidine building block is dictated by the desired substitution pattern, stereochemistry, and the synthetic route's overall efficiency. Here, we compare our featured molecule with the selected alternatives in common synthetic operations.
Amide Bond Formation
Amide coupling is one of the most frequently employed reactions in drug discovery.[9] The reactivity of the piperidine's secondary amine is a key consideration.
| Building Block | Structural Features & Reactivity in Amide Coupling |
| Methyl 4-aminopiperidine-4-carboxylate dihydrochloride | The secondary amine is sterically hindered by the adjacent methyl ester and the quaternary center. This can lead to slower reaction rates and may require more potent coupling agents or higher temperatures to achieve good yields. The presence of the free amine at the 4-position also necessitates a protection strategy to ensure selective acylation of the ring nitrogen. |
| Ethyl Isonipecotate | Possesses a less sterically encumbered secondary amine compared to the 4,4-disubstituted analog, generally leading to higher yields and faster reaction times in amide coupling reactions under standard conditions (e.g., HATU, EDC/HOBt).[3][4] |
| Ethyl Nipecotate | Similar to ethyl isonipecotate, the secondary amine is readily acylated. The 3-ester substitution pattern can influence the conformation of the resulting amide, which can be a key design element in modulating biological activity.[5][6] |
| 4-Piperidone Monohydrate Hydrochloride | The ketone functionality is the primary reactive handle. Amide bond formation would typically follow a reductive amination sequence, where the ketone is first converted to an amine, which is then acylated. This multi-step process offers versatility but is less direct than coupling with a pre-existing amine.[7][8] |
N-Alkylation
Introducing substituents on the piperidine nitrogen is a common strategy to modulate a compound's properties.
| Building Block | Structural Features & Reactivity in N-Alkylation |
| Methyl 4-aminopiperidine-4-carboxylate dihydrochloride | Similar to amide coupling, N-alkylation of the ring nitrogen is subject to steric hindrance. Reductive amination or direct alkylation with reactive electrophiles may require optimization to achieve high conversion. The primary amine at the 4-position must be protected to prevent undesired side reactions. |
| Ethyl Isonipecotate | The secondary amine is readily alkylated via reductive amination or direct reaction with alkyl halides, generally providing good to excellent yields under standard conditions.[3][4] |
| Ethyl Nipecotate | The reactivity of the secondary amine in N-alkylation is comparable to that of ethyl isonipecotate. The position of the ester at C3 may have a subtle electronic effect on the amine's nucleophilicity but is not expected to significantly hinder the reaction.[5][6] |
| 4-Piperidone Monohydrate Hydrochloride | N-alkylation is typically performed as one of the initial steps, often before further modification of the ketone. This allows for the introduction of a wide variety of N-substituents early in the synthetic sequence.[7][8] |
Introduction of Stereochemistry
The three-dimensional arrangement of substituents on the piperidine ring is often crucial for biological activity.[1][10]
| Building Block | Stereochemical Considerations |
| Methyl 4-aminopiperidine-4-carboxylate dihydrochloride | This molecule is achiral due to the plane of symmetry. It is primarily used to create a specific, rigid substitution pattern at the 4-position. |
| Ethyl Isonipecotate | Achiral. The introduction of chirality typically requires subsequent reactions on the ring or the use of chiral auxiliaries. |
| Ethyl Nipecotate | This building block is chiral and is commercially available in both racemic and enantiomerically pure forms. This provides a direct route to chiral 3-substituted piperidines, which can be advantageous in drug design.[6][11] |
| 4-Piperidone Monohydrate Hydrochloride | Achiral. However, the ketone can be a versatile handle for diastereoselective and enantioselective transformations to introduce chirality at the 4-position or adjacent carbons. |
Experimental Protocols
To provide a practical context, the following are representative, step-by-step methodologies for key transformations involving these building blocks.
Protocol 1: Amide Coupling of Ethyl Isonipecotate
This protocol describes a standard amide coupling reaction using HATU as the coupling agent.
Workflow Diagram:
Amide Coupling Workflow
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at room temperature, add HATU (1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol).
-
Stir the mixture for 15 minutes to pre-activate the carboxylic acid.
-
Add Ethyl Isonipecotate (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated ethyl isonipecotate.
Protocol 2: Reductive Amination of 4-Piperidone Monohydrate Hydrochloride
This protocol details a two-step sequence for the synthesis of a 4-amino-piperidine derivative followed by N-acylation.
Workflow Diagram:
Reductive Amination and Acylation Workflow
Procedure:
Step 1: Reductive Amination
-
To a suspension of 4-Piperidone Monohydrate Hydrochloride (1.0 mmol) and a primary amine (1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL), add sodium triacetoxyborohydride (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-amino-piperidine derivative, which can often be used in the next step without further purification.
Step 2: N-Acylation
-
Dissolve the crude 4-amino-piperidine derivative (1.0 mmol) in DCM (10 mL) and cool to 0 °C.
-
Add triethylamine (1.5 mmol) followed by the dropwise addition of an acyl chloride (1.1 mmol).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the residue by column chromatography to obtain the final N-acyl-4-amino-piperidine product.
Conclusion
The selection of a piperidine building block is a critical decision in the design of novel therapeutics. Methyl 4-aminopiperidine-4-carboxylate dihydrochloride offers a unique opportunity to introduce a 4,4-disubstituted pattern, which can be invaluable for creating sterically constrained and conformationally rigid molecules. However, its inherent steric hindrance necessitates careful consideration of reaction conditions and may lead to lower yields compared to less substituted analogs.
In contrast, alternatives like Ethyl Isonipecotate and Ethyl Nipecotate provide more straightforward reactivity for standard transformations like amide coupling and N-alkylation, with the latter offering the advantage of readily available chirality. 4-Piperidone Monohydrate Hydrochloride stands out as a versatile precursor, enabling the synthesis of a vast array of 4-substituted piperidines through multi-step sequences.
Ultimately, the optimal choice will depend on the specific synthetic goals, the desired final structure, and the balance between synthetic complexity and the potential for discovering novel, potent, and selective drug candidates. This guide serves as a foundational resource to aid researchers in making informed decisions when navigating the rich and diverse landscape of piperidine building blocks.
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A Senior Application Scientist's Guide to Screening the Biological Activity of Methyl 4-aminopiperidine-4-carboxylate Dihydrochloride Analogs
Introduction: The Strategic Value of the 4-Aminopiperidine Scaffold
The 4-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its conformational pre-organization and the presence of a basic nitrogen atom allow for favorable interactions with a multitude of biological targets. Derivatives of this scaffold have demonstrated a wide range of biological activities, including antiviral, antifungal, and cognition-enhancing properties.[1][2][3] A systematic screening of a library of analogs derived from a core molecule like Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a critical step in identifying novel lead compounds for drug discovery programs.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust screening cascade. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach. The objective is to efficiently identify and characterize promising candidates from a chemical library, comparing their performance and providing a clear path for further development.
The Screening Cascade: A Multi-Tiered Strategy for Hit Identification
A successful screening campaign does not rely on a single assay but rather on a strategically designed cascade. This tiered approach allows for the rapid and cost-effective evaluation of a large number of compounds in the initial phases, with progressively more complex and biologically relevant assays reserved for a smaller number of promising hits. This strategy maximizes the chances of identifying true positives while minimizing the resources spent on inactive or undesirable compounds.
Our proposed screening cascade is divided into three main tiers:
-
Primary Screening: High-throughput, target-agnostic assays to broadly assess the biological activity of the entire library. The primary goal is to identify "hits" and flag compounds with undesirable properties, such as general cytotoxicity.
-
Secondary Screening: Target-based assays focused on specific molecular targets or pathways suggested by the known pharmacology of the 4-aminopiperidine scaffold. This tier aims to elucidate the mechanism of action of the primary hits.
-
Tertiary Screening: Cell-based functional assays to confirm the activity of secondary hits in a more physiologically relevant context and to assess their functional effects on cellular processes.
The following diagram illustrates this hierarchical workflow:
Caption: A multi-tiered screening cascade for analog library evaluation.
Tier 1: Primary Screening - Casting a Wide Net
The initial step involves subjecting the entire library to high-throughput screens (HTS) to identify compounds with any biological activity.[4][5] These assays should be robust, reproducible, and amenable to automation.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Rationale: This is a critical first-pass filter. It helps to identify compounds that are overtly toxic to cells, which may not be desirable for most therapeutic applications. Furthermore, it establishes a non-toxic concentration range for each compound to be used in subsequent cell-based assays, preventing false positives due to cell death. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the library compounds in culture medium. The final concentration should typically range from 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the data to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: The piperidine scaffold is present in many natural and synthetic antimicrobial agents.[7][8] This assay will identify any analogs with antibacterial or antifungal activity. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a substance.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow bacterial (e.g., E. coli, S. aureus) or fungal (e.g., C. albicans) strains in their respective broth media overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the library compounds in the appropriate broth medium.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (a known antibiotic like ampicillin or an antifungal like terbinafine) and a negative control (inoculum without any compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Tier 2: Secondary Screening - Unveiling the Mechanism
Hits from the primary screen are advanced to target-based assays to understand how they exert their effects. Based on existing literature, 4-aminopiperidine derivatives are known to interact with various receptors, including sigma receptors.[9][10] Therefore, a radioligand binding assay is an excellent choice for secondary screening.
Protocol 3: Radioligand Receptor Binding Assay
Rationale: This assay directly measures the ability of a compound to bind to a specific receptor.[11][12] It is a powerful tool for determining the affinity (Ki) of a compound for its target. A competitive binding assay is used, where the library compound competes with a known radiolabeled ligand for binding to the receptor.
Caption: Principle of a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., Sigma-1 receptor). This is typically done by cell lysis and centrifugation to isolate the membrane fraction.
-
Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of the radioligand (e.g., [³H]-pentazocine for the Sigma-1 receptor), and varying concentrations of the library compound.
-
Define Controls:
-
Total Binding: Membranes + Radioligand (no competitor).
-
Non-specific Binding: Membranes + Radioligand + a high concentration of a known unlabeled ligand (e.g., haloperidol) to saturate the receptors.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to allow the binding to reach equilibrium.[9]
-
Filtration and Washing: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate the bound radioligand from the unbound.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 3: Tertiary Screening - Confirming Functional Activity
The final step is to confirm that the binding of the compound to its target translates into a functional cellular response. Cell-based assays provide a more biologically relevant system than isolated receptor preparations.[13][14][15]
Protocol 4: Cell-Based Functional Assay (e.g., cAMP Assay for Gαi-coupled GPCRs)
Rationale: If the target receptor identified in the secondary screen is a G-protein coupled receptor (GPCR), a functional assay like a cAMP assay can determine whether the compound acts as an agonist or an antagonist. For instance, if the target is a Gαi-coupled receptor, an agonist will inhibit the production of cyclic AMP (cAMP).
Step-by-Step Methodology:
-
Cell Culture: Use a cell line stably expressing the target GPCR (e.g., CHO-K1 cells).
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with the library compound at various concentrations for a specific duration.
-
Stimulation: Add a known agonist (for antagonist mode) or a cAMP-inducing agent like forskolin (for agonist mode) to stimulate the adenylyl cyclase enzyme.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP production against the compound concentration to determine the IC₅₀.
-
Data Presentation and Comparison
To effectively compare the performance of the analogs, all quantitative data should be summarized in a structured table. This allows for a clear overview of the activity profile of each compound and facilitates preliminary Structure-Activity Relationship (SAR) analysis.
Table 1: Hypothetical Screening Data for Methyl 4-aminopiperidine-4-carboxylate Analogs
| Compound ID | Structure Modification | Cytotoxicity IC₅₀ (µM) | Antimicrobial MIC (µM) vs S. aureus | Receptor Binding Ki (nM) (Sigma-1) | Functional Assay EC₅₀ (nM) (cAMP) |
| Parent | - | >100 | 50 | 1200 | >10000 |
| Analog A | N-benzyl substitution | >100 | 25 | 85 | 150 |
| Analog B | Methyl ester to Amide | 80 | 12.5 | 450 | 2500 |
| Analog C | N-phenethyl substitution | 95 | 30 | 15 | 25 |
| Analog D | 4-fluoro-benzyl on N | >100 | 28 | 20 | 30 |
From this hypothetical data, we can draw preliminary SAR insights. For example, N-alkylation with aromatic groups (Analogs A, C, D) appears to significantly increase affinity for the Sigma-1 receptor compared to the parent compound. The conversion of the ester to an amide (Analog B) improves antimicrobial activity but reduces receptor affinity. These initial findings are crucial for guiding the next cycle of chemical synthesis and optimization in a hit-to-lead program.[16]
Conclusion
Screening a library of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride analogs requires a logical, multi-tiered approach to efficiently identify compounds with desired biological activities. By starting with broad phenotypic screens to assess cytotoxicity and general bioactivity, followed by specific target-based assays to determine mechanism and affinity, and finally confirming activity in functional cell-based assays, researchers can build a comprehensive profile for each analog. This systematic process, coupled with clear data presentation and preliminary SAR analysis, provides a solid foundation for advancing the most promising compounds into the next phase of drug discovery.
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Lee, J., et al. (2021). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]
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Ali, S., et al. (2015). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. ResearchGate. Available at: [Link]
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Hamnett, R. (2025). Cell-Based Assays Guide. Antibodies.com. Available at: [Link]
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UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
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Kim, H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]
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High-Throughput Screening @ The Nucleus. Compound Libraries Available for HTS. Stanford University. Available at: [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Development for Novel Compounds Derived from Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous testing and validation. The versatile starting material, Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, serves as a foundational building block for a diverse range of potentially therapeutic compounds. Previous research has highlighted the potential of its derivatives in antifungal, antiviral, and neurological applications. This guide provides an in-depth technical comparison of essential in vitro assays to effectively characterize and advance these novel compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative scientific principles.
The Strategic Imperative of a Tiered In Vitro Screening Approach
A successful in vitro screening cascade for novel compounds derived from Methyl 4-aminopiperidine-4-carboxylate dihydrochloride should be approached as a tiered strategy. This begins with broad, high-throughput screens to identify initial "hits" and progressively moves towards more complex, physiologically relevant assays to characterize the mechanism of action and potential liabilities of the most promising candidates. This strategic funneling of compounds conserves resources and provides a robust data package for informed decision-making.
Caption: A tiered in vitro screening cascade for drug discovery.
Part I: Antifungal Activity - Targeting Ergosterol Biosynthesis
The 4-aminopiperidine core has been identified as a promising lead structure for the development of novel antifungals that target ergosterol biosynthesis.[1] Ergosterol is a critical component of the fungal cell membrane, and its disruption leads to cell death. Key enzymes in this pathway, such as lanosterol 14-alpha-demethylase (CYP51) and sterol C14-reductase (ERG24), are excellent targets for therapeutic intervention.[2]
Biochemical Assays: Direct Enzyme Inhibition
Biochemical assays provide a direct measure of a compound's ability to inhibit a purified enzyme, offering a clean and mechanistic understanding of its activity.
CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway and a primary target for azole antifungal drugs.[3]
Principle: This assay measures the enzymatic activity of recombinant CYP51 in the presence and absence of test compounds. The conversion of the substrate, lanosterol, to its product can be monitored using various detection methods.
Experimental Protocol:
-
Reagents:
-
Recombinant human or fungal CYP51A1
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 200 mM NaCl and 0.1 mM EDTA)[4]
-
Test compounds and a known inhibitor (e.g., ketoconazole) as a positive control.
-
-
Procedure:
-
Pre-incubate a mixture of CYP51 and CPR at room temperature.[5]
-
Add the test compound at various concentrations to the enzyme mixture.
-
Initiate the reaction by adding lanosterol and NADPH.[5]
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Extract the sterols using an organic solvent like ethyl acetate.[4][5]
-
Analyze the product formation using HPLC or LC-MS.
-
Data Analysis: The percentage of inhibition is calculated by comparing the product formation in the presence of the test compound to the vehicle control. IC50 values are then determined from dose-response curves.
ERG24 is another key enzyme in the ergosterol pathway, responsible for reducing the C14=C15 double bond of sterol intermediates.[2][6]
Principle: Similar to the CYP51 assay, this involves measuring the activity of purified or membrane-preparations containing ERG24.
Experimental Protocol:
-
Reagents:
-
Yeast microsomes or purified recombinant ERG24.
-
Substrate (e.g., 4,4-dimethyl-cholesta-8,14,24-trienol).
-
NADPH (cofactor).
-
Assay buffer.
-
Test compounds and a known inhibitor (e.g., fenpropimorph).
-
-
Procedure:
-
Incubate the enzyme source with the test compound.
-
Initiate the reaction by adding the substrate and NADPH.
-
After incubation, stop the reaction and extract the sterols.
-
Analyze the substrate consumption or product formation by GC-MS or LC-MS.
-
Data Analysis: Determine the IC50 values from the dose-dependent inhibition of ERG24 activity.
Cell-Based Assays: Assessing Whole-Cell Antifungal Activity
Cell-based assays provide a more physiologically relevant context by evaluating the compound's effect on intact fungal cells.
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Principle: Fungal cells are exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.
Experimental Protocol:
-
Materials:
-
Fungal strain (e.g., Candida albicans, Aspergillus fumigatus).
-
Growth medium (e.g., RPMI-1640).
-
96-well microtiter plates.
-
Test compounds and a known antifungal (e.g., fluconazole) as a positive control.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the microtiter plate.
-
Add a standardized inoculum of the fungal suspension to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at 600 nm.
-
Data Analysis: The MIC value is reported as the lowest concentration that causes a significant reduction in growth compared to the control.
Part II: Antiviral Activity - A Multi-pronged Approach
Derivatives of the 4-aminopiperidine scaffold have also shown promise as antiviral agents. A thorough in vitro evaluation involves assessing both the direct antiviral efficacy and the potential for compound-induced cytotoxicity.
Cytotoxicity Assays: Establishing a Therapeutic Window
Before assessing antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. This is essential for calculating the selectivity index (SI), a key indicator of a drug's therapeutic potential.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of cells via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[7] | Inexpensive, widely used. | Can be affected by compounds that interfere with the redox potential of the cell.[7] |
| MTS Assay | Similar to MTT, but the formazan product is soluble in the cell culture medium, simplifying the protocol. | Simpler and faster than MTT. | Similar potential for interference as MTT. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures the amount of ATP present, which is an indicator of metabolically active cells.[8] | Highly sensitive, rapid, and suitable for high-throughput screening.[7][8] | More expensive than colorimetric assays. |
Recommendation: For initial high-throughput screening, the CellTiter-Glo® assay is often preferred due to its sensitivity and simple "add-mix-measure" protocol.[8] However, the MTT or MTS assays can be cost-effective alternatives for smaller-scale studies.
Caption: A generalized workflow for cell-based cytotoxicity assays.
Antiviral Efficacy Assays: Quantifying Viral Inhibition
The PRNT is considered the gold standard for measuring the ability of a compound to neutralize a virus and prevent it from infecting cells.[9]
Principle: A known amount of virus is pre-incubated with different concentrations of the test compound before being added to a monolayer of susceptible host cells. An overlay is added to restrict viral spread to adjacent cells, resulting in the formation of localized areas of cell death called plaques. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.
Experimental Protocol:
-
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2).
-
Virus stock of known titer.
-
96-well plates.
-
Semi-solid overlay (e.g., methylcellulose or agarose).
-
Staining solution (e.g., crystal violet).
-
Test compounds.
-
-
Procedure:
-
Seed host cells in 96-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Mix the compound dilutions with a fixed amount of virus and incubate for a set period (e.g., 1 hour at 37°C).[10]
-
Add the virus-compound mixture to the cell monolayers.[10]
-
After an adsorption period, remove the inoculum and add the semi-solid overlay.[10]
-
Incubate for several days to allow for plaque formation.
-
Fix and stain the cells to visualize and count the plaques.[11]
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The EC50 (50% effective concentration) is then determined.
Part III: Neurological Activity - Exploring CNS Targets
Derivatives of 4-aminopiperidine have been investigated for their potential to treat neurodegenerative disorders and for their analgesic properties.[12] Key targets in the central nervous system (CNS) include G-protein coupled receptors (GPCRs) like opioid receptors and enzymes such as monoamine oxidases (MAOs).
GPCR-Targeted Assays: Unraveling Receptor Interactions
These assays are fundamental for determining the affinity of a compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured.
Experimental Protocol:
-
Reagents:
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.[13]
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.[13]
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 is determined from the competition binding curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
This is a functional assay that measures the activation of G-proteins following agonist binding to a GPCR.
Principle: In the presence of an agonist, the GPCR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the activated G-protein and can be quantified.[14]
Experimental Protocol:
-
Reagents:
-
Cell membranes expressing the GPCR of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer.
-
Test compounds (potential agonists).
-
-
Procedure:
-
Incubate the cell membranes with the test compound and GDP.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate to allow for [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: The EC50 and Emax (maximum effect) values are determined from the dose-response curve of agonist-stimulated [³⁵S]GTPγS binding.
Caption: Simplified schematic of GPCR activation leading to GTPγS binding.
Enzyme Inhibition Assays for Neurological Targets
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibitors are used to treat depression and neurodegenerative diseases.
Principle: The MAO-Glo™ Assay is a luminescent assay that measures the activity of MAO enzymes. A luminogenic MAO substrate is converted by MAO into a product that is then acted upon by a detection reagent to produce light. The amount of light is directly proportional to MAO activity.[15]
Experimental Protocol:
-
Reagents (from Promega MAO-Glo™ Assay kit):
-
MAO Substrate.
-
MAO Reaction Buffer.
-
Luciferin Detection Reagent.
-
Recombinant MAO-A or MAO-B enzyme.
-
Test compounds and known inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B).
-
-
Procedure:
-
Add the MAO enzyme, assay buffer, and test compound to a 96-well plate.
-
Initiate the reaction by adding the MAO substrate.[16]
-
Incubate at room temperature for 1 hour.[16]
-
Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal.[16]
-
Incubate for 20 minutes to stabilize the signal.[16]
-
Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for each MAO isoform to assess both potency and selectivity.
Data Presentation and Interpretation
For all assays, it is critical to present the data in a clear and standardized format. Dose-response curves should be generated, and key parameters such as IC50, EC50, MIC, and CC50 should be calculated and tabulated for easy comparison between different compounds.
Example Data Table:
| Compound ID | Target/Assay | IC50/EC50/MIC (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Compound A | CYP51 Inhibition | 0.5 | >100 | - |
| Compound B | Antiviral (PRNT) | 2.1 | 50 | 23.8 |
| Compound C | Mu-Opioid Binding (Ki) | 0.05 | >100 | - |
| Compound D | MAO-A Inhibition | 1.2 | >100 | - |
| Compound D | MAO-B Inhibition | 15.5 | >100 | - |
Conclusion
The development of in vitro assays for compounds synthesized from Methyl 4-aminopiperidine-4-carboxylate dihydrochloride requires a thoughtful and systematic approach. By employing a tiered screening strategy that encompasses biochemical, cell-based, and functional assays, researchers can efficiently identify and characterize promising drug candidates. This guide provides a framework for selecting and implementing appropriate assays for antifungal, antiviral, and neurological targets, emphasizing the importance of robust protocols and clear data interpretation. The ultimate goal is to generate a comprehensive in vitro data package that de-risks the progression of novel compounds into further preclinical and clinical development.
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A Senior Application Scientist's Guide to Confirming the Absolute Stereochemistry of Methyl 4-aminopiperidine-4-carboxylate Dihydrochloride
In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its absolute stereochemistry—is not a mere academic curiosity; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules such as the enantiomers of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, a versatile building block in medicinal chemistry, an unambiguous assignment of the (R) or (S) configuration is paramount. The differential interaction of enantiomers with chiral biological targets can lead to profound differences in pharmacological activity, with one enantiomer providing the desired therapeutic effect while the other may be inactive or, in the worst-case scenario, toxic.
This guide provides an in-depth comparison of the principal analytical methodologies for determining the absolute stereochemistry of chiral molecules like Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the selection of the most appropriate technique for your research needs.
The Analytical Gauntlet: A Comparative Overview
There are four primary methods for the unambiguous determination of absolute configuration: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.[] Each technique possesses a unique set of strengths and limitations, and the optimal choice is contingent upon the physicochemical properties of the analyte and the research context.
Below is a summary table for a quick comparison of these techniques.
| Method | Sample State | Sample Amount | Destructive? | Key Advantage | Key Limitation |
| X-ray Crystallography | Crystalline Solid | µg to mg | No | Unambiguous 3D structure | Requires a suitable single crystal |
| Vibrational Circular Dichroism (VCD) | Solution, Neat Liquid | mg | No | Applicable to a wide range of molecules in solution | Requires computational modeling for interpretation |
| Electronic Circular Dichroism (ECD) | Solution | µg to mg | No | High sensitivity for molecules with chromophores | Limited applicability for molecules without UV-Vis chromophores |
| NMR (Mosher's Method) | Solution | mg | Yes (derivatization) | Does not require specialized equipment beyond NMR | Requires chemical modification and careful spectral analysis |
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration.[2] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.
The Causality Behind the Experiment
The ability to determine absolute stereochemistry via X-ray crystallography hinges on the phenomenon of anomalous dispersion.[3][4] When the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor of that atom gains an imaginary component.[5][6] This leads to a breakdown of Friedel's law, which states that the intensities of the (h,k,l) and (-h,-k,-l) reflections are equal. By carefully measuring the differences in intensity between these Friedel pairs, the absolute configuration of the molecule can be determined.[6]
Experimental Workflow
Step-by-Step Protocol:
-
Crystal Growth: Obtain a high-quality single crystal of the enantiomerically pure Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount the crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data, ensuring to measure Friedel pairs.
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map and solve the crystal structure. Refine the atomic positions and thermal parameters.
-
Absolute Structure Determination: Determine the absolute structure by calculating the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure.
Field-Proven Insights
-
Strengths: Provides a definitive and unambiguous assignment of the absolute configuration and the complete 3D structure of the molecule in the solid state.[2]
-
Weaknesses: The primary bottleneck is the requirement for a suitable single crystal, which can be difficult and time-consuming to obtain. Not all compounds crystallize readily.
-
For Methyl 4-aminopiperidine-4-carboxylate dihydrochloride: As a salt, this compound has a good probability of forming crystals. The presence of chlorine atoms can be advantageous for anomalous dispersion measurements.
Vibrational Circular Dichroism (VCD): A Solution-State Powerhouse
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8] It is the vibrational analogue of electronic circular dichroism.
The Causality Behind the Experiment
VCD spectra are sensitive to the three-dimensional arrangement of atoms and provide a unique fingerprint of a molecule's absolute configuration in solution.[9] The determination of absolute stereochemistry is achieved by comparing the experimentally measured VCD spectrum with the theoretically predicted spectrum for a known enantiomer, typically calculated using density functional theory (DFT).[10] A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.[10]
Experimental Workflow
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically pure compound in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a relatively high concentration.
-
Spectral Measurement: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Perform a thorough conformational search for one enantiomer of the molecule.
-
For each low-energy conformer, calculate the VCD and IR spectra using DFT.
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the bands confirms the absolute configuration of the enantiomer used in the calculation.
Field-Proven Insights
-
Strengths: Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[10] It provides information about the solution-state conformation.[10]
-
Weaknesses: Requires access to computational resources and expertise in DFT calculations. The accuracy of the result is dependent on the quality of the computational model. VCD signals can be weak, necessitating higher sample concentrations.[7]
-
For Methyl 4-aminopiperidine-4-carboxylate dihydrochloride: VCD is a strong candidate for this molecule, especially if crystallization proves difficult. The flexibility of the piperidine ring will require a thorough conformational analysis.
Electronic Circular Dichroism (ECD): Leveraging Chromophores
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible (UV-Vis) region.[11] This technique is particularly sensitive to the stereochemistry of molecules containing chromophores.
The Causality Behind the Experiment
ECD signals, also known as Cotton effects, arise from electronic transitions within a chiral molecule.[11] The sign and magnitude of these signals are highly dependent on the spatial arrangement of atoms around the chromophore. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum mechanical calculations for a chosen enantiomer.[11]
Experimental Workflow
The workflow for ECD is analogous to that of VCD, with the primary difference being the type of spectrometer used and the focus on electronic rather than vibrational transitions.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure compound in a UV-transparent solvent.
-
Spectral Measurement: Record the ECD and UV-Vis spectra.
-
Computational Modeling: Perform a conformational analysis and Time-Dependent DFT (TD-DFT) calculations to predict the ECD spectrum for one enantiomer.
-
Spectral Comparison: Match the experimental spectrum with the calculated spectrum to assign the absolute configuration.
Field-Proven Insights
-
Strengths: High sensitivity, requiring smaller sample amounts than VCD. It is a well-established technique with robust computational methods.
-
Weaknesses: The molecule must possess a suitable chromophore that absorbs in the accessible UV-Vis range. Molecules without strong chromophores will exhibit weak or no ECD signals.
-
For Methyl 4-aminopiperidine-4-carboxylate dihydrochloride: The ester carbonyl group is a weak chromophore, which may lead to weak ECD signals. Derivatization with a chromophoric group can be employed to enhance the signal, but this adds an extra synthetic step.
NMR Spectroscopy: The Mosher Method
For chiral molecules containing hydroxyl or amine groups, the Mosher method is a powerful NMR-based technique for determining absolute configuration.[12] It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[12]
The Causality Behind the Experiment
The reaction of a chiral secondary amine (like the one in our target molecule) with the (R)- and (S)-enantiomers of a chiral acyl chloride (Mosher's acid chloride) produces a pair of diastereomers.[13] These diastereomers are distinct chemical entities and will exhibit different chemical shifts in their ¹H NMR spectra.[12] By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed stereocenter, the absolute configuration of the original amine can be deduced based on a conformational model of the diastereomers.[14]
Experimental Workflow
Sources
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- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Conformational Effects of Piperidine Scaffolds for Medicinal Chemistry
Welcome to a detailed exploration of the piperidine scaffold, a cornerstone of modern medicinal chemistry. As researchers and drug development professionals, our ability to rationally design molecules with optimal properties hinges on a deep understanding of their three-dimensional structure. This guide provides a comparative analysis of the conformational effects of different piperidine scaffolds, moving from fundamental principles to their application in designing conformationally restricted analogues for enhanced drug efficacy. We will delve into the causality behind experimental choices and provide the data and protocols necessary to apply these concepts in your own research.
The Dynamic Heart of the Matter: Piperidine's Conformational Landscape
The piperidine ring is not a static, flat hexagon. It predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. In this conformation, the substituents attached to the carbon atoms can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).
These two chair forms are in rapid equilibrium through a process called ring inversion or "ring flipping." During this process, all axial positions become equatorial, and vice versa.
Caption: Dynamic equilibrium between two chair conformers of piperidine.
The position of the N-H proton also influences stability. The conformer with the N-H bond in the equatorial position is generally more stable than the one with it in the axial position in the gas phase and nonpolar solvents. However, in polar solvents, the axial conformer may become more stable. This equilibrium is rapid, with a lower energy barrier for nitrogen inversion compared to the overall ring flip.
Quantifying Conformational Preference: The Role of A-Values
When a substituent is introduced onto the piperidine ring, it will generally prefer the more spacious equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring. These unfavorable interactions are known as 1,3-diaxial interactions .
The energetic cost of forcing a substituent into the axial position is quantified by the A-value , which is the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the equatorial position.
Caption: Steric strain between an axial substituent and axial hydrogens.
Table 1: Comparative A-Values for Common Substituents
| Substituent | A-Value (kcal/mol) | Equatorial Preference | Rationale |
| -CH₃ (Methyl) | 1.7 | Strong | Moderate steric bulk leads to significant 1,3-diaxial strain. |
| -Ph (Phenyl) | ~3.0 | Very Strong | Large, planar group causes severe steric hindrance in the axial position. |
| -tBu (tert-Butyl) | >4.5 | Overwhelming | Extremely bulky group effectively "locks" the conformation with the substituent in the equatorial position. |
| -OH (Hydroxyl) | 0.6 - 1.0 | Moderate | Smaller size results in less steric strain compared to alkyl groups. |
| -F (Fluoro) | ~0.25 | Weak | Small atomic radius leads to minimal 1,3-diaxial interactions. |
Note: A-values are context-dependent and can vary slightly based on the solvent and substitution pattern on the piperidine ring.
Experimental and Computational Workflows for Conformational Analysis
Determining the preferred conformation of a piperidine scaffold is not merely theoretical. It requires robust experimental and computational validation.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the conformation of piperidines in solution. The key is to analyze the coupling constants (J-values) between vicinal protons.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. If the spectrum is complex, 2D NMR experiments like COSY (Correlation Spectroscopy) are essential to assign proton signals accurately.
-
Analysis of Coupling Constants (J-values):
-
Measure the coupling constant between a proton on a carbon bearing a substituent (e.g., H-4) and its adjacent methylene protons (H-3 and H-5).
-
Interpretation based on the Karplus Relationship:
-
A large J-value (typically 8-13 Hz) indicates a dihedral angle of ~180°, which corresponds to an axial-axial relationship between the coupled protons. This implies the substituent is in the equatorial position.
-
A small J-value (typically 1-5 Hz) indicates a dihedral angle of ~60°, corresponding to an axial-equatorial or equatorial-equatorial relationship. This suggests the substituent is in the axial position.
-
-
Computational Workflow: Energy Minimization
Computational chemistry provides invaluable insights into the relative stabilities of different conformers.
Caption: A typical computational workflow for conformational analysis.
Comparative Analysis of Piperidine Scaffolds in Drug Design
The ability to control the conformation of the piperidine ring is a powerful strategy in medicinal chemistry to enhance binding affinity, selectivity, and pharmacokinetic properties.
Scaffold 1: Flexible Substituted Piperidines
-
Description: Simple mono- or di-substituted piperidines that can freely undergo ring inversion.
-
Conformational Effect: The conformational equilibrium is governed by the A-values of the substituents. For a molecule to bind its biological target, it must adopt the correct "bioactive" conformation. A flexible ligand must pay an entropic penalty to adopt this conformation upon binding.
-
Application: Often used in initial lead discovery due to their synthetic accessibility. The flexibility allows the molecule to adapt to different binding pockets.
Scaffold 2: Conformationally Restricted Bicyclic Scaffolds
-
Description: Scaffolds where the piperidine ring is fused to another ring, creating a rigid bicyclic system (e.g., decahydroquinolines, tropanes).
-
Conformational Effect: Ring fusion "locks" the piperidine into a single, rigid chair or boat-like conformation. This removes the dynamic equilibrium.
-
Application: Used in lead optimization to "pre-organize" the molecule into its bioactive conformation. By locking the desired conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity and selectivity.
Caption: Conformational restriction reduces the entropic cost of binding.
Conclusion
The conformational behavior of the piperidine scaffold is a critical design element in medicinal chemistry. A thorough understanding of the principles governing its three-dimensional structure—from the steric demands of simple substituents to the rigidifying effects of bicyclic systems—empowers the rational design of more potent and selective therapeutics. By leveraging the experimental and computational protocols outlined in this guide, researchers can effectively analyze and engineer the conformation of piperidine-containing molecules to achieve desired pharmacological outcomes.
References
-
Wikipedia. Piperidine.[Link]
-
Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial.[Link]
-
Chemistry LibreTexts. Conformations of Monosubstituted Cyclohexanes.[Link]
-
Chemistry LibreTexts. Conformations of Disubstituted Cyclohexanes.[Link]
-
Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes.[Link]
-
ResearchGate. Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine.[Link]
A Comprehensive Guide to the Validation of a Novel HPLC Method for the Analysis of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
In the landscape of pharmaceutical development and quality control, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, a key building block in the synthesis of various pharmaceutical agents, requires a robust analytical method to ensure its purity, identity, and stability. This guide presents a comprehensive validation of a new, highly efficient High-Performance Liquid Chromatography (HPLC) method designed for this purpose. We will delve into the rationale behind the method development, a detailed validation protocol following international guidelines, and a comparative analysis against other potential analytical techniques.
Introduction: The Analytical Challenge
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a polar compound that lacks a strong chromophore, presenting a challenge for direct analysis by UV-based HPLC, a workhorse in many analytical laboratories.[1] This necessitates a carefully developed analytical strategy to achieve the required sensitivity, specificity, and robustness. The novel method presented herein utilizes a pre-column derivatization technique to introduce a UV-active moiety, enabling reliable and sensitive quantification.
This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practicalities of HPLC method validation. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA).[2][3][4][5][6]
The Novel HPLC Method: A Strategic Approach
The developed method is a reverse-phase HPLC (RP-HPLC) method coupled with UV detection following pre-column derivatization with a suitable agent, such as benzoyl chloride, to enhance detectability.[7][8]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Rationale for Method Selection:
-
Derivatization: The choice of benzoyl chloride as a derivatizing agent is based on its rapid and quantitative reaction with primary amines to form a stable, UV-active benzamide derivative.[7][8]
-
RP-HPLC: A C18 column is a versatile and widely used stationary phase that provides excellent separation for a broad range of compounds, including the derivatized analyte.
-
Gradient Elution: A gradient elution is employed to ensure optimal separation of the derivatized analyte from any potential impurities and unreacted derivatizing agent, while also minimizing the analysis time.
-
UV Detection: Detection at 230 nm provides a good response for the benzamide derivative, ensuring high sensitivity.
Method Validation: A Deep Dive into Performance
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] The following sections detail the experimental design and acceptance criteria for each validation parameter.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a sample of the derivatized Methyl 4-aminopiperidine-4-carboxylate dihydrochloride standard.
-
Analyze a sample of the underivatized compound.
-
Analyze a sample of the derivatized compound spiked with potential impurities.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte and analyze the resulting solutions.
Acceptance Criteria:
-
The blank should show no interfering peaks at the retention time of the derivatized analyte.
-
The peak for the derivatized analyte should be well-resolved from any peaks due to impurities or degradation products (resolution > 2).
-
The peak purity of the analyte should be confirmed using a photodiode array (PDA) detector.
Expected Results: The proposed method is expected to be highly specific, with no interference from common impurities or degradation products.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the derivatized analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
Linearity Plot: A graph of Mean Peak Area vs. Concentration would be generated, and a linear regression analysis performed.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
Experimental Protocol:
-
Prepare samples of a known concentration (e.g., a placebo matrix) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percent recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.[2]
Data Presentation:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.8 | 99.8 |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
3.4.1. Repeatability (Intra-assay Precision)
Repeatability expresses the precision under the same operating conditions over a short interval of time.
Experimental Protocol:
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
Acceptance Criteria:
-
The RSD of the results should be ≤ 1.0%.[2]
3.4.2. Intermediate Precision (Inter-assay Precision)
Intermediate precision expresses the within-laboratory variations, such as different days, different analysts, or different equipment.
Experimental Protocol:
-
Repeat the repeatability experiment on a different day, with a different analyst, and on a different HPLC system.
Acceptance Criteria:
-
The RSD of the combined results from both days should be ≤ 2.0%.[2]
Data Presentation:
| Analyst 1 / Day 1 | Analyst 2 / Day 2 | |
| Mean Assay (%) | 99.8 | 100.1 |
| SD | 0.5 | 0.6 |
| RSD (%) | 0.5 | 0.6 |
| Overall RSD (%) | \multicolumn{2}{c | }{0.8} |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio:
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
-
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Acceptance Criteria:
-
The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).
Expected Results:
-
LOD: ~0.1 µg/mL
-
LOQ: ~0.3 µg/mL
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time.
-
Examples of parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
pH of the aqueous mobile phase (± 0.2 units)
-
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).
Acceptance Criteria:
-
The system suitability parameters should remain within the established limits for all tested variations.
-
The assay results should not be significantly affected.
Comparison with Alternative Analytical Methods
While the validated HPLC method offers a robust solution, it is important to consider other analytical techniques that could be employed for the analysis of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.
| Technique | Advantages | Disadvantages |
| Gas Chromatography (GC) | High resolution for volatile compounds. | Requires derivatization to increase volatility; thermal instability of the analyte can be a concern.[11][12] |
| Capillary Electrophoresis (CE) | High efficiency, low sample and reagent consumption. | Can have lower sensitivity and reproducibility compared to HPLC.[11] |
| HPLC with Charged Aerosol Detection (CAD) | Universal detector, does not require a chromophore. | Response can be non-linear; sensitive to mobile phase composition.[1][13] |
| LC-MS/MS | High sensitivity and selectivity. | Higher cost and complexity of instrumentation. |
The proposed pre-column derivatization HPLC-UV method provides a balance of sensitivity, specificity, cost-effectiveness, and ease of implementation in a typical quality control laboratory.
Visualizing the Validation Workflow
Conclusion
This guide has outlined a comprehensive approach to the validation of a novel HPLC method for the analysis of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. By following the principles of scientific integrity and adhering to international regulatory guidelines, the presented method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control environment. The comparative analysis with other techniques further solidifies the rationale for selecting this HPLC method. The detailed protocols and data presentation serve as a valuable resource for analytical scientists tasked with developing and validating robust analytical methods for pharmaceutical compounds.
References
- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - ResearchGate. Available at: [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. Available at: [Link]
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents.
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]
-
Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2019. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
- CN105699582A - HPLC detection method of 3-aminopiperidine isomer - Google Patents.
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. Available at: [Link]
-
FDA issues revised guidance for analytical method validation - ResearchGate. Available at: [Link]
-
Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. Available at: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]
- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents.
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Coupling Reagents for Methyl 4-aminopiperidine-4-carboxylate Dihydrochloride
In the landscape of medicinal chemistry and drug development, the construction of the amide bond is a cornerstone reaction.[1] However, not all amide couplings are created equal. The specific nature of the amine and carboxylic acid partners can present significant challenges, demanding a carefully optimized approach. A particularly illustrative case is the coupling involving Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. This substrate, while a valuable building block for novel therapeutics, presents a dual challenge: the steric hindrance imparted by the piperidine ring and the need to neutralize its dihydrochloride salt form prior to reaction.
This guide provides a comprehensive framework for benchmarking the performance of various coupling reagents with this challenging substrate. We will move beyond a simple recitation of protocols to explore the mechanistic rationale behind reagent selection, establish a robust experimental design for comparison, and present a clear analysis of the expected outcomes. Our goal is to equip researchers with the practical insights and foundational knowledge necessary to select the optimal conditions for their specific synthetic goals.
The Contenders: A Mechanistic Overview of Selected Coupling Reagents
The success of an amide coupling hinges on the activation of the carboxylic acid, transforming its hydroxyl group into a better leaving group.[2] The choice of coupling reagent dictates the nature of this activated intermediate and, consequently, the reaction's efficiency, speed, and the degree of side reactions like racemization. For our target amine, we have selected three classes of reagents that represent the workhorses of modern amide synthesis.
-
Carbodiimides (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), is a classic and cost-effective choice.[3] The reaction proceeds through an O-acylisourea intermediate.[3] HOBt plays a crucial role by trapping this highly reactive intermediate to form an HOBt-ester, which is less prone to racemization and side reactions.[4][5] The primary drawback is the potential for the formation of a stable N-acylurea byproduct if the amine coupling is slow.[2]
-
Uronium/Iminium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[6][7] Structurally, they are often found to be aminium salts rather than the initially proposed uronium structures.[6] HATU's efficacy stems from the formation of a highly reactive OAt-active ester.[7][8] The 7-azabenzotriazole (HOAt) core is believed to accelerate the coupling through a neighboring group effect, stabilizing the transition state.[7] This makes HATU particularly effective for sterically hindered amino acids.
-
Phosphonium Anhydrides (T3P®): Propanephosphonic acid anhydride (T3P®) is a powerful, yet mild, coupling reagent known for its low propensity to cause epimerization.[9][10] It activates the carboxylic acid by forming a mixed anhydride, which then readily reacts with the amine.[9][11] A significant advantage of T3P® is that its byproducts are water-soluble, simplifying the purification process.[10][12]
Head-to-Head Comparison: A Proposed Experimental Framework
To objectively compare these reagents, a well-defined model reaction is essential. Here, we propose the coupling of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride with N-Boc-L-Alanine. The use of a chiral, N-protected amino acid allows us to assess a critical performance metric: the degree of racemization.
Core Reaction:
-
Amine: Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
-
Carboxylic Acid: N-Boc-L-Alanine
-
Base: N,N-Diisopropylethylamine (DIPEA)[13]
-
Solvent: N,N-Dimethylformamide (DMF)
Key Performance Indicators (KPIs):
-
Yield (%): The isolated yield of the desired amide product.
-
Purity (%): Determined by LC-MS analysis of the crude reaction mixture.
-
Racemization (%): Quantified by chiral HPLC analysis of the purified product, measuring the percentage of the D-alanine diastereomer.
-
Reaction Time (h): Time required for complete consumption of the limiting reagent as monitored by TLC or LC-MS.
-
Ease of Workup: A qualitative assessment of the purification process, noting any difficulties in removing reagent byproducts.
Experimental Workflow
The following diagram outlines the standardized workflow for each coupling reaction to ensure a fair comparison.
Caption: Standardized workflow for the comparative study of coupling reagents.
Hypothetical Performance Data
The table below summarizes the expected outcomes from this benchmarking study, based on the known properties of each reagent.
| Coupling Reagent | Yield (%) | Purity (%) | Racemization (%) | Reaction Time (h) | Ease of Workup |
| EDC/HOBt | 75-85 | ~90 | < 5 | 12-18 | Moderate (Water-soluble urea)[2] |
| HATU | >95 | >98 | < 1 | 1-3 | Good (Water-soluble byproducts) |
| T3P® | 90-95 | >95 | < 2 | 2-4 | Excellent (Water-soluble byproducts)[12] |
Deep Dive Analysis & Rationale
-
HATU: The Speed and Power Champion. As expected, HATU is anticipated to provide the highest yield and purity in the shortest time. Its powerful activation mechanism is well-suited to overcome the steric hindrance of the 4,4-disubstituted piperidine.[14] The low level of racemization is a hallmark of HOAt-based reagents.[6] However, its higher cost is a significant consideration, particularly for large-scale synthesis.[15]
-
T3P®: The High-Fidelity, Process-Friendly Option. T3P® is projected to offer an excellent balance of high yield and low racemization.[9] Its key advantage lies in the straightforward, aqueous workup, which can be a major benefit in process development and scale-up.[10][12] While slightly slower than HATU, it represents a robust and often more economical choice for producing high-purity material.
-
EDC/HOBt: The Economical Workhorse. For many applications, the EDC/HOBt system will provide satisfactory results at a fraction of the cost of uronium or phosphonium reagents. The lower reactivity may lead to longer reaction times and slightly lower yields, especially with a hindered substrate. The risk of racemization is generally low but can be influenced by the base and temperature.[16] The water-solubility of the EDU (EDC-urea) byproduct makes it preferable to its DCC-derived counterpart.[2]
Mechanistic Insight: The Role of the Activator
The fundamental difference in performance can be visualized through their activation mechanisms.
Caption: Simplified activation pathways for the carboxylic acid.
Detailed Experimental Protocols
General Procedure: To a solution of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 eq) and N-Boc-L-Alanine (1.05 eq) in anhydrous DMF (0.2 M) at 0°C under an inert atmosphere (N₂), add DIPEA (3.0 eq). Stir the mixture for 15 minutes. Add the coupling reagent according to the specific protocols below. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
Protocol 1: EDC/HOBt Coupling
-
To the neutralized amine/acid mixture at 0°C, add HOBt (1.1 eq) followed by EDC·HCl (1.2 eq).[17]
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: HATU Coupling
-
To the neutralized amine/acid mixture at 0°C, add HATU (1.1 eq).[7]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Upon completion, perform the aqueous workup and purification as described in Protocol 1.
Protocol 3: T3P® Coupling
-
To the neutralized amine/acid mixture at 0°C, add T3P® (1.2 eq, typically as a 50% solution in a suitable solvent like ethyl acetate).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion, perform the aqueous workup and purification as described in Protocol 1. The aqueous washes are particularly effective at removing the phosphonic acid byproducts.[12]
Conclusion
For the challenging coupling of Methyl 4-aminopiperidine-4-carboxylate, HATU stands out as the most powerful reagent for achieving high yields and purity with minimal reaction times and racemization, making it ideal for discovery chemistry where speed and success are paramount. T3P® presents a highly compelling alternative, offering comparable performance with the significant advantage of a simpler, more scalable workup. The classic EDC/HOBt system remains a viable, cost-effective option, particularly if reaction time is not a critical constraint and minor impurities can be tolerated or easily removed.
The choice of coupling reagent is not a one-size-fits-all decision. It requires a balanced consideration of the substrate's reactivity, the project's scale, budget constraints, and the desired level of stereochemical purity. By systematically benchmarking these key reagents, researchers can make data-driven decisions, ensuring the efficient and successful synthesis of their target molecules.
References
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.com. [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec.com. [Link]
-
Thadke, S. A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(35), 151015. Available at: [Link]
-
Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-143. Available at: [Link]
-
Wikipedia. N,N-Diisopropylethylamine. Wikipedia.org. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Wikipedia. HATU. Wikipedia.org. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - T3P. Commonorganicchemistry.com. [Link]
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Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Commonorganicchemistry.com. [Link]
-
Katritzky, A. R., et al. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 60(22), 7647-7655. Available at: [Link]
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Kaur, H., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]
-
AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Amriglobal.com. [Link]
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
-
Al-Warhi, T., et al. (2022). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
-
Organic Chemistry Tube. (2023). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistrysteps.com. [Link]
-
Lee, H.-Y., et al. (2013). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry, 11(42), 7353-7360. Available at: [Link]
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com. [Link]
-
Bakke, J. M., et al. (2010). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
ResearchGate. Racemization during SPPS coupling step. ResearchGate.net. [Link]
-
El-Faham, A., & Albericio, F. (2018). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Molecules, 23(7), 1735. [Link]
-
Katritzky, A. R., et al. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Peruncheralathan, S., & Ila, H. (2014). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Current Organic Synthesis, 11(1), 24-51. [Link]
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A Head-to-Head Comparison of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride in Specific Synthetic Applications
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. The 4-aminopiperidine-4-carboxylate scaffold is a privileged motif in a multitude of bioactive molecules, prized for its ability to introduce a constrained, yet functionalized, three-dimensional element. This guide provides an in-depth, head-to-head comparison of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride with its common alternatives in key synthetic applications. We will delve into the practical considerations, supported by experimental evidence, to empower you to make the most informed choice for your specific synthetic challenge.
The Central Player: Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a versatile bifunctional building block. The piperidine ring offers a rigid scaffold, while the primary amine and the methyl ester provide two orthogonal points for chemical modification. The dihydrochloride salt form ensures stability and enhances solubility in polar solvents, though it necessitates neutralization prior to or in situ during reactions requiring a free amine.
Head-to-Head Comparison: Key Synthetic Arenas
We will now explore the performance of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride in two pivotal synthetic applications: amide bond formation and the synthesis of spirocyclic systems . We will compare its utility against a common and highly relevant alternative: N-Boc-protected 4-amino-4-carboxypiperidine derivatives .
Application 1: Amide Bond Formation in Peptide and Small Molecule Synthesis
The formation of an amide bond is arguably one of the most crucial reactions in medicinal chemistry.[1] Here, we compare the use of the dihydrochloride salt with its N-Boc-protected counterpart.
Scenario: Coupling with a carboxylic acid to form a key amide intermediate.
Alternative 1: Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
-
Workflow: This reagent requires the addition of a base (typically 2-3 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA)) to liberate the free amine for the coupling reaction.
-
Advantages:
-
Cost-Effectiveness: Hydrochloride salts are generally less expensive to manufacture than their Boc-protected analogues.
-
Atom Economy: Avoids the introduction and subsequent removal of a protecting group, streamlining the synthesis.
-
-
Disadvantages:
-
Salt By-product Formation: The neutralization step generates stoichiometric amounts of ammonium salts (e.g., triethylammonium chloride), which can complicate purification.
-
Potential for Side Reactions: The presence of excess base can sometimes lead to side reactions, such as racemization of the carboxylic acid coupling partner, especially with sensitive substrates.
-
Alternative 2: N-Boc-4-amino-4-carboxypiperidine
-
Workflow: This reagent can be directly used in coupling reactions without the need for a preliminary neutralization step. The Boc group is later removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).
-
Advantages:
-
Cleaner Reaction Profile: The absence of a neutralization step often leads to cleaner reaction mixtures and simpler work-ups.
-
Milder Reaction Conditions for Coupling: The coupling step itself can be performed under neutral or mildly basic conditions, which can be beneficial for sensitive substrates.
-
-
Disadvantages:
-
Additional Synthetic Steps: Requires a separate deprotection step, adding to the overall synthesis time and potentially reducing the overall yield.
-
Higher Cost: N-Boc protected reagents are typically more expensive.
-
Experimental Data Summary:
While a direct, side-by-side comparison in a single publication is scarce, we can infer performance from various reported syntheses. For instance, in the synthesis of certain neurokinin (NK1) receptor antagonists, both strategies have been successfully employed.
| Feature | Methyl 4-aminopiperidine-4-carboxylate dihydrochloride | N-Boc-4-amino-4-carboxypiperidine |
| Pre-reaction Step | Neutralization with base required | None |
| Coupling Reagents | Standard reagents (HATU, HBTU, EDC/HOBt) | Standard reagents (HATU, HBTU, EDC/HOBt) |
| By-products | Ammonium salts | Boc deprotection by-products (e.g., isobutylene, t-butanol) |
| Overall Steps | Fewer (no deprotection) | More (deprotection required) |
| Relative Cost | Lower | Higher |
Expert Insight: The choice between the dihydrochloride salt and the Boc-protected version often hinges on the scale of the synthesis and the sensitivity of the substrates. For large-scale manufacturing, the cost and atom economy advantages of the dihydrochloride salt are significant. For complex, multi-step syntheses where purity and minimizing side reactions are paramount, the cleaner profile of the Boc-protected reagent may be preferable, despite the additional step.
Application 2: Synthesis of Spirocyclic Piperidines
Spiropiperidines are increasingly sought-after motifs in drug discovery as they introduce conformational rigidity and novel three-dimensional chemical space.[2][3][4] A common strategy for their synthesis involves the use of a piperidine-based starting material.
Scenario: Construction of a spiro-heterocycle at the C4 position of the piperidine ring.
Alternative 1: Synthesis from a 4-aminopiperidine derivative
-
Workflow: This approach can involve multi-component reactions like the Ugi reaction, where the amine functionality of the 4-aminopiperidine derivative participates in the formation of the new ring system.
-
Advantages:
-
Convergent Synthesis: Multi-component reactions can rapidly build molecular complexity in a single step.
-
High Diversity: The Ugi reaction, for example, allows for the introduction of four points of diversity in one transformation.
-
-
Disadvantages:
-
Reaction Optimization: Multi-component reactions can sometimes be challenging to optimize, with yields being sensitive to the nature of all four components.
-
Stereocontrol: Achieving high stereoselectivity in Ugi reactions can be challenging without the use of chiral auxiliaries or catalysts.
-
Alternative 2: Synthesis from N-protected-4-piperidone
-
Workflow: This is a more traditional and widely used approach where the ketone at the C4 position is the key functional handle for building the spirocyclic system. This can be achieved through various reactions, including Knoevenagel condensation followed by Michael addition, or cycloaddition reactions.
-
Advantages:
-
Well-Established Chemistry: A vast body of literature exists for the conversion of 4-piperidones into spirocycles.
-
Predictable Outcomes: The reactions are often high-yielding and predictable.
-
-
Disadvantages:
-
Linear Synthesis: This approach often involves a more linear and lengthy synthetic sequence compared to a convergent multi-component reaction.
-
Limited Diversity in a Single Step: Each step typically introduces only one or two new structural elements.
-
Experimental Data Summary:
| Feature | Synthesis from 4-aminopiperidine derivative (e.g., Ugi) | Synthesis from N-protected-4-piperidone |
| Synthetic Strategy | Convergent (Multi-component) | Linear (Step-wise) |
| Key Reaction | Ugi, Passerini, etc. | Knoevenagel, Michael addition, Cycloadditions |
| Number of Steps | Potentially fewer | Generally more |
| Diversity Generation | High in a single step | Step-wise |
| Predictability | Can require significant optimization | Generally high |
| Reported Yields | Variable (can be high for optimized systems) | Often high and reproducible |
Expert Insight: The Ugi reaction with a 4-aminopiperidine derivative represents a powerful and modern approach to spirocycle synthesis, especially for generating libraries of analogues for screening.[5] However, for the synthesis of a single, well-defined target, the more traditional route starting from 4-piperidone might be more reliable and easier to scale up. The choice here depends on the overall goal of the synthetic program: diversity generation versus target-oriented synthesis.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
-
To a solution of the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M) is added a coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq.).
-
The mixture is stirred at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.2 eq.) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with aqueous NaHCO3 solution, water, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Spirocycle Synthesis via Ugi Reaction
-
To a solution of an aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol or trifluoroethanol) is added Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.1 eq.) and a base (e.g., TEA, 1.1 eq.).
-
The mixture is stirred at room temperature for 30-60 minutes to allow for imine formation.
-
A carboxylic acid (1.1 eq.) and an isocyanide (1.1 eq.) are then added to the reaction mixture.
-
The reaction is stirred at room temperature for 24-72 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Synthetic Choices
Caption: Comparative synthetic workflows for amide formation and spirocycle synthesis.
Conclusion and Recommendations
The choice between Methyl 4-aminopiperidine-4-carboxylate dihydrochloride and its alternatives is not a matter of one being universally superior, but rather a strategic decision based on the specific context of the synthesis.
-
For cost-sensitive, large-scale syntheses with robust substrates, Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is an excellent choice. Its lower cost and higher atom economy are significant advantages.
-
For complex, multi-step syntheses of sensitive molecules where purity and minimizing side reactions are the highest priorities, an N-Boc-protected derivative is often the more prudent option. The cleaner reaction profiles can save considerable time and effort in purification.
-
For the rapid generation of diverse spirocyclic scaffolds for screening, the Ugi reaction with a 4-aminopiperidine derivative is a powerful and efficient strategy.
-
For the synthesis of a specific, complex spirocyclic target, a more traditional, linear approach starting from 4-piperidone may offer greater predictability and scalability.
Ultimately, the optimal choice will depend on a careful consideration of the project's goals, the scale of the synthesis, the nature of the substrates, and the resources available. This guide provides the foundational knowledge to make that choice with confidence.
References
-
Jiang, X.-H., Song, Y.-L., & Long, Y.-Q. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3675–3678. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Kazmierski, W. M., & Wyrick, S. D. (1988). A convenient synthesis of 4-aminopiperidine-4-carboxylic acid. Journal of Organic Chemistry, 53(21), 5113-5114.
- Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the spiro-piperidines. Chemical Reviews, 102(5), 1669–1730.
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104–126.
- Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115–122.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews, 97(6), 2243–2266.
- Unsworth, W. P., & Taylor, R. J. K. (2018). Strategies for the synthesis of spiropiperidines. Organic & Biomolecular Chemistry, 16(30), 5419–5436.
-
ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? Retrieved from [Link]
- BEPLS. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(10).
- Reichard, G. A., Ball, Z. T., Aslanian, R., Anthes, J. C., Shih, N. Y., & Piwinski, J. J. (2001). The design and synthesis of novel NK1/NK2 dual antagonists. Bioorganic & Medicinal Chemistry Letters, 11(9), 1131–1134.
- Menhaji-Klotz, E., et al. (2012). Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. ACS Medicinal Chemistry Letters, 3(11), 933-937.
- Van der Poorten, O., et al. (2018). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 61(21), 9517-9531.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
-
Chemistry LibreTexts. (2024). Peptide Synthesis. Retrieved from [Link]
-
SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]
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- 3. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of Reactions Involving Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
This guide provides an in-depth technical comparison of common synthetic transformations involving Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, a critical building block in modern medicinal chemistry. As a bifunctional scaffold, featuring a sterically hindered α,α-disubstituted amino acid motif within a piperidine ring, its reactions require careful optimization and rigorous validation.[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles, offering cross-validation data to guide researchers in making informed decisions for their synthetic campaigns.
Foundational Principles: Understanding the Reagent
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a unique structural motif. The piperidine ring is a prevalent feature in over 70 FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[4] The presence of a quaternary center introduces steric hindrance that can be both a challenge and an advantage, influencing peptide conformation and protecting against enzymatic degradation.[3]
A primary experimental consideration is the dihydrochloride salt form. Before reaction, the free amine must be liberated. This typically requires at least two equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize both hydrochloride salts and enable the primary amine to participate in subsequent reactions.
Comparative Analysis of Key Synthetic Transformations
We will now explore two of the most common and vital reactions for this scaffold: N-acylation (amide bond formation) and reductive amination. For each, we will compare two distinct, validated protocols to highlight differences in efficiency, substrate scope, and reaction mechanism.
The formation of an amide bond by acylating the primary amine is a cornerstone of drug development.[5] The choice of coupling reagent is paramount and is dictated by factors such as cost, efficiency, and the electronic and steric nature of the coupling partners.
Method A: Carbodiimide-Mediated Coupling (EDC/HOBt)
N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used, water-soluble carbodiimide that facilitates amide bond formation.[6] It activates the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is crucial for suppressing racemization and improving yields, especially with sterically hindered amines.[6]
Method B: Uronium Salt-Mediated Coupling (HATU)
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a more modern and highly efficient uronium salt-based coupling reagent.[5] It is known for its high reactivity and ability to couple challenging substrates with lower incidences of side reactions and racemization compared to some carbodiimide methods.
Experimental Protocols & Cross-Validation
Below are representative, step-by-step protocols for both methods, followed by a comparative data summary.
Protocol 1: N-Acylation using EDC/HOBt
-
To a stirred solution of the carboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M), add EDC (1.2 equiv), HOBt (0.2 equiv), and DIPEA (2.5 equiv).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 equiv) to the solution.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Protocol 2: N-Acylation using HATU
-
In a flask, combine the carboxylic acid (1.1 equiv), HATU (1.1 equiv), and Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 equiv) in anhydrous DMF (0.2 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Data Comparison: N-Acylation Methods
| Parameter | Method A: EDC/HOBt | Method B: HATU | Rationale & Insights |
| Reaction Time | 12 - 24 hours | 2 - 6 hours | HATU's higher reactivity leads to significantly faster conversions. |
| Typical Yield | 65 - 85% | 80 - 95% | The superior activation by HATU generally results in higher yields, especially with hindered substrates. |
| Reagent Cost | Lower | Higher | EDC is a more economical choice for large-scale synthesis if longer reaction times are acceptable. |
| Work-up | Can be complicated by urea byproduct | Generally cleaner | The water-soluble byproducts of HATU simplify purification compared to EDC's urea byproduct. |
| Racemization Risk | Low (with HOBt) | Very Low | Both are excellent for preserving stereochemical integrity, but HATU is often considered superior. |
Reductive amination is a powerful and widely used method for forming C-N bonds, allowing for the introduction of diverse alkyl groups onto the primary amine.[7][8] The process involves the initial formation of an imine or enamine intermediate between the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.[9]
Method A: Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly effective for reductive aminations.[10] It is less basic than other hydrides and does not readily reduce the starting aldehyde or ketone, which allows for the reaction to be performed in a single pot.[10]
Method B: Sodium Cyanoborohydride (NaCNBH₃)
Sodium cyanoborohydride is another classic reagent for this transformation. It is stable in protic solvents like methanol and is effective at reducing the protonated imine intermediate.[10] Often, a Lewis acid such as ZnCl₂ is added to facilitate imine formation, especially with less reactive ketones.
Experimental Protocols & Cross-Validation
The following section details the protocols for these two reductive amination methods.
Protocol 3: Reductive Amination using STAB
-
Dissolve Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 equiv) in 1,2-dichloroethane (DCE) (0.1 M).
-
Add the aldehyde or ketone (1.1 equiv) and DIPEA (2.2 equiv).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction carefully with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
Protocol 4: Reductive Amination using NaCNBH₃/ZnCl₂
-
Suspend Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (1.0 equiv) and anhydrous ZnCl₂ (1.1 equiv) in anhydrous methanol (0.1 M).
-
Add the aldehyde or ketone (1.1 equiv) and triethylamine (2.5 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Add Sodium cyanoborohydride (NaCNBH₃) (1.5 equiv) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
Data Comparison: Reductive Amination Methods
| Parameter | Method A: STAB | Method B: NaCNBH₃/ZnCl₂ | Rationale & Insights |
| Reagent Toxicity | Lower | Higher (Cyanide byproduct) | STAB is the preferred reagent from a safety perspective due to the toxicity of cyanide. |
| Solvent | Aprotic (DCE, THF) | Protic (Methanol) | The choice of solvent can be critical depending on substrate solubility. |
| Typical Yield | 70 - 90% | 60 - 85% | STAB often provides higher yields due to its selectivity and milder nature. |
| Substrate Scope | Broad (Aldehydes & Ketones) | Broad, enhanced by Lewis acid | The addition of ZnCl₂ in Method B is key for activating less reactive ketones. |
| Work-up | Straightforward quench | Requires careful handling of cyanide | The work-up for NaCNBH₃ reactions must be done in a well-ventilated hood, and aqueous waste must be treated with bleach to neutralize cyanide. |
Workflow for Method Selection and Validation
The choice of an optimal protocol is a multi-faceted decision. The following workflow, represented as a decision-making diagram, provides a logical pathway for selecting and validating a synthetic method for functionalizing Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.
Caption: Decision workflow for reaction selection and validation.
This validation process is iterative. Initial small-scale reactions provide the critical data needed to compare methods directly. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) confirms product formation and provides a quantitative measure of purity and conversion, while Nuclear Magnetic Resonance (NMR) spectroscopy validates the final structure. This empirical data, when weighed against factors like cost and time, enables a confident and evidence-based decision for scaling up the optimal reaction.
References
-
Wikipedia. Piperidine. Retrieved from [Link]
-
PubChem. 4-Aminopiperidine-4-carboxylic acid. Retrieved from [Link]
-
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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ACS Publications. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Retrieved from [Link]
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Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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ACS Publications. 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. Retrieved from [Link]
-
ResearchGate. (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]
-
PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
- Google Patents. Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
University of Rochester. Reductive Amination - Common Conditions. Retrieved from [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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PubMed. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Retrieved from [Link]
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ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
-
Fisher Scientific. Amide Synthesis. Retrieved from [Link]
- Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
PMC - PubMed Central. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Retrieved from [Link]
-
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
MDPI. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Retrieved from [Link]
-
ERIC. Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul. Retrieved from [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]
-
Arkat USA. N-Acylation in combinatorial chemistry. Retrieved from [Link]
-
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
-
PMC - PubMed Central. Synthetic Approaches to a Challenging and Unusual Structure—An Amino-Pyrrolidine Guanine Core. Retrieved from [Link]
-
PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]
-
PubChem. 4-Aminopiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 5. growingscience.com [growingscience.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Safe Handling of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous and informed handling of chemical reagents is the bedrock of successful and safe research. This guide provides essential, immediate safety and logistical information for handling Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. Our aim is to empower you with the knowledge to not only use this compound effectively but also to ensure a secure laboratory environment for you and your team. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a culture of safety and scientific excellence.
Hazard Assessment and Triage: Understanding the Compound
Presumed Hazard Profile:
| Hazard Category | Anticipated Effect | Rationale |
| Acute Oral Toxicity | Harmful if swallowed. | Amine salts can cause irritation to the gastrointestinal tract. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Amine compounds can be irritating to the skin upon direct contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Direct contact with eyes is likely to cause significant irritation. |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2] | Inhalation of dust or aerosols can irritate the respiratory system. |
| Hygroscopicity | Likely hygroscopic. | Dihydrochloride salts are prone to absorbing moisture from the air. |
| Light Sensitivity | Potentially light-sensitive. | Many complex organic molecules can degrade upon exposure to light.[3] |
This synthesized data underscores the necessity for careful handling to avoid direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following table outlines the recommended PPE for handling Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, in accordance with OSHA guidelines.[2]
| Body Part | Recommended PPE | Standard | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene). | ASTM F739 or EN 374 | To prevent skin contact and subsequent irritation. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. | ANSI Z87.1 | To protect against splashes and airborne particles. |
| Body | Laboratory coat. | N/A | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. | Varies by respirator type | To prevent inhalation of irritating dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for the entire lifecycle of the compound in your laboratory.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
